molecular formula C9H11Cl2N B1588995 2-(3,5-Dichlorophenyl)propan-2-amine CAS No. 129960-45-8

2-(3,5-Dichlorophenyl)propan-2-amine

Cat. No.: B1588995
CAS No.: 129960-45-8
M. Wt: 204.09 g/mol
InChI Key: AZEJGVWRTXUSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)propan-2-amine is a chemical compound provided for research and development purposes. It is supplied with a documented CAS Registry Number of 129960-45-8 . The compound has a molecular formula of C9H11Cl2N and a molecular weight of 204.10 g/mol . Available suppliers list this product with a purity of 95% and offer various packaging sizes, including 100mg, 250mg, 1g, and 5g quantities . Recommended storage is in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to handle this material with care, as it may carry safety warnings regarding skin, eye, and respiratory irritation . For safe handling, refer to the associated Safety Data Sheet (SDS). The specific applications, research value, and mechanism of action for this compound are areas of ongoing scientific investigation and are not detailed in the available public data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEJGVWRTXUSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458332
Record name 2-(3,5-dichlorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129960-45-8
Record name 2-(3,5-dichlorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dichlorophenyl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8), a compound of significant interest in pharmaceutical and chemical research.[1][2] Drawing from established principles of organic synthesis and analytical chemistry, this document outlines a robust synthetic strategy via the Ritter reaction, followed by a multi-technique approach for structural verification and purity assessment. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented with field-proven insights into experimental design and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous framework for the preparation and validation of this and structurally related compounds.

Introduction: Significance and Physicochemical Properties

This compound is an organic compound featuring a tertiary amine structure attached to a 3,5-dichlorinated phenyl ring.[1] Its molecular architecture makes it a valuable intermediate or lead compound in medicinal chemistry, particularly for developing agents targeting the central nervous system or for studying enzyme inhibition pathways, such as those involving cytochrome P450 enzymes.[1][2] The presence of the dichlorophenyl group and the tertiary amine moiety imparts specific electronic and steric properties that can influence its biological activity and metabolic stability.[1]

Compound Profile
PropertyValueSource
CAS Number 129960-45-8[1][3][4][5][6]
Molecular Formula C₉H₁₁Cl₂N[1][3][7]
Molecular Weight 204.10 g/mol [1][3][4]
Physical Form Liquid (at room temp.)[3][4]
Purity (Typical) ≥97%[3][4]
InChIKey AZEJGVWRTXUSHS-UHFFFAOYSA-N[3][4][7]

Synthesis Methodology: The Ritter Reaction Approach

Several synthetic routes can be envisioned for this compound.[1] However, for the synthesis of tertiary amines from tertiary alcohols, the Ritter reaction offers a direct and efficient pathway.[8][9][10] This acid-catalyzed reaction couples a stable carbocation precursor (the tertiary alcohol) with a nitrile to form an N-alkyl amide, which can then be hydrolyzed to the target primary amine.[8][11]

Retrosynthetic Strategy & Rationale

The synthesis begins with the formation of the precursor tertiary alcohol, 2-(3,5-dichlorophenyl)propan-2-ol, via a Grignard reaction between a suitable Grignard reagent (e.g., methylmagnesium bromide) and 3',5'-dichloroacetophenone. The resulting alcohol is then subjected to a Ritter reaction with a nitrile in the presence of a strong acid to yield an intermediate amide, followed by hydrolysis to the final amine product. This strategy is chosen for its reliability and use of readily available starting materials.

Reaction Mechanism

The Ritter reaction proceeds through three primary stages:[8][11]

  • Carbocation Formation: The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), facilitating the loss of a water molecule to generate a stable tertiary benzylic carbocation.

  • Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is subsequently attacked by water (introduced during the reaction or work-up), leading to the formation of an N-substituted amide. This amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

Experimental Protocol

Step A: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add a solution of methyl bromide in diethyl ether (1.2 eq) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until all the magnesium has been consumed.

  • Addition: Cool the Grignard reagent to 0 °C. Add a solution of 3',5'-dichloroacetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via flash column chromatography if necessary.

Step B: Synthesis of this compound via Ritter Reaction

  • Reaction Setup: In a flask, dissolve the synthesized 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in chloroacetonitrile (3.0 eq), which serves as both reactant and solvent.[12] Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis of Intermediate Amide: Upon completion, carefully pour the reaction mixture over crushed ice and basify to pH > 12 with a cold 50% aqueous NaOH solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or crystallization to yield the final product.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stepA Step A: Grignard Reaction cluster_stepB Step B: Ritter Reaction & Hydrolysis A1 3',5'-Dichloroacetophenone + Methylmagnesium Bromide A2 Reaction in Anhydrous Ether A1->A2 A3 Aqueous Work-up (NH4Cl) A2->A3 A4 Purification A3->A4 A_Product 2-(3,5-Dichlorophenyl)propan-2-ol A4->A_Product B1 Tertiary Alcohol + Chloroacetonitrile A_Product->B1 Intermediate Product B2 Acid Catalysis (H2SO4) B1->B2 B3 Formation of N-substituted Amide B2->B3 B4 Basic Hydrolysis (NaOH) B3->B4 B_Product This compound B4->B_Product

Caption: Workflow for the synthesis of the target amine.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for structural elucidation.

Characterization Logic Diagram

CharacterizationLogic cluster_techniques Analytical Techniques cluster_data Derived Information Compound Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR Infrared Spectroscopy (FT-IR) Compound->IR Data_NMR Carbon-Hydrogen Framework Connectivity NMR->Data_NMR Data_MS Molecular Weight Isotopic Pattern MS->Data_MS Data_IR Functional Groups (N-H, C-N, C-Cl) IR->Data_IR Conclusion Structural Confirmation of This compound Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion

Caption: Logic flow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[13]

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[13]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[14]

    • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.[13]

  • Expected Spectral Data:

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25t, J ≈ 1.8 Hz1HAr-H (C4-H)The single proton between two chlorine atoms is split by two meta protons.
~ 7.15d, J ≈ 1.8 Hz2HAr-H (C2-H, C6-H)The two equivalent aromatic protons are split by the C4 proton.
~ 1.60br s2H-NH₂ Amine protons often appear as a broad singlet and can exchange with D₂O.[14]
~ 1.50s6H-C(CH₃ )₂The six protons of the two equivalent methyl groups appear as a singlet.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 150Ar-C (C1)Quaternary aromatic carbon attached to the isopropylamine group.
~ 135Ar-C (C3, C5)Aromatic carbons directly bonded to electron-withdrawing chlorine atoms.
~ 127Ar-C (C4)Aromatic CH carbon between the two chlorine atoms.
~ 124Ar-C (C2, C6)Equivalent aromatic CH carbons.
~ 55-C (CH₃)₂Quaternary aliphatic carbon attached to the nitrogen.
~ 30-C(C H₃)₂Equivalent methyl carbons.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural confirmation.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Data:

Table 3: Predicted Mass Spectrometry Data

m/z ValueIonRationale
204.03[M+H]⁺Molecular ion peak for the most abundant isotopes (²H, ¹²C, ³⁵Cl, ¹⁴N).[7]
206.03[M+H+2]⁺Isotope peak due to the presence of one ³⁷Cl atom.
208.03[M+H+4]⁺Isotope peak due to the presence of two ³⁷Cl atoms. The expected ratio for [M]:[M+2]:[M+4] is approximately 9:6:1.
188.06[M-CH₃]⁺Loss of a methyl group to form a stable benzylic cation, likely the base peak.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15]

  • Experimental Protocol:

    • Sample Preparation: Acquire the spectrum from a thin liquid film of the pure sample between two NaCl or KBr plates.

    • Analysis: Scan the sample in the range of 4000-400 cm⁻¹.

  • Expected Data:

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300 (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[15][16]
3100-3000C-H Aromatic StretchAr-H
2980-2850C-H Aliphatic Stretch-CH₃
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)[15][17]
1580-1450C=C Aromatic StretchAromatic Ring
1335-1250C-N Stretch (Aromatic Amine)Ar-C-N[15]
850-750C-Cl StretchAr-Cl

Safety and Handling

This compound is presumed to be an irritant.[1] The material safety data sheet indicates it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

  • Personal Protective Equipment (PPE): Always handle the compound inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][4][6]

  • Reagents: The synthesis involves strong acids (H₂SO₄), flammable solvents (diethyl ether), and reactive organometallics (Grignard reagent). All necessary safety precautions for handling these materials must be strictly followed.

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. By employing a robust Ritter reaction strategy and a multi-faceted analytical approach combining NMR, MS, and IR spectroscopy, researchers can confidently prepare and validate this important chemical intermediate. The detailed protocols and expected data serve as a reliable resource for professionals in organic synthesis and drug discovery, ensuring both efficiency in the lab and integrity of the final product.

References

Physical and chemical properties of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No: 129960-45-8). This compound, a dichlorinated derivative of the 2-phenylpropan-2-amine scaffold, presents a unique structure of interest for applications in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, predictive models, and detailed analysis of structurally analogous compounds to offer a robust and scientifically grounded resource. Included are detailed protocols for its plausible synthesis and characteristic chemical transformations, alongside an in-depth analysis of its expected spectroscopic signatures. This document is intended to serve as a foundational reference for professionals engaged in the research and development of novel chemical entities.

Introduction and Molecular Structure

This compound is a primary amine characterized by a sterically hindered tertiary alkylamine moiety attached to a 3,5-dichlorinated phenyl ring. This substitution pattern imparts a distinct combination of lipophilicity, steric bulk, and electronic properties that are of significant interest in the design of bioactive molecules. The presence of the dichlorophenyl group can influence metabolic stability and receptor binding interactions, while the tertiary alkylamine scaffold provides a key site for further chemical modification. The chiral nature of similar compounds suggests that this compound could be a valuable intermediate in the development of enantiomerically pure drugs.[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

PropertyValue/InformationSource/Basis
CAS Number 129960-45-8[2]
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.10 g/mol [2]
Physical Form Liquid at room temperature[2][3]
Boiling Point Predicted: 249.7 ± 25.0 °C at 760 mmHgChemical Suppliers
Solubility Expected to be soluble in organic solvents like alcohols, ethers, and benzene.[4][5] Limited solubility in water is anticipated due to the hydrophobic dichlorophenyl and tertiary alkyl groups, though it can form hydrogen bonds.[1][6]Analogous Amines
pKa (of conjugate acid) Estimated: 9-10Based on typical pKa values for primary amines and considering the electron-withdrawing effects of the dichlorophenyl group.[7][8]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound have been identified. The following predictions are based on the analysis of its structural motifs and comparison with analogous compounds.

1H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.5 ppm). One signal, a triplet (or more accurately, a triplet-like singlet due to small coupling constants), will correspond to the proton at the C4 position. The other signal, a doublet (or a narrow multiplet), will correspond to the two equivalent protons at the C2 and C6 positions.

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary significantly (typically δ 1.0-3.0 ppm) depending on the solvent and concentration. This signal will disappear upon the addition of D₂O.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is anticipated, likely in the δ 1.2-1.7 ppm range.

13C NMR Spectroscopy
  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the propan-2-amine group (C1) will be a quaternary signal. The two carbons bearing chlorine atoms (C3 and C5) will be downfield. The carbon at the C4 position and the two equivalent carbons at C2 and C6 will also produce distinct signals.

  • Aliphatic Carbons: Two signals are expected. A quaternary carbon signal for the carbon bearing the amine and methyl groups (Cα), and a signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit the following characteristic IR absorption bands:

Wavenumber (cm⁻¹)VibrationExpected Appearance
3450 - 3350N-H Asymmetric StretchSharp, medium intensity
3350 - 3250N-H Symmetric StretchSharp, medium intensity
~1600N-H Scissoring (Bending)Medium to strong, sharp
1250 - 1020C-N StretchMedium to weak
~800-700C-Cl StretchStrong
Aromatic C-H and C=C stretches will also be present in their characteristic regions.

Source: Based on general principles of IR spectroscopy for primary amines.[9][10][11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203/205/207 (reflecting the isotopic distribution of two chlorine atoms) would be expected. A prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 188/190/192, which could be the base peak. Further fragmentation of the aromatic ring is also possible.

Synthesis Methodologies

The synthesis of the sterically hindered this compound can be approached through several established synthetic routes for tertiary alkylamines. Two plausible and robust methods are the Ritter reaction and the Leuckart reaction.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to α,α-disubstituted amines from the corresponding alcohol or alkene.[12]

Ritter Reaction Workflow:

Ritter_Reaction cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis 3,5-Dichlorobromobenzene 3,5-Dichlorobromobenzene Grignard Reagent Grignard Reagent 3,5-Dichlorobromobenzene->Grignard Reagent Mg, THF 2-(3,5-Dichlorophenyl)propan-2-ol 2-(3,5-Dichlorophenyl)propan-2-ol Grignard Reagent->2-(3,5-Dichlorophenyl)propan-2-ol Acetone, then H₃O⁺ N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide 2-(3,5-Dichlorophenyl)propan-2-ol->N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide CH₃CN, H₂SO₄ This compound This compound N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide->this compound NaOH(aq), Heat

Caption: Plausible synthetic workflow via the Ritter reaction.

Experimental Protocol (Ritter Reaction):

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine and a few drops of 3,5-dichlorobromobenzene in anhydrous tetrahydrofuran (THF).

  • Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of acetone (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or used directly in the next step.

Step 2 & 3: Ritter Reaction and Hydrolysis

  • To a solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5-10 eq), cool the mixture to 0 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

  • To the crude amide, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 4-8 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Synthesis via the Leuckart Reaction

The Leuckart reaction offers an alternative route via reductive amination of a suitable ketone using ammonium formate or formamide.[13][14][15]

Experimental Protocol (Leuckart Reaction):

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(3,5-dichlorophenyl)ethan-1-one (1.0 eq) and ammonium formate (5-7 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC or GC-MS.

  • Cool the reaction mixture and add concentrated hydrochloric acid (5 eq).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine and the electron-deficient aromatic ring.

N-Alkylation

The primary amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Due to the steric hindrance around the nitrogen atom, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalysts) compared to less hindered amines.

N-Alkylation Workflow:

N_Alkylation This compound This compound N-Alkyl-2-(3,5-dichlorophenyl)propan-2-amine N-Alkyl-2-(3,5-dichlorophenyl)propan-2-amine This compound->N-Alkyl-2-(3,5-dichlorophenyl)propan-2-amine R-X, Base (e.g., K₂CO₃)

Caption: General scheme for N-alkylation.

Electrophilic Aromatic Substitution

The 3,5-dichloro substitution pattern deactivates the aromatic ring towards electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing but deactivating, while the tertiary alkyl group is weakly activating and ortho, para-directing. The combined effect of these groups will direct incoming electrophiles to the C4 and C6 positions. However, the steric bulk of the 2-aminopropyl group will likely favor substitution at the less hindered C4 position. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions.[16][17][18]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is presumed to be toxic, and as an amine, it can be irritating to the skin, eyes, and respiratory system.[19] The presence of chlorine atoms may enhance these effects. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Applications and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules. Its potential applications include:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting the central nervous system, based on its structural similarity to other psychoactive compounds. It has been investigated for its potential to inhibit cytochrome P450 enzymes, which is relevant for studying drug metabolism.[19]

  • Agrochemicals: Its structure may be incorporated into new herbicides and plant growth regulators.[1]

  • Materials Science: The aromatic and amine functionalities could be utilized in the synthesis of specialized polymers or other advanced materials.[19]

Further research into the biological activity of this compound and its derivatives, as well as the development of efficient and scalable synthetic routes, will be crucial for unlocking its full potential.

References

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-amine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis methodologies, analytical characterization, and known biological activities of the compound. Authored for researchers, scientists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights. It includes detailed, representative experimental protocols, data interpretation guidelines, and discussions on the compound's potential applications as a key intermediate and bioactive molecule. Every protocol is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Compound Profile

This compound, identified by its IUPAC name, is an organic compound featuring a dichlorinated phenyl ring attached to a propan-2-amine moiety.[1] This substitution pattern, with chlorine atoms at the 3 and 5 positions of the phenyl ring, imparts specific electronic and steric properties that influence its reactivity and biological interactions.[1] Its structural similarity to other psychoactive compounds and central nervous system (CNS) agents makes it a valuable scaffold in pharmaceutical research.[1][2] This guide will explore the synthesis, characterization, and potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-(3,5-dichlorophenyl)-2-propanamine; 3,5-Dichloro-alpha,alpha-dimethylbenzenemethanamine[2][3]
CAS Number 129960-45-8[1][2][4]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.09 g/mol [1]
Physical Form Liquid[2]
Purity (Typical) ≥97%[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]
SMILES CC(C)(C1=CC(=CC(=C1)Cl)Cl)N[1]
InChI Key AZEJGVWRTXUSHS-UHFFFAOYSA-N[1][2]

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of a specific route depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two plausible and detailed synthetic protocols based on well-understood reaction mechanisms.

Synthesis via Ritter Reaction

The Ritter reaction is a classic method for preparing N-alkyl amides from a nitrile and a carbocation source, which can then be hydrolyzed to the corresponding amine.[5] This approach is particularly well-suited for the synthesis of tertiary amines from tertiary alcohols.

Ritter_Synthesis cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack & Hydrolysis cluster_2 Step 3: Amide Hydrolysis Start 2-(3,5-Dichlorophenyl)propan-2-ol + Strong Acid (e.g., H₂SO₄) Carbocation Tertiary Carbocation Intermediate Start->Carbocation Protonation & Dehydration Nitrile Acetonitrile (CH₃CN) Nitrilium Nitrilium Ion Intermediate Nitrile->Nitrilium Nucleophilic Attack Amide N-acetyl-2-(3,5-dichlorophenyl)propan-2-amine Nitrilium->Amide Hydrolysis (H₂O workup) Amide_hydrolysis N-acetyl-2-(3,5-dichlorophenyl)propan-2-amine FinalProduct This compound Amide_hydrolysis->FinalProduct Acid or Base Hydrolysis (e.g., HCl or NaOH) Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Conversion to Amine Start 1-Bromo-3,5-dichlorobenzene + Mg turnings Grignard 3,5-Dichlorophenylmagnesium bromide Start->Grignard Anhydrous Ether Acetone Acetone ((CH₃)₂CO) Alkoxide Tertiary Alkoxide Intermediate Acetone->Alkoxide Nucleophilic Attack by Grignard Tertiary_Alcohol 2-(3,5-Dichlorophenyl)propan-2-ol Alkoxide->Tertiary_Alcohol Aqueous Workup (e.g., NH₄Cl) FinalProduct This compound Tertiary_Alcohol->FinalProduct Subsequent Amination (e.g., Ritter Reaction)

References

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine is a halogenated aromatic amine of significant interest in medicinal chemistry and drug development. Its structural features, including a chiral center and a dichlorinated phenyl ring, necessitate rigorous characterization to ensure purity, confirm identity, and understand its physicochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering researchers and drug development professionals a comprehensive reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Methyl (CH₃)~1.6Singlet6HThe two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The electron-withdrawing effect of the dichlorophenyl ring will cause a slight downfield shift compared to cumylamine.
Amine (NH₂)~1.5-2.5Broad Singlet2HThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
Aromatic (Ar-H)~7.3-7.5Multiplet3HThe two meta protons (H-2' and H-6') will be equivalent, and the para proton (H-4') will be a distinct signal. The chlorine atoms deshield the aromatic protons, causing a downfield shift compared to the protons in cumylamine.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Methyl (CH₃)~30The two equivalent methyl carbons will appear as a single peak.
Quaternary (C-NH₂)~55This carbon is attached to the amine group and the aromatic ring.
Aromatic (C-Cl)~135The two carbons directly attached to the chlorine atoms will be deshielded.
Aromatic (C-H)~125-130The chemical shifts of the protonated aromatic carbons will be influenced by the chlorine substituents.
Aromatic (ipso-C)~150The carbon of the phenyl ring attached to the propan-2-amine group will be significantly downfield.
Expert Interpretation and Causality

The presence of two chlorine atoms in the meta positions of the phenyl ring has a predictable influence on the NMR spectra compared to the unsubstituted analog, cumylamine. The inductive electron-withdrawing effect of the chlorine atoms will cause a general downfield shift for all aromatic protons and carbons. The symmetry of the 3,5-disubstitution pattern will result in a simplified aromatic region in both the ¹H and ¹³C NMR spectra, with fewer distinct signals than a non-symmetrically substituted ring. The broadness of the NH₂ peak in the ¹H NMR spectrum is a characteristic feature of primary amines and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a liquid amine sample is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • D₂O Exchange: To confirm the amine proton signal, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The NH₂ signal should disappear or significantly decrease in intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3400-3300N-H stretch (asymmetric and symmetric)MediumThe presence of two bands in this region is characteristic of a primary amine.[1]
3100-3000Aromatic C-H stretchMedium-WeakTypical for C-H bonds on a benzene ring.
2980-2850Aliphatic C-H stretchMedium-StrongCorresponds to the stretching vibrations of the methyl groups.
1620-1580N-H bend (scissoring)Medium-StrongA characteristic bending vibration for primary amines.[1]
1600-1450Aromatic C=C stretchMedium-StrongMultiple bands are expected in this region due to the vibrations of the phenyl ring.
1380-1365C-H bend (methyl)MediumCharacteristic bending vibration of the methyl groups.
1250-1020C-N stretchMediumCorresponds to the stretching vibration of the aliphatic amine C-N bond.[1]
800-600C-Cl stretchStrongThe presence of strong absorptions in this region is indicative of the carbon-chlorine bonds.
Expert Interpretation and Causality

The most diagnostic peaks in the IR spectrum of this compound are the pair of N-H stretching bands in the 3400-3300 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. These features are definitive for a primary amine. The presence of both aliphatic and aromatic C-H stretching vibrations confirms the overall structure. The strong absorption bands in the lower frequency region (fingerprint region) due to C-Cl stretching provide evidence for the halogenation of the aromatic ring.

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the following FT-IR protocol is recommended:

  • Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Alternative (ATR): If an Attenuated Total Reflectance (ATR) accessory is available, a drop of the liquid can be placed directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and the peak positions identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectral Data
m/zIonInterpretation
203, 205, 207[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms.
188, 190, 192[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
58[C₃H₈N]⁺Alpha-cleavage resulting in the formation of the 2-aminopropan-2-yl cation.
Expert Interpretation and Causality

The molecular ion peak is expected to be a cluster of peaks at m/z 203, 205, and 207 due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule. A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. In this case, the loss of the dichlorophenyl radical would lead to a fragment at m/z 58. Another likely fragmentation is the loss of a methyl group (15 Da) from the molecular ion.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic amines.[2]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[2]

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Key Spectroscopic Features

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

cluster_nmr ¹H NMR Key Regions cluster_ir IR Key Vibrations Aromatic Aromatic Protons (~7.3-7.5 ppm) Amine Amine Protons (~1.5-2.5 ppm) Methyl Methyl Protons (~1.6 ppm) NH_stretch N-H Stretch (3400-3300 cm⁻¹) CH_stretch C-H Stretch (3100-2850 cm⁻¹) NH_bend N-H Bend (1620-1580 cm⁻¹) CCl_stretch C-Cl Stretch (800-600 cm⁻¹)

Caption: Predicted key regions in the ¹H NMR and IR spectra.

mol This compound m/z 203, 205, 207 frag1 [M - CH₃]⁺ m/z 188, 190, 192 mol:M->frag1 - CH₃• frag2 [C₃H₈N]⁺ m/z 58 mol:M->frag2 - C₆H₃Cl₂•

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, a comprehensive characterization of this important molecule has been presented. The included experimental protocols offer practical guidance for researchers and scientists in obtaining high-quality spectroscopic data. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in drug discovery and development workflows.

References

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8). While a singular "discovery" event for this compound is not prominently documented in peer-reviewed literature, its history is intrinsically linked to the broader development of central nervous system (CNS) agents and the exploration of structure-activity relationships of phenylpropanamine derivatives. This guide elucidates its likely synthetic origins through established chemical transformations, details its physicochemical properties, and explores its significance as a key building block in medicinal and agricultural chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction and Historical Context

This compound is a halogenated aromatic amine that has garnered interest as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a dichlorinated phenyl ring attached to a tertiary aminopropane backbone, suggests potential applications in the development of pharmaceuticals and agrochemicals.[1][2] The history of this compound is not one of a standalone discovery but rather of its emergence as a valuable synthon in the ongoing quest for novel bioactive compounds.

The development of phenylpropanamine derivatives has been a cornerstone of medicinal chemistry for decades, leading to a wide array of therapeutic agents, including stimulants, antidepressants, and other CNS-active drugs.[3] The specific 3,5-dichloro substitution pattern on the phenyl ring is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. It is within this context of exploring the chemical space around the phenylpropanamine scaffold that the synthesis of this compound was likely first pursued.

Furthermore, this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which are crucial for drug metabolism.[1] The study of CYP2D6 inhibitors is a significant area of research, as modulating the activity of this enzyme can have profound effects on the pharmacokinetics of co-administered drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological screening.

PropertyValueSource
CAS Number 129960-45-8[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Physical Form Liquid[4]
Purity Typically ≥97%[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis and Mechanistic Insights

While several synthetic routes to this compound are conceivable, including the amination of propenes and Grignard reactions, the Ritter reaction stands out as a highly plausible and efficient method for its preparation.[1][5] The Ritter reaction involves the reaction of a nitrile with a carbocation precursor, such as a tertiary alcohol or an alkene, in the presence of a strong acid.[5]

Plausible Synthesis via the Ritter Reaction

The synthesis of this compound via the Ritter reaction would likely proceed in two key steps:

  • Formation of the N-acetyl intermediate: The reaction of 2-(3,5-dichlorophenyl)propan-2-ol with a nitrile (such as acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) generates a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent hydration yields the N-acetylated intermediate, N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

  • Hydrolysis to the final amine: The N-acetyl group is then removed by hydrolysis under acidic or basic conditions to yield the desired product, this compound.

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis A 2-(3,5-dichlorophenyl)propan-2-ol D N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide A->D Reacts with B Acetonitrile (CH3CN) B->D Reacts with C Strong Acid (e.g., H2SO4) C->D Catalyzes E N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide G This compound E->G Hydrolyzed by F Acid or Base F->G Catalyzes

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, detailed procedure for the synthesis of this compound based on the principles of the Ritter reaction. This protocol is intended for instructional purposes and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

  • To a stirred solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5.0 eq) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reflux the purified N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v) for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a 2M solution of sodium hydroxide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to afford the final product, this compound.

Potential Applications and Future Directions

The structural motifs present in this compound make it a valuable building block in several areas of chemical research:

  • Pharmaceutical Research: It serves as a key intermediate for the synthesis of novel compounds targeting the central nervous system, including potential antidepressants and other psychoactive agents.[1][3] Its role as a potential CYP2D6 inhibitor also makes it a useful tool compound for studying drug metabolism and drug-drug interactions.[1]

  • Agricultural Chemistry: The dichlorophenyl group is a common feature in many pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.[1]

  • Chemical Biology: As a tool compound, it can be used to probe the structure and function of enzymes and receptors, aiding in the elucidation of biological pathways.[1]

Future research will likely focus on the development of more efficient and sustainable industrial-scale production methods, such as continuous flow synthesis.[1] Additionally, the exploration of its utility in the synthesis of a wider range of biologically active molecules remains a promising avenue for investigation.

Conclusion

While the precise historical moment of the "discovery" of this compound remains elusive in the public domain, its significance is clear from a synthetic and medicinal chemistry perspective. Its logical and efficient synthesis via established methods like the Ritter reaction, combined with its potential as a precursor to novel CNS agents and agrochemicals, solidifies its place as a valuable compound in the modern chemical landscape. This guide has provided a comprehensive overview of its likely origins, synthesis, and potential applications, offering a valuable resource for researchers in the field.

References

The Evolving Landscape of Substituted Phenethylamines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenethylamines represent a vast and enduring class of psychoactive compounds that have captivated chemists, pharmacologists, and clinicians for over a century. From their origins as mimics of endogenous catecholamines to their contemporary roles as therapeutic agents and subjects of abuse, the phenethylamine scaffold has proven to be a remarkably versatile template for modulating monoaminergic systems in the central nervous system. This in-depth technical guide provides a comprehensive overview of substituted phenethylamines, with a focus on their structure-activity relationships, medicinal chemistry, neuropharmacology, and the experimental methodologies used to study them. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex and fascinating class of molecules.

The Phenethylamine Core: A Foundation for Diverse Pharmacology

The fundamental structure of a substituted phenethylamine consists of a phenyl ring attached to an ethylamine side chain.[1] This simple scaffold is the basis for a wide array of compounds with profoundly different pharmacological effects, ranging from stimulants and anorectics to empathogens and psychedelics.[2] The remarkable diversity of this chemical class arises from the myriad ways in which substituents can be placed on the phenyl ring, the ethylamine side chain, and the terminal amino group.

Classification of Substituted Phenethylamines

Substituted phenethylamines can be broadly categorized based on their primary pharmacological effects, which are in turn determined by their specific substitution patterns. The major classes include:

  • Stimulants: These compounds, typified by amphetamine and methamphetamine, primarily act as releasing agents and reuptake inhibitors of dopamine and norepinephrine.[3]

  • Empathogens/Entactogens: This class, which includes 3,4-methylenedioxymethamphetamine (MDMA), is characterized by its ability to induce feelings of emotional closeness, empathy, and introspection. These effects are primarily mediated by potent serotonin release.

  • Psychedelics/Hallucinogens: Psychedelic phenethylamines, such as mescaline and the 2C series of compounds (e.g., 2C-B), produce profound alterations in perception, mood, and cognition. Their primary mechanism of action is agonism at the serotonin 5-HT2A receptor.[4]

It is important to note that there is considerable overlap between these classes, and many compounds exhibit a mixed pharmacological profile.

Structure-Activity Relationships (SAR): Decoding the Molecular Language of Phenethylamines

The pharmacological profile of a substituted phenethylamine is exquisitely sensitive to its chemical structure. Understanding the structure-activity relationships (SAR) of this class is therefore crucial for the rational design of new therapeutic agents and for predicting the effects of novel psychoactive substances.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on a compound's affinity for and activity at various receptors and transporters.

  • 2,5-Dimethoxy Substitution: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a hallmark of many psychedelic phenethylamines.[5] This substitution pattern appears to be critical for potent 5-HT2A receptor agonism.

  • 4-Position Substitution: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold is a key determinant of psychedelic potency and duration of action. Small, lipophilic groups, such as halogens (e.g., in 2C-B and 2C-I) or short alkyl chains, tend to enhance 5-HT2A receptor affinity.[5]

  • 3,4-Methylenedioxy Substitution: The methylenedioxy bridge at the 3 and 4 positions is characteristic of empathogens like MDMA. This moiety is thought to be crucial for the potent serotonin-releasing effects of these compounds.

Side Chain Modifications

Modifications to the ethylamine side chain can significantly alter a compound's metabolic stability and its interaction with monoamine transporters.

  • α-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain, as seen in amphetamine, confers resistance to metabolism by monoamine oxidase (MAO).[6] This leads to a longer duration of action and increased oral bioavailability.

  • β-Ketonation: The introduction of a ketone at the beta position, as in the cathinone class of compounds, generally retains stimulant properties but can alter the selectivity for different monoamine transporters.

N-Alkylation

Substitution on the terminal amino group can also modulate a compound's pharmacological profile.

  • N-Methylation: N-methylation, as in methamphetamine, can increase the potency of a compound as a dopamine and norepinephrine releasing agent.

  • N-Benzylation: The addition of a benzyl group to the nitrogen of a psychedelic phenethylamine can dramatically increase its potency at the 5-HT2A receptor, as seen in the NBOMe class of compounds.[5]

Medicinal Chemistry and Drug Development: Harnessing the Therapeutic Potential of Phenethylamines

The rich SAR of the phenethylamine class has made it a fertile ground for medicinal chemistry and drug development efforts. These efforts have led to the discovery of a number of clinically useful drugs and are now being applied to the development of novel therapeutics for a range of psychiatric and neurological disorders.

Lead Optimization Strategies

The process of transforming a hit compound into a drug candidate, known as lead optimization, is a critical step in drug discovery.[7] For phenethylamine-based drugs, this process often involves a systematic exploration of the SAR to improve potency, selectivity, and pharmacokinetic properties.[3][6] Key strategies include:

  • Improving Potency and Selectivity: This can be achieved by making small, targeted modifications to the lead compound's structure to enhance its interaction with the desired target and reduce its affinity for off-target receptors.

  • Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its clinical success.[3] Medicinal chemists can modify a phenethylamine's structure to improve its oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier.

  • Reducing Toxicity: Early identification and mitigation of potential toxicities is a key goal of lead optimization.[3] This can involve modifying the compound to reduce its potential for off-target effects or to alter its metabolic profile to avoid the formation of toxic metabolites.

Computational Modeling in Phenethylamine Drug Design

Computational methods are increasingly being used to accelerate the drug discovery process.[8] For phenethylamines, these methods can be used to:

  • Predict Binding Affinity and Selectivity: Molecular docking and other computational techniques can be used to predict how a novel phenethylamine analog will bind to its target receptor and to estimate its affinity and selectivity.[9]

  • Guide SAR Studies: Computational models can be used to generate hypotheses about the SAR of a series of compounds, which can then be tested experimentally.

  • Predict ADME Properties: A variety of computational models are available to predict the ADME properties of a compound, which can help to prioritize which analogs to synthesize and test.

Case Study: MDMA-Assisted Psychotherapy

One of the most exciting recent developments in the therapeutic application of substituted phenethylamines is the use of MDMA in conjunction with psychotherapy for the treatment of post-traumatic stress disorder (PTSD).[10] Phase 3 clinical trials have shown that MDMA-assisted psychotherapy can produce significant and durable reductions in PTSD symptoms.[11][12] This has led to the submission of a new drug application to the FDA for this indication.[10]

Neuropharmacology and Toxicology: Understanding the Central Effects of Phenethylamines

The diverse behavioral effects of substituted phenethylamines are a direct result of their complex interactions with multiple neurotransmitter systems in the brain.

Interactions with Monoamine Transporters

Many stimulant and empathogenic phenethylamines act as substrates for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By binding to these transporters, they can inhibit the reuptake of their respective neurotransmitters and, in many cases, induce their reverse transport, leading to a significant increase in synaptic monoamine levels.

Receptor Binding Profiles

Psychedelic phenethylamines, on the other hand, exert their effects primarily through direct agonism at serotonin receptors, particularly the 5-HT2A receptor. The affinity of a compound for the 5-HT2A receptor, as well as its functional activity at this receptor, is a key determinant of its psychedelic potency. Many phenethylamines also have affinity for other serotonin receptors, as well as for adrenergic and dopaminergic receptors, which can contribute to their overall pharmacological profile.

Downstream Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic phenethylamines initiates a cascade of intracellular signaling events that are thought to be responsible for their profound effects on consciousness. These signaling pathways are complex and involve the activation of multiple G-proteins and downstream effectors.

Neurotoxicity

While many substituted phenethylamines have a relatively benign safety profile when used in controlled settings, some can be neurotoxic, particularly at high doses or with chronic use. The neurotoxicity of these compounds is often related to their ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis in monoaminergic neurons.[4][5][[“]][14]

Experimental Protocols for the Study of Substituted Phenethylamines

A variety of experimental techniques are used to study the synthesis, pharmacology, and toxicology of substituted phenethylamines.

Synthesis and Purification

The synthesis of substituted phenethylamines can be achieved through a variety of routes, often starting from commercially available benzaldehydes. A common strategy involves a Henry reaction to form a nitrostyrene intermediate, followed by reduction to the corresponding phenethylamine.[15][16]

Example Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [15][16]

  • Condensation: 2,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a catalyst (e.g., ammonium acetate) to form 2,5-dimethoxynitrostyrene.[16]

  • Reduction: The 2,5-dimethoxynitrostyrene is then reduced to 2,5-dimethoxyphenethylamine (2C-H) using a reducing agent such as lithium aluminum hydride (LAH) or sodium borohydride.[15][16]

  • Bromination: The 2C-H is then brominated at the 4-position of the phenyl ring using a brominating agent such as elemental bromine in acetic acid to yield 2C-B.[15][17]

  • Purification: The final product is typically purified by recrystallization or column chromatography.

Analytical Characterization

A variety of analytical techniques are used to confirm the identity and purity of synthesized phenethylamines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. It is widely used for the analysis of substituted phenethylamines in both pure samples and biological matrices.[18][19][20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the separation and quantification of phenethylamines. It can be coupled with a variety of detectors, including UV-visible and fluorescence detectors, to provide sensitive and selective analysis.[22][23][24][25]

In Vitro Assays

In vitro assays are essential for characterizing the pharmacological properties of substituted phenethylamines.

  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor.[26][27][28] They typically involve competing the test compound with a radiolabeled ligand for binding to a receptor preparation.

  • Functional Assays: Functional assays are used to determine the efficacy of a compound at a particular receptor. For G-protein coupled receptors like the 5-HT2A receptor, this can be done by measuring the production of second messengers, such as inositol phosphates or calcium.[1][29][30][31][32][33][34]

Example Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation [1][29][30][31][32]

  • Cell Culture: A cell line that stably expresses the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The data are used to generate a dose-response curve and to calculate the EC50 of the compound.

In Vivo Models

Animal models are used to study the behavioral and physiological effects of substituted phenethylamines in a whole organism.

  • Locomotor Activity: The effect of a compound on locomotor activity can be used to assess its stimulant or depressant properties.[35][36]

  • Drug Discrimination: This paradigm is used to assess the subjective effects of a compound. Animals are trained to discriminate between a test drug and saline, and their ability to generalize this discrimination to other compounds is then tested.

  • Conditioned Place Preference: This model is used to assess the rewarding properties of a drug. Animals are conditioned to associate a particular environment with the administration of the drug, and their preference for that environment is then measured.[37]

Conclusion and Future Directions

The field of substituted phenethylamine research is in a period of rapid evolution. The renewed interest in the therapeutic potential of psychedelic compounds, coupled with the ongoing development of novel psychoactive substances, has created a pressing need for a deeper understanding of this diverse chemical class. Future research in this area will likely focus on:

  • The development of more selective and safer therapeutic agents: By leveraging our growing understanding of the SAR of phenethylamines, it may be possible to design novel compounds with improved therapeutic profiles and reduced side effects.

  • A more complete understanding of the neurobiological mechanisms underlying the effects of these compounds: Advanced neuroimaging and molecular biology techniques will be crucial for elucidating the complex neural circuits and signaling pathways that are modulated by substituted phenethylamines.

  • The development of more effective treatments for phenethylamine-related substance use disorders: A better understanding of the neurobiology of phenethylamine addiction will be essential for the development of novel pharmacotherapies for this condition.

By continuing to explore the rich and complex world of substituted phenethylamines, researchers and drug development professionals can unlock new therapeutic possibilities and gain a deeper understanding of the intricate relationship between brain chemistry and human consciousness.

References

An In-Depth Technical Guide to the Safe Handling of 2-(3,5-Dichlorophenyl)propan-2-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine, a chlorinated aromatic amine with the molecular formula C₉H₁₁Cl₂N, is a compound of interest in medicinal chemistry and pharmaceutical research.[1] Its structural features suggest potential applications as a ligand for enzymes and receptors in the development of new therapeutic agents.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, with a focus on providing practical, field-proven insights for its use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

GHS Classification

Based on available supplier safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation mark)Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation mark)Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07 (Exclamation mark)Warning

Source: Sigma-Aldrich, Crysdot LLC[2]

Toxicological Profile (Inferred)

Due to the lack of specific toxicological studies on this compound, its toxicological profile is inferred from the general properties of aromatic amines and chlorinated hydrocarbons.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation, skin absorption, and ingestion.[3]

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] High concentrations of vapors may lead to more severe respiratory distress.

    • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[2] Prolonged or repeated contact may lead to dermatitis. Aromatic amines, as a class, can be absorbed through the skin, potentially leading to systemic effects.[3]

    • Eye Contact: Causes serious eye irritation, with potential for redness, pain, and damage to the cornea if not promptly addressed.[2]

    • Ingestion: Presumed to be harmful if swallowed. Ingestion may cause irritation of the gastrointestinal tract.

  • Chronic Effects: Long-term exposure to aromatic amines has been associated with various health concerns, including potential carcinogenicity. While there is no specific data for this compound, it is prudent to handle it as a potential long-term health hazard.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₁Cl₂N
Molecular Weight 204.10 g/mol [1][4]
Physical Form Liquid[2]
CAS Number 129960-45-8[1][5][6]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls is recommended. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination and Substitution: In a research context, eliminating the use of a specific compound is often not feasible. However, if a less hazardous alternative that meets the research objectives exists, its use should be seriously considered.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Fume Hood: All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood.

    • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

    • Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response.

    • Restricted Access: Designate specific areas for the storage and handling of this compound, with access limited to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

Section 3: Standard Operating Procedures for Safe Handling

The following protocols represent a self-validating system for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended for added protection.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in all laboratory areas.

Weighing and Dispensing
  • All weighing and dispensing of this compound must be performed inside a chemical fume hood.

  • Use a disposable weighing boat or a tared, sealed container to prevent contamination of balances.

  • Clean any spills on the balance immediately with a suitable decontaminating solution.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • The storage container should be tightly sealed and clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

  • Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Section 4: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures

A well-rehearsed spill response plan is essential. The following workflow outlines the procedure for a small-scale laboratory spill.

SpillResponse cluster_1 Spill Response Workflow for this compound Alert 1. Alert Personnel & Evacuate Immediate Area Assess 2. Assess the Spill & Don Appropriate PPE Alert->Assess Ensure safety Contain 3. Contain the Spill with Absorbent Material Assess->Contain Prevent spreading Neutralize 4. Neutralize (if applicable) & Clean Up Contain->Neutralize Dispose 5. Dispose of Waste in a Labeled Container Neutralize->Dispose Decontaminate 6. Decontaminate the Area & Equipment Dispose->Decontaminate Report 7. Report the Incident to Lab Supervisor Decontaminate->Report

Caption: A stepwise workflow for responding to a laboratory spill of this compound.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards from Combustion: Combustion of chlorinated aromatic compounds may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[8] Incomplete combustion can also lead to the formation of other hazardous chlorinated byproducts.[9]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 5: Waste Disposal

All waste containing this compound, including contaminated labware and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled container.

  • Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous chemical waste.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

Section 6: Conclusion

While this compound holds promise as a research chemical, its handling demands a high level of caution due to its presumed irritant and toxic properties. By adhering to the principles of the hierarchy of controls, implementing robust standard operating procedures, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. The causality behind these stringent protocols lies in the potential for both acute and chronic health effects associated with chlorinated aromatic amines. The self-validating nature of these procedures is rooted in a proactive risk assessment and the consistent application of multiple layers of protection.

References

An In-Depth Technical Guide to the Solubility of 2-(3,5-Dichlorophenyl)propan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-Dichlorophenyl)propan-2-amine, a compound of significant interest in pharmaceutical and agrochemical research.[1] In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a robust theoretical framework for predicting its solubility based on its structural attributes. More critically, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this and analogous compounds in a range of common organic solvents. The methodologies presented herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for drug development and chemical research professionals. This guide also includes a detailed workflow for High-Performance Liquid Chromatography (HPLC) analysis, a critical component for the accurate quantification of the analyte in solution.

Introduction: Understanding the Molecular Profile of this compound

This compound is an organic compound with the molecular formula C₉H₁₁Cl₂N.[2] Its structure is characterized by a propan-2-amine core attached to a 3,5-dichlorinated phenyl ring. This unique combination of a hydrophobic dichlorophenyl group and a polar amine moiety dictates its physicochemical properties, including its solubility in various organic media.[3] The presence of the amine group suggests the potential for hydrogen bonding, which can influence its interaction with protic solvents.[3] Conversely, the bulky, non-polar dichlorophenyl ring contributes to its lipophilic character, favoring solubility in non-polar organic solvents.[3]

This compound is noted for its potential biological activities, making it a subject of interest in medicinal chemistry.[2] Its structural similarities to other psychoactive compounds and its role as an inhibitor of certain cytochrome P450 enzymes highlight the importance of understanding its behavior in solution for formulation and delivery studies.[2]

Key Molecular and Physical Properties:

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N[2][4]
Molecular Weight 204.10 g/mol [2][4]
CAS Number 129960-45-8[2][5]
Physical Form Liquid[6]
Purity (Typical) 97%[6]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[7] The molecular structure of this compound, with its distinct polar and non-polar regions, suggests a nuanced solubility profile across different classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant hydrophobic character imparted by the dichlorophenyl ring and the propane backbone suggests good solubility in these solvents. Van der Waals forces will be the primary intermolecular interactions driving the dissolution process.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated in these solvents. The polarity of the solvent can interact with the polar amine group, while the organic portion of the solvent will readily solvate the non-polar regions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amine group's ability to act as a hydrogen bond acceptor will facilitate solubility in these solvents. However, the large hydrophobic dichlorophenyl group may limit the extent of solubility compared to smaller amines.

  • Highly Polar Solvents (e.g., Water): Due to the dominance of the hydrophobic moiety, the solubility in water is expected to be very low. While the amine group can form hydrogen bonds with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large non-polar part of the molecule is significant.[8]

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural characteristics.

G A Analyze Molecular Structure of This compound B Identify Functional Groups and Structural Features A->B C Polar Amine Group (-NH2) B->C D Non-Polar Dichlorophenyl Ring and Propane Backbone B->D E Predict Solubility Based on 'Like Dissolves Like' C->E D->E F High Solubility in Non-Polar Solvents E->F G Moderate to Good Solubility in Polar Aprotic Solvents E->G H Moderate Solubility in Polar Protic Solvents E->H I Low Solubility in Highly Polar Solvents (e.g., Water) E->I

Caption: Predictive solubility workflow for this compound.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

For precise and reliable solubility data, experimental determination is paramount. The isothermal shake-flask method is a well-established and robust technique for measuring the thermodynamic solubility of a compound.[9][10] This method involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature until saturation is achieved.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[7] The presence of undissolved solid at the end of this period confirms saturation.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • For finer particles, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

The following diagram outlines the experimental workflow for the isothermal shake-flask method.

G A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature (24-48h with Agitation) B->C D Phase Separation (Sedimentation/Centrifugation) C->D E Collect and Filter Supernatant D->E F Dilute Sample for Analysis E->F G Quantify Concentration by HPLC F->G H Calculate Solubility G->H

Caption: Isothermal shake-flask experimental workflow.

Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved amine is critical for reliable solubility data. HPLC is a powerful technique for this purpose; however, direct analysis of amines can be challenging due to their low UV absorbance.[11] Pre-column derivatization is often employed to attach a chromophoric or fluorophoric tag to the amine, enhancing detection and improving chromatographic separation.[8][11]

HPLC System and Conditions (General Example)
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a suitable detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of derivatized amines.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: A UV-Vis or fluorescence detector, depending on the derivatizing agent used.

Derivatization Protocol (Example with Dansyl Chloride)

Dansyl chloride is a common derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent derivatives.

  • Reagent Preparation: Prepare a solution of dansyl chloride in a suitable solvent like acetone. Also, prepare a buffer solution (e.g., sodium bicarbonate buffer, pH 9.5).

  • Derivatization Reaction:

    • In a vial, mix a known volume of the diluted sample with the buffer solution.

    • Add the dansyl chloride solution and mix thoroughly.

    • Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes).

    • Quench the reaction by adding a reagent such as methylamine or sodium hydroxide.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system for analysis.

Calibration and Quantification
  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.

  • Derivatize these standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC to generate a calibration curve by plotting the peak area against the concentration.

  • The concentration of the unknown samples can then be determined from this calibration curve.

The relationship between the derivatization reagent and the HPLC detector is crucial for successful analysis.

G cluster_0 Derivatization Reagents cluster_1 HPLC Detectors A Dansyl Chloride D Fluorescence Detector A->D B o-Phthalaldehyde (OPA) B->D C 9-Fluorenylmethyl Chloroformate (FMOC-Cl) C->D E UV-Vis Detector C->E

Caption: Relationship between common derivatization reagents and HPLC detectors for amine analysis.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNon-Polar[Insert Experimental Data][Insert Calculated Data]
TolueneNon-Polar[Insert Experimental Data][Insert Calculated Data]
DichloromethanePolar Aprotic[Insert Experimental Data][Insert Calculated Data]
Ethyl AcetatePolar Aprotic[Insert Experimental Data][Insert Calculated Data]
AcetonePolar Aprotic[Insert Experimental Data][Insert Calculated Data]
MethanolPolar Protic[Insert Experimental Data][Insert Calculated Data]
EthanolPolar Protic[Insert Experimental Data][Insert Calculated Data]

Note: The table is a template for presenting experimentally determined data.

Conclusion

References

A Researcher's Guide to Sourcing and Qualifying 2-(3,5-Dichlorophenyl)propan-2-amine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The integrity of preclinical research and early-stage drug development is critically dependent on the quality and consistency of starting materials. 2-(3,5-Dichlorophenyl)propan-2-amine, a key building block in medicinal chemistry, is no exception. Sourcing this compound requires more than identifying a supplier; it necessitates a systematic approach to qualification, verification, and ongoing quality control to ensure reproducibility and data integrity. This guide provides drug discovery and development scientists with a comprehensive framework for navigating the supplier landscape, establishing robust qualification criteria, and implementing practical, in-house protocols for lot-to-lot validation.

Introduction to this compound

This compound is an organic compound featuring a dichlorinated phenyl ring attached to a tertiary amine structure.[1] Its unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.[1] The presence of the amine group provides a reactive handle for various chemical transformations, while the dichlorophenyl moiety can influence the pharmacological profile of the final compound.[1]

Key Compound Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 129960-45-8

  • Molecular Formula: C₉H₁₁Cl₂N[1]

  • Molecular Weight: 204.10 g/mol [2]

Given its role as a foundational precursor, the purity and impurity profile of this reagent can profoundly impact the outcome of subsequent synthetic steps, biological assays, and ultimately, the viability of a research program.

Part 1: The Commercial Supplier Landscape

The market for specialty chemicals like this compound is diverse, ranging from large global distributors to smaller, specialized synthesis labs. The choice of supplier often depends on the scale of research, purity requirements, and the need for regulatory documentation. Below is a comparative table of representative commercial sources.

Supplier/DistributorRepresentative PurityCAS NumberNotes
Sigma-Aldrich (Ambeed, Inc.) 97%129960-45-8A major global distributor, often providing comprehensive documentation like Certificates of Analysis (CoA). Product may be sourced from other primary manufacturers.
Crysdot LLC 97%129960-45-8A supplier of building blocks and intermediates, offering various pack sizes.
Arctom Scientific Not specified129960-45-8Lists the compound in their catalog, available in various sizes for research purposes.[3]
BLDpharm Not specified129960-45-8A supplier of chemical products for research and development.
Moldb 97%[2]129960-45-8Lists the compound as a research chemical and notes the availability of analytical data like NMR and HPLC.[2]

Note: This table is representative and not exhaustive. Availability and specifications are subject to change and should be verified directly with the supplier.

Part 2: A Framework for Supplier Qualification

Selecting a supplier should be a deliberate process based on a clear set of criteria. For researchers in drug development, this process is critical for ensuring long-term project viability and reproducibility.

Pillar 1: Documentation and Transparency The cornerstone of supplier qualification is documentation. Always request and scrutinize the following:

  • Certificate of Analysis (CoA): This is the most critical document. It should specify the lot number, test methods used (e.g., NMR, HPLC, GC-MS), and the results for identity, purity, and key impurities. A supplier that cannot provide a lot-specific CoA should be avoided.

  • Safety Data Sheet (SDS): Provides essential handling, storage, and safety information, including hazard statements (e.g., H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation).

Pillar 2: Purity, Impurities, and Analytical Rigor A purity value of "97%" is not the full story. The nature of the remaining 3% is often more important.

  • Purity Specification: Understand the method used to determine purity. HPLC and GC are quantitative, whereas NMR is often used for structural confirmation.

  • Impurity Profile: For drug development, the impurity profile is paramount. Potential impurities can arise from the synthetic route (e.g., isomers like 2-(2,4-dichlorophenyl)propan-2-amine, starting material carryover).[4][5] A good supplier will be transparent about potential impurities or provide data upon request. Ask the supplier about their synthetic route to anticipate potential side-products.

Pillar 3: Scalability and Consistency For projects that may advance to later stages, consider the supplier's ability to provide larger quantities with consistent quality. A supplier with robust quality management systems (e.g., ISO 9001 certification) is more likely to ensure lot-to-lot consistency.

Part 3: Incoming Quality Control (QC) - The Self-Validating System

Trust, but verify. Independent verification of each new lot of starting material is a core principle of scientific integrity. This internal QC process ensures that the material conforms to the specifications stated on the CoA and is suitable for its intended use.

Workflow for New Lot Qualification

The following diagram outlines a logical workflow for receiving, testing, and accepting a new lot of this compound.

QC_Workflow cluster_receiving Receiving & Documentation cluster_testing Internal QC Testing cluster_decision Analysis & Disposition Receive Receive New Lot Doc_Review Review Supplier CoA & SDS Receive->Doc_Review Quarantine Place Material in Quarantine Doc_Review->Quarantine Sample Sample the Material Quarantine->Sample ID_Test Identity Verification (e.g., ¹H NMR, MS) Sample->ID_Test Purity_Test Purity Assay (e.g., RP-HPLC) Sample->Purity_Test Compare Compare Internal Data to CoA Specs ID_Test->Compare Purity_Test->Compare Decision Accept or Reject? Compare->Decision Release Release to Inventory (Accepted) Decision->Release  Pass Reject Contact Supplier (Rejected) Decision->Reject  Fail

Caption: Workflow for incoming QC of this compound.

Experimental Protocol 1: Identity Verification by ¹H NMR

Objective: To confirm the chemical structure of the received material matches that of this compound.

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a unique fingerprint of a molecule's structure. The chemical shifts, integration, and splitting patterns of the proton signals must be consistent with the expected structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire a standard ¹H spectrum.

  • Data Analysis & Interpretation:

    • Aromatic Protons: Expect signals in the aromatic region (~7.0-7.5 ppm). The 3,5-dichloro substitution pattern should result in two distinct signals: one for the proton at the C2 position and another for the protons at the C4 and C6 positions.

    • Amine Protons (NH₂): Expect a broad singlet that can appear over a wide chemical shift range and may exchange with trace water in the solvent. Its integration should correspond to two protons.

    • Methyl Protons (CH₃): Expect a sharp singlet in the aliphatic region (~1.5 ppm) integrating to six protons, corresponding to the two equivalent methyl groups.

  • Acceptance Criteria: The acquired spectrum must be consistent with the reference structure and data provided on the supplier's CoA or in the literature.

Experimental Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To quantify the purity of the compound and identify any major impurities.

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying components in a mixture. A reverse-phase method is suitable for aromatic amines.[6][7] This protocol is adapted from standard methods for analyzing aniline and its derivatives.[6][7][8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution by diluting the stock solution to ~0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7][10]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 or 70:30 v/v).[6][7] A small amount of buffer (e.g., 0.05 M Na₂HPO₄) or acid (e.g., 0.05% H₂SO₄) can be added to improve peak shape.[8][10]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection: UV detector at 254 nm or a lower wavelength like 200 nm for higher sensitivity.[6][10]

    • Injection Volume: 10 µL.

  • Data Acquisition & Analysis:

    • Inject the sample and run the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities (e.g., 15-20 minutes).

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Acceptance Criteria: The calculated purity should be ≥ 97% (or as specified by the project requirements) and must align with the value reported on the supplier's CoA. Any impurity peak greater than 0.5% should be noted and investigated if necessary.

Conclusion

The responsible sourcing of chemical reagents is a fundamental component of rigorous scientific research. For a key building block like this compound, the process must extend beyond a simple purchase order. By establishing a clear framework for supplier qualification, demanding comprehensive documentation, and implementing a routine, in-house QC protocol, researchers can mitigate risks associated with reagent variability. This self-validating system not only ensures the quality of the material entering the workflow but also enhances the reliability, reproducibility, and ultimate success of research and development endeavors.

References

Purity Standards for 2-(3,5-Dichlorophenyl)propan-2-amine in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the integrity of all subsequent research rests. The purity of these molecules is not a mere metric; it is a critical determinant of experimental reproducibility, biological activity, and ultimately, patient safety. This guide provides an in-depth technical overview of the purity standards for 2-(3,5-dichlorophenyl)propan-2-amine, a key intermediate in the synthesis of various research compounds, particularly those targeting the central nervous system.[1] As researchers, scientists, and drug development professionals, a comprehensive understanding of purity, potential impurities, and the analytical methodologies to discern them is paramount. This document is structured to provide not just protocols, but the scientific rationale that underpins them, ensuring a robust and self-validating approach to quality control.

Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is the first step in defining its purity standards.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 2-(3,5-dichlorophenyl)-2-propanamine[3]
CAS Number 129960-45-8[2][3][4]
Molecular Formula C₉H₁₁Cl₂N[2][4]
Molecular Weight 204.10 g/mol [2][4]
Appearance Typically a liquid[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3][4]

The Genesis of Impurities: A Synthetic Overview

The potential impurity profile of this compound is intrinsically linked to its synthetic route. While specific, proprietary synthesis methods vary, common pathways include:

  • Amination of Propenes: This route may involve the use of dichlorobenzene derivatives and reducing agents.[2]

  • Grignard Reactions: Employing Grignard reagents with suitable precursors to introduce the dichlorophenyl moiety.[2]

  • Direct Amine Synthesis: Utilizing amination techniques on propan-2-ol derivatives under controlled conditions.[2]

These synthetic strategies can introduce several classes of impurities that must be analytically controlled.

Logical Flow of Impurity Identification and Control

Caption: Workflow for impurity control in the synthesis of this compound.

Classification and Impact of Potential Impurities

Impurities are not monolithic; they are categorized based on their origin and chemical nature. Understanding these classifications is essential for a targeted analytical approach.

  • Organic Impurities: These are the most common and structurally diverse class of impurities.

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from preceding synthetic steps.

    • By-products: Compounds formed from side reactions inherent to the synthetic process.

    • Degradation Products: Impurities formed by the decomposition of the desired intermediate under specific conditions (e.g., heat, light, pH).

  • Inorganic Impurities: These can include residual catalysts, inorganic salts, and heavy metals.

  • Residual Solvents: Organic solvents used in the synthesis or purification process that are not completely removed.

The impact of these impurities in a research context can be profound, leading to:

  • Altered pharmacological activity or toxicity of the final compound.

  • Inhibition or side-reactions in subsequent synthetic steps.

  • Erroneous structure-activity relationship (SAR) data.

  • Lack of experimental reproducibility.

Establishing Purity Thresholds: A Regulatory Framework

For research-grade intermediates that may eventually be part of a drug development program, it is prudent to align with the principles established by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a robust framework for identifying and qualifying impurities.

ThresholdLimit (for drug substance)Rationale & Action for this compound
Reporting Threshold ≥ 0.05%Any impurity at or above this level should be reported in the certificate of analysis.
Identification Threshold ≥ 0.10%Any impurity at or above this level requires structural identification.
Qualification Threshold ≥ 0.15%Impurities above this level require toxicological assessment to ensure their safety.

While these thresholds are for the final active pharmaceutical ingredient (API), applying them to a late-stage intermediate like this compound is a best practice to ensure the quality of the final drug candidate.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. A stability-indicating method should be developed, which is capable of separating the main compound from its potential degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method must demonstrate the ability to resolve the parent peak from any degradant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is ideal for the analysis of volatile and semi-volatile organic impurities, including residual solvents.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed to separate compounds with different boiling points.

  • Injector Temperature: Set to ensure complete volatilization of the sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.

  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the unambiguous structural elucidation of the main compound and for identifying unknown impurities.

Experimental Protocol: ¹H and ¹³C NMR Characterization

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.

  • ¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon atoms.

  • 2D NMR: For complex structures or for identifying impurities, 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignments.

Logical Flow of Analytical Method Selection

Analytical_Method_Selection Purity_Question What is the purity question? Organic_Impurities Non-volatile organic impurities? Purity_Question->Organic_Impurities Volatile_Impurities Volatile impurities & residual solvents? Purity_Question->Volatile_Impurities Structural_ID Structural confirmation & unknown ID? Purity_Question->Structural_ID HPLC_Method HPLC-UV/MS Organic_Impurities->HPLC_Method GCMS_Method GC-MS Volatile_Impurities->GCMS_Method NMR_Method NMR (1H, 13C, 2D) Structural_ID->NMR_Method

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

The Certificate of Analysis: A Document of Trust

A comprehensive Certificate of Analysis (CoA) is the embodiment of a self-validating system of quality control. For this compound, a CoA should include:

  • Identification: Confirmation of the compound's identity by techniques such as NMR or IR.

  • Purity by HPLC: The percentage purity determined by a validated HPLC method.

  • Individual Impurities: A list of all identified and unidentified impurities above the reporting threshold, with their respective percentages.

  • Residual Solvents: The content of any residual solvents, determined by GC.

  • Water Content: Determined by Karl Fischer titration.

  • Inorganic Impurities: Results for heavy metals or other relevant inorganic impurities.

Conclusion: A Commitment to Scientific Integrity

The purity of this compound is not a static parameter but a comprehensive quality attribute that must be rigorously controlled and verified. By integrating an understanding of the synthetic process, applying a framework of established regulatory guidelines, and utilizing a suite of orthogonal analytical techniques, researchers can ensure the integrity of their starting materials. This commitment to purity is a commitment to the validity of the scientific endeavor, from the laboratory bench to the potential development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(3,5-Dichlorophenyl)propan-2-amine

This compound, a substituted aromatic amine with the molecular formula C₉H₁₁Cl₂N and a molar mass of approximately 204.10 g/mol , is a compound of significant interest in pharmaceutical research and development.[1][2] Its structural features, including a dichlorinated phenyl ring and a tertiary amine, suggest its potential as a building block for novel therapeutic agents, particularly those targeting the central nervous system.[1] The precise and accurate quantification of this compound is paramount for a variety of critical applications, from pharmacokinetic and toxicological assessments in preclinical studies to quality control of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed, validated analytical methods for the robust quantification of this compound in diverse sample matrices. We will explore three powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[1][3][4][5][6][7][8][9]

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a decision-making framework for selecting the most appropriate technique for your application.

Method_Selection Start Define Analytical Needs Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple LC_MSMS LC-MS/MS Matrix->LC_MSMS Complex (e.g., biological) Throughput High Throughput Needed? Sensitivity->Throughput High (ng/mL - pg/mL) HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate (µg/mL) GC_MS GC-MS Throughput->GC_MS No Throughput->LC_MSMS Yes

Caption: Decision logic for selecting an analytical method.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not a primary concern. The dichlorophenyl chromophore in the analyte allows for direct UV detection.

Protocol: HPLC-UV Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 mixture of organic to aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance, anticipated to be in the range of 220-280 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis and System Suitability:

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be between 0.8 and 1.5.

Causality in Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar this compound.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase protonates the amine group, leading to better peak shape and reduced tailing.

  • UV Detection: The aromatic ring with chlorine substituents provides a chromophore that absorbs UV light, enabling direct detection without the need for derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine group, derivatization is often required to improve chromatographic performance and reduce peak tailing.

Protocol: GC-MS Quantification with Derivatization

1. Sample Preparation and Derivatization:

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte, should be used.

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) is recommended.

    • To 1 mL of sample, add the internal standard.

    • Alkalinize the sample with 1 M sodium hydroxide to deprotonate the amine.

    • Extract with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Centrifuge to separate the layers and transfer the organic phase to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a chloroformate reagent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using at least two characteristic ions for the analyte and the internal standard for quantification and confirmation.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample + Internal Standard LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM Mode) Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for GC-MS quantification of the analyte.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of pharmaceuticals in complex biological matrices due to its exceptional sensitivity and selectivity.[10] This method generally does not require derivatization.

Protocol: LC-MS/MS Quantification

1. Sample Preparation:

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of sample, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

    • Transfer the supernatant to a clean vial for injection.

  • Solid-Phase Extraction (SPE) (for higher purity):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the sample (pre-treated with the internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a basic organic solvent mixture.

    • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous solution with formic acid (e.g., 0.1%) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. The product ions for quantification and confirmation need to be determined by direct infusion of a standard solution.

Data Summary and Validation Parameters

The following table summarizes the expected performance characteristics for each method, based on established validation guidelines.[3][4][6][8]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (% RSD) < 15%< 15%< 10%
Limit of Detection (LOD) ~100 ng/mL~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~5 ng/mL~0.5 ng/mL
Specificity ModerateHighVery High
Sample Throughput HighModerateHigh

Conclusion: Ensuring Data Integrity through Method Validation

The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound. The selection of the most appropriate method—HPLC-UV for routine analysis of simpler matrices, GC-MS for volatile analysis requiring high specificity, or LC-MS/MS for trace-level quantification in complex biological samples—should be guided by the specific analytical requirements.

It is imperative that any method chosen undergoes a thorough validation process in accordance with ICH and FDA guidelines to ensure the reliability and integrity of the generated data.[1][3][4][5][6][7][8][9] This includes demonstrating specificity, linearity, accuracy, precision, and establishing detection and quantification limits. By adhering to these principles, researchers, scientists, and drug development professionals can be confident in the quality and consistency of their analytical results.

References

An In-Depth Guide to HPLC Method Development for the Analysis of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, structured guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3,5-Dichlorophenyl)propan-2-amine. Addressing the needs of researchers and drug development professionals, this document details two critical protocols: an achiral reversed-phase method for purity assessment and impurity profiling, and a chiral method for enantiomeric separation. The strategic approach is grounded in Quality by Design (QbD) principles, emphasizing a systematic process from analyte characterization to method validation. We delve into the causal logic behind experimental choices, offering detailed, step-by-step protocols and troubleshooting advice to overcome common challenges associated with the analysis of basic aromatic amines.

Introduction: The Analytical Challenge

This compound is a substituted phenethylamine derivative that serves as a valuable intermediate in synthetic organic chemistry and pharmacology.[1][2] As with many pharmaceutical building blocks, ensuring its purity and, if applicable, its enantiomeric composition is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The analysis of this compound by HPLC presents distinct challenges. Its primary amine group (a basic functionality) is prone to undesirable secondary interactions with acidic silanol groups on standard silica-based stationary phases, often leading to poor peak shape and tailing.[3][4] Furthermore, the molecule possesses a stereocenter, necessitating the development of a chiral separation method to control enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5][6]

This guide provides a systematic, field-proven framework to develop and validate reliable HPLC methods for both achiral and chiral analysis of this target analyte.

Analyte Characterization and Physicochemical Properties

A foundational step in any method development process is to understand the analyte's properties.[7][8] This knowledge informs initial choices for columns, mobile phases, and detection parameters.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N[2][9]
Molecular Weight 204.1 g/mol [2][9]
CAS Number 129960-45-8[1][9]
Appearance Liquid (at room temp.)[1][9]
Predicted XlogP 2.6
Key Features Primary Amine, Dichlorophenyl Ring, Chiral Center
Structure
alt text

The moderately hydrophobic nature (predicted XlogP of 2.6) suggests good retention on reversed-phase columns, while the aromatic ring provides a strong chromophore for UV detection. The primary amine is the most critical feature influencing chromatographic behavior.

A Systematic Approach to Method Development

We will employ a systematic approach influenced by Quality by Design (QbD) principles.[7][10][11][12] This ensures a robust method by building quality in from the start, rather than relying on trial and error. The overall workflow is designed to logically progress from broad screening to fine-tuning and final validation.

cluster_start Phase 1: Foundation cluster_develop Phase 2: Method Development cluster_validate Phase 3: Validation & Transfer Analyte Analyte Characterization (Properties, pKa, Solubility) ATP Define Analytical Target Profile (ATP) (e.g., Purity, Enantiomeric Ratio) Analyte->ATP Screen Initial Screening (Columns, pH, Organic Modifier) ATP->Screen Optimize Optimization (Gradient, Temperature, Flow Rate) Screen->Optimize Robust Robustness Check (Design Space Exploration) Optimize->Robust Validate Method Validation (ICH Q2(R1) Guidelines) Robust->Validate Transfer Method Transfer & Lifecycle Validate->Transfer

Caption: HPLC Method Development Workflow.

Part A: Achiral Reversed-Phase HPLC Method for Purity Analysis

Core Objective: To develop a stability-indicating method capable of quantifying this compound and separating it from potential process impurities and degradation products.

Protocol 1: Initial Column and Mobile Phase Screening

Rationale: The goal of screening is to identify the most promising stationary phase and mobile phase pH to achieve initial retention and selectivity. Given the basic nature of the analyte, controlling secondary silanol interactions is paramount for achieving symmetrical peak shapes.[3][4]

Step-by-Step Methodology:

  • Prepare Analyte Stock Solution: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1.0 mg/mL. Dilute further to ~0.1 mg/mL for initial injections.

  • Select Columns for Screening: Choose a set of columns with diverse selectivities. See Table 1.

  • Prepare Mobile Phases: Prepare aqueous mobile phases at two different pH levels to assess the impact on retention and peak shape.

    • Low pH: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water (pH ≈ 2-3). At this pH, the amine is fully protonated (R-NH₃⁺), and silanols are non-ionized, which minimizes peak tailing.[4][13]

    • Near-Neutral pH: 20 mM Ammonium Acetate or Potassium Phosphate buffer in Water (pH ≈ 6.5-7.0).

  • Set Up HPLC System:

    • Detector: Diode Array Detector (DAD) or UV Detector. Monitor at 220 nm and 265 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Execute Screening Gradient: Run a generic, fast gradient on each column with each mobile phase condition.

    • Mobile Phase A: Aqueous buffer (Low pH or Neutral pH).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% to 95% B in 10 minutes.

  • Evaluate Results: For each condition, assess:

    • Retention Factor (k): Aim for k between 2 and 10.

    • Peak Shape (Asymmetry Factor): Aim for As between 0.9 and 1.5.

    • Selectivity (α): Observe the separation between the main peak and any impurities.

Table 1: Recommended Achiral Screening Conditions

ParameterCondition 1Condition 2Condition 3
Column Standard C18 (e.g., Luna C18)End-capped C18 (e.g., Kinetex C18)Phenyl-Hexyl
Dimensions 4.6 x 150 mm, 3.5 µm4.6 x 150 mm, 2.6 µm4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B over 10 min5-95% B over 10 min5-95% B over 10 min
Repeat with: 20 mM NH₄OAc, pH 6.820 mM NH₄OAc, pH 6.820 mM NH₄OAc, pH 6.8
Protocol 2: Method Optimization

Rationale: Once the best column and pH are identified from screening (typically a modern, end-capped C18 at low pH will yield the best peak shape), the method must be optimized to ensure adequate resolution for all relevant impurities within a reasonable run time.

Step-by-Step Methodology:

  • Select the Best Condition: Choose the column-pH combination that provided the best peak shape and initial separation.

  • Optimize Gradient Slope:

    • Adjust the gradient duration. A shallower gradient increases resolution but also run time.

    • Example: If the analyte elutes at 6 minutes in a 10-minute gradient, try a 20-minute gradient (halving the slope) to improve resolution of closely eluting impurities.

  • Optimize Temperature:

    • Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C).

    • Higher temperatures decrease mobile phase viscosity (reducing backpressure) and can improve peak efficiency, but may also alter selectivity.

  • Finalize Method Parameters: Lock in the optimized conditions that meet the Analytical Target Profile (e.g., resolution > 2.0 for all critical pairs, asymmetry < 1.5).

Part B: Chiral HPLC Method for Enantiomeric Separation

Core Objective: To develop a method capable of separating and quantifying the (R) and (S) enantiomers of this compound.

Protocol 3: Chiral Stationary Phase (CSP) Screening

Rationale: Chiral recognition is highly specific, and predicting the best CSP is challenging. Therefore, an empirical screening approach across several CSPs with different chiral selectors is the most efficient strategy. Polysaccharide-based CSPs are highly versatile and often a successful starting point for primary amines.[6][14][15] Normal phase or polar organic modes are typically used.

Step-by-Step Methodology:

  • Prepare Analyte Stock Solution: Prepare a ~1.0 mg/mL solution of the racemic analyte in a suitable solvent like Ethanol or Isopropanol.

  • Select CSPs for Screening: Choose columns with different polysaccharide backbones and derivatives. See Table 2.

  • Prepare Mobile Phases:

    • Normal Phase (NP): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol (IPA) or Ethanol).

    • Additives: Small amounts of an acidic and/or basic additive are crucial for improving peak shape and resolution of amines.[6][15][16] Common choices are 0.1% Trifluoroacetic Acid (TFA) for an acidic modifier or 0.1% Diethylamine (DEA) for a basic modifier.

  • Set Up HPLC System:

    • Detector: UV at 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Execute Isocratic Screening: Run isocratic conditions for each column/mobile phase combination.

  • Evaluate Results: Assess the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs > 1.5 is generally desired for baseline separation.

Table 2: Recommended Chiral Screening Conditions

ParameterCondition 1Condition 2Condition 3
CSP Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)Cyclofructan-based (e.g., Larihc CF6-P)
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase Hexane:IPA (90:10) + 0.1% DEAHexane:Ethanol (80:20) + 0.1% DEAACN:Methanol (90:10) + 0.1% TFA
Mode Normal PhaseNormal PhasePolar Organic

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to established guidelines, such as ICH Q2(R1).[17][18][19][20] This process establishes the performance characteristics of the method and ensures the reliability of the data generated.

cluster_Qual Qualitative Aspects cluster_Quant Quantitative Aspects cluster_Limit Limit Tests cluster_Robust Reliability Validation {Method Validation (ICH Q2(R1)) | Key Performance Characteristics} Specificity Specificity Discrimination from other components Accuracy Accuracy Closeness to true value Precision Precision Repeatability & Intermediate Precision Linearity Linearity Proportionality of response to concentration Range Range Interval of reliable quantification LOD LOD Limit of Detection LOQ LOQ Limit of Quantitation Robustness Robustness Insensitivity to small method variations

Caption: Key Parameters for HPLC Method Validation.

A validated method provides documented evidence that the system is suitable for its intended use, a cornerstone of scientific integrity and regulatory compliance.

Conclusion

The successful HPLC analysis of this compound requires a systematic and scientifically-grounded approach. For achiral purity analysis, the primary challenge of peak tailing can be effectively overcome by screening modern, high-purity stationary phases and optimizing the mobile phase pH to control the ionization state of the analyte and column silanols. For enantiomeric separation, empirical screening of various chiral stationary phases, particularly polysaccharide-based columns, under normal phase or polar organic conditions with appropriate additives is a highly effective strategy. By following the detailed protocols and logical framework presented in this guide, researchers can confidently develop robust, reliable, and validatable HPLC methods for the comprehensive characterization of this important chemical entity.

References

Application Note & Protocol Guide: Leveraging 2-(3,5-Dichlorophenyl)propan-2-amine as a Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8) as a pivotal chemical intermediate. We delve into its physicochemical properties, safety protocols, and core applications, with a focus on its role in the synthesis of complex molecules for pharmaceutical and agrochemical research. Detailed, field-proven protocols for key synthetic transformations, including N-alkylation and N-acylation, are presented. The guide emphasizes the rationale behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: A Profile of this compound

This compound is a substituted phenethylamine derivative characterized by a propan-2-amine group attached to a phenyl ring bearing two chlorine atoms at the 3 and 5 positions.[1][2] This specific substitution pattern confers unique steric and electronic properties, making it a valuable building block in organic synthesis. The presence of the dichlorophenyl moiety enhances hydrophobicity, while the primary amine serves as a reactive handle for a multitude of chemical transformations.[2]

Its principal utility lies in its role as a key intermediate for creating more complex molecules with potential biological activity.[1][3] Researchers in medicinal chemistry leverage this compound as a precursor for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][3] The structural framework is also relevant in the development of agrochemicals, such as herbicides and plant growth regulators.[3]

This guide is designed to bridge the gap between theoretical knowledge and practical application, providing robust protocols and the scientific reasoning necessary for successful synthesis.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 129960-45-8[4][5]
Molecular Formula C₉H₁₁Cl₂N[1][4][5]
Molecular Weight 204.10 g/mol [1][4]
Appearance Liquid[4][6]
Purity Typically ≥97%[4][6]
Boiling Point 249.7 ± 25.0 °C at 760 mmHg
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4][6]

Safety & Handling: This compound should be handled with care in a well-ventilated laboratory fume hood.[7] As with many amines, it is presumed to be toxic and can be irritating to the skin, eyes, and respiratory system.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)[4][6]

  • Signal Word: Warning[4][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[8]

Core Synthetic Applications & Rationale

The reactivity of this compound is centered around its primary amine and the dichlorinated aromatic ring. These features allow for its application in several key areas.

  • Pharmaceutical Research: It serves as a lead compound or intermediate in the development of drugs, particularly those targeting neurological disorders.[1] The amine group can be modified to interact with biological receptors and enzymes.[1]

  • Agrochemical Synthesis: The stability and reactivity profile make it suitable for creating new herbicides and plant growth regulators.[3]

  • Chemical Biology: It can be used as a tool compound to probe enzyme activity and metabolic pathways.[1]

The primary amine is a potent nucleophile, making it ideal for reactions such as N-alkylation and N-acylation to build molecular complexity.[1][2] The dichlorophenyl ring can also undergo further electrophilic aromatic substitution, although the chlorine atoms are deactivating.

G cluster_synthesis Synthesis of the Intermediate cluster_application Application as an Intermediate Dichlorobenzene Dichlorobenzene Amination Amination Dichlorobenzene->Amination Reducing Agents Propenes Propenes Propenes->Amination Grignard Reagents Grignard Reagents Grignard Reaction Grignard Reaction Grignard Reagents->Grignard Reaction Precursors Precursors Precursors->Grignard Reaction Intermediate 2-(3,5-Dichlorophenyl) propan-2-amine Amination->Intermediate Grignard Reaction->Intermediate N_Alkylation N-Alkylation Intermediate->N_Alkylation R-X N_Acylation N-Acylation / Amide Formation Intermediate->N_Acylation R-COCl Aromatic_Sub Electrophilic Aromatic Substitution Intermediate->Aromatic_Sub E+ Pharma_Agro Pharmaceuticals & Agrochemicals N_Alkylation->Pharma_Agro Builds Complexity N_Acylation->Pharma_Agro Introduces Amide Moiety Aromatic_Sub->Pharma_Agro Further Derivatization

Caption: Synthetic origins and primary reaction pathways for the intermediate.

Experimental Protocols: A Guide to Application

The following protocols are designed to be self-validating, with built-in checkpoints and explanations for key steps. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: N-Alkylation to Synthesize Secondary Amines

Objective: To introduce an alkyl group onto the nitrogen atom of the primary amine.

Rationale: N-alkylation is a fundamental step to modify the steric and electronic properties of the amine, which can be crucial for tuning its biological activity.[1] A non-nucleophilic base is used to deprotonate the resulting secondary ammonium salt without competing in the primary reaction.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Addition of Reagents: Add the alkyl halide (1.1 eq) followed by the non-nucleophilic base (1.5 eq) to the stirred solution at room temperature.

    • Causality: The base neutralizes the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: a. Cool the reaction to room temperature and quench by adding water. b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane) (3x volumes). c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then brine.

    • Causality: The bicarbonate wash removes any remaining acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl acetate gradient) to yield the pure secondary amine.

Analytical Validation:

  • ¹H NMR: Confirm the presence of new protons corresponding to the added alkyl group and the disappearance of one N-H proton signal.

  • Mass Spectrometry: Verify the molecular weight of the N-alkylated product.

Protocol 2: N-Acylation to Synthesize Amides

Objective: To form a stable amide bond by reacting the amine with an acylating agent.

Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry. This protocol uses an acyl chloride, a highly reactive acylating agent. A base is required to scavenge the HCl generated.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, THF)

  • Tertiary amine base (e.g., Triethylamine - TEA, Pyridine) (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Causality: Cooling the reaction mixture controls the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions.

  • Addition of Acylating Agent: Add the acyl chloride (1.05 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.

  • Work-up: a. Quench the reaction with water. b. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally brine.

    • Causality: The HCl wash removes excess tertiary amine base, while the NaHCO₃ wash removes any unreacted acyl chloride and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude amide is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl acetate/Hexanes) or by silica gel chromatography if it is an oil.

G Start Dissolve Amine & Base in Anhydrous Solvent Add_Reagent Add Alkyl Halide or Acyl Chloride Start->Add_Reagent 1 React Stir & Monitor (TLC) Add_Reagent->React 2 Workup Aqueous Work-up (Quench, Extract, Wash) React->Workup 3 Dry Dry Organic Layer (Na₂SO₄ / MgSO₄) Workup->Dry 4 Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate 5 Purify Purify (Chromatography or Recrystallization) Concentrate->Purify 6 End Pure Product Purify->End 7

Caption: A generalized workflow for the synthetic use of the intermediate.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its unique structure provides a reliable scaffold for building molecular complexity. By understanding the rationale behind the reaction conditions and employing the robust protocols detailed in this guide, researchers can confidently and efficiently utilize this compound to advance their synthetic chemistry objectives. Adherence to strict safety protocols is essential for the handling and application of this chemical.

References

The Versatile Role of 2-(3,5-Dichlorophenyl)propan-2-amine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 2-(3,5-dichlorophenyl)propan-2-amine (CAS No. 129960-45-8) in organic synthesis. This unique building block, characterized by a sterically hindered primary amine and an electronically modified dichlorophenyl ring, offers a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document will delve into the key reactivity patterns of this compound and provide detailed protocols for its utilization in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemical research. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: Unveiling a Privileged Scaffold

This compound is a substituted phenethylamine derivative featuring a tertiary carbon atom attached to both the aromatic ring and the amine functionality.[1] This structural arrangement confers distinct chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of two chlorine atoms on the phenyl ring significantly influences the electronic nature of the aromatic system, rendering it electron-deficient and susceptible to specific transformations.[2] Furthermore, the bulky propan-2-amine moiety provides steric hindrance that can direct reactions to specific sites and influence the conformation of the final products.

This guide will explore the synthetic utility of this compound, focusing on its application as a key building block for creating novel molecules with potential therapeutic or agrochemical properties. While its use is documented in the broader context of intermediates for central nervous system (CNS) agents, antidepressants, herbicides, and plant growth regulators, this document aims to provide more granular insights and practical methodologies.[3]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 129960-45-8[2]
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.10 g/mol
Appearance Liquid
Purity Typically ≥97%
Storage Room temperature, in a dark, inert atmosphere

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the reactivity of its primary amine and the dichlorophenyl ring. Understanding the interplay of electronic and steric effects is crucial for designing successful synthetic strategies.

N-Alkylation and N-Acylation: Expanding the Molecular Framework

The primary amine functionality is a key reactive handle for introducing a wide variety of substituents. Standard N-alkylation and N-acylation reactions can be employed to build more complex molecular architectures.

  • N-Alkylation: This reaction introduces alkyl groups to the nitrogen atom, which can significantly modify the pharmacological properties of the resulting molecule.[2] The reaction typically proceeds via an SN2 mechanism with an alkyl halide in the presence of a non-nucleophilic base to neutralize the generated hydrohalic acid.

  • N-Acylation: Reaction with acyl chlorides or acid anhydrides readily forms amides.[4] This transformation is fundamental in medicinal chemistry for introducing carbonyl-containing moieties, which can act as hydrogen bond donors and acceptors, influencing drug-receptor interactions. Due to the basicity of the amine, a stoichiometric amount of a non-nucleophilic base or a second equivalent of the amine is often required to scavenge the HCl produced during the reaction with acyl chlorides.[5][6]

DOT Diagram: General Workflow for N-Acylation

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine This compound ReactionVessel Inert Solvent (e.g., DCM) 0°C to Room Temp. Amine->ReactionVessel AcylChloride Acyl Chloride (R-COCl) AcylChloride->ReactionVessel Base Non-nucleophilic Base (e.g., Triethylamine) Base->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Reaction Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Amide N-Acylated Product Purify->Amide

Caption: General workflow for the N-acylation of this compound.

Electrophilic Aromatic Substitution: Modifying the Phenyl Ring

The dichlorophenyl ring, while deactivated by the electron-withdrawing chlorine atoms, can undergo electrophilic aromatic substitution reactions under forcing conditions.[2] The chlorine atoms are ortho-, para-directing, but the steric bulk of the propan-2-amine group will likely influence the regioselectivity of the substitution, favoring the position para to one of the chlorine atoms and meta to the other (the C4 position).

Application in the Synthesis of Bioactive Molecules: A Case Study

While the broad utility of this compound is acknowledged, specific, detailed synthetic protocols in peer-reviewed literature are not abundant. This section will present a representative protocol for the N-acylation of this amine, a foundational reaction for generating diverse libraries of compounds for biological screening.

Synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

This protocol details the synthesis of a simple amide derivative, which serves as a model reaction for the acylation of the sterically hindered primary amine. This transformation is a crucial first step in many drug discovery campaigns.

Reaction Scheme:

Materials and Methods:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Acetyl chlorideReagent GradeCommercially Available
Triethylamine≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonateACS Reagent-
BrineSaturated NaCl solution-
Anhydrous magnesium sulfateACS Reagent-

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M solution). Add triethylamine (1.5 eq) to the solution.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

Expected Outcome and Characterization:

The final product is expected to be a solid. The structure should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Expected Yields and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by NMR) >95%

DOT Diagram: Experimental Protocol Flow

Protocol_Flow start Start setup 1. Reaction Setup: Amine in dry flask under N₂ start->setup dissolve 2. Dissolve in anhydrous DCM Add Triethylamine setup->dissolve cool 3. Cool to 0 °C dissolve->cool add_acyl 4. Add Acetyl Chloride dropwise cool->add_acyl react 5. Stir at RT for 4-6h Monitor by TLC add_acyl->react workup 6. Quench with NaHCO₃(aq) react->workup extract 7. Extract with DCM workup->extract wash_dry 8. Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Column Chromatography concentrate->purify product Pure N-acylated Product purify->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

Future Perspectives and Broader Applications

The synthetic potential of this compound extends far beyond simple acylation. Its use in the construction of more complex heterocyclic systems and as a chiral auxiliary in asymmetric synthesis are promising areas for future exploration.[3]

  • Heterocycle Synthesis: The primary amine can serve as a nucleophile in reactions with bifunctional electrophiles to construct a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

  • Agrochemical Development: The dichlorophenyl moiety is a common feature in many herbicides and fungicides. Derivatization of this compound could lead to the discovery of new agrochemicals with novel modes of action.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of a sterically hindered primary amine and an electronically modified aromatic ring provides a platform for the creation of diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of new pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Experimental Use of 2-(3,5-Dichlorophenyl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine is a halogenated aromatic amine with significant potential in medicinal chemistry. Its structural features, including a dichlorinated phenyl ring and a tertiary amine, make it a compelling scaffold for the development of novel therapeutic agents and chemical probes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. We will delve into its synthesis, potential applications as a modulator of drug-metabolizing enzymes, and protocols for its derivatization to explore structure-activity relationships (SAR).

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 129960-45-8[1][2][3]
Molecular Formula C₉H₁₁Cl₂N[1][3]
Molecular Weight 204.10 g/mol [1][3]
Physical Form Liquid
Purity Typically ≥97%
Storage Room temperature, in a dry, dark place under an inert atmosphere.
Safety Presumed to be toxic and an irritant to the skin, eyes, and respiratory system. Assumed to be flammable. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

Synthesis of this compound

The synthesis of tertiary alkylamines such as this compound can be achieved through various established organic chemistry methodologies. The Ritter reaction offers a practical and efficient route, starting from the corresponding tertiary alcohol.[2][3][4][5][6]

Protocol 1: Synthesis via the Ritter Reaction

This protocol is adapted from the general procedure for the synthesis of tert-alkylamines.[4][5] The reaction proceeds through the formation of a stable tertiary carbocation from 2-(3,5-dichlorophenyl)propan-2-ol, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting amide yields the desired primary amine.

Workflow for the Synthesis of this compound via the Ritter Reaction

G cluster_0 Step 1: Formation of N-tert-alkylamide cluster_1 Step 2: Hydrolysis to the Primary Amine A 2-(3,5-dichlorophenyl)propan-2-ol + Acetonitrile B Add concentrated H₂SO₄ at 0°C A->B C Stir at room temperature B->C D Aqueous workup C->D E Isolate N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide D->E F N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide G Reflux with aqueous HCl F->G H Basify with NaOH G->H I Extract with organic solvent H->I J Purify by distillation or chromatography I->J K Obtain this compound J->K

Caption: A two-step synthesis of the target amine using the Ritter reaction.

Materials:

  • 2-(3,5-dichlorophenyl)propan-2-ol

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (e.g., 6M)

  • Sodium hydroxide (NaOH) solution (e.g., 10M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3,5-dichlorophenyl)propan-2-ol (1 equivalent) in acetonitrile (2-3 equivalents).

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture slowly into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

  • Amide Hydrolysis:

    • To the crude acetamide, add a solution of 6M hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully basify with a 10M sodium hydroxide solution until the pH is >10.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

Application in Medicinal Chemistry: A Potential Cytochrome P450 Inhibitor

The structural similarity of this compound to known modulators of drug-metabolizing enzymes suggests its potential as an inhibitor of Cytochrome P450 (CYP) enzymes.[4] Specifically, compounds with a dichlorophenyl moiety have been identified as inhibitors of CYP1A2.[7] The following protocol outlines a general method for assessing the inhibitory activity of this compound against human CYP1A2 and CYP2D6.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol is a general guideline for a fluorescence-based assay to determine the IC₅₀ value of this compound against CYP1A2 and CYP2D6. Commercially available kits often provide specific substrates and buffers.[8][9][10][11][12]

Workflow for CYP450 Inhibition Assay

G A Prepare solutions of test compound, CYP enzyme, and substrate B Pre-incubate enzyme and test compound in a 96-well plate A->B C Initiate reaction by adding substrate and NADPH regenerating system B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure fluorescence E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: Key steps in a fluorescence-based CYP450 inhibition assay.

Materials:

  • This compound

  • Recombinant human CYP1A2 or CYP2D6 enzymes (microsomes)

  • Fluorogenic CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)

  • Fluorogenic CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

  • Positive control inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

    • Prepare working solutions of the CYP enzyme, fluorogenic substrate, and NADPH regenerating system in the assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, the appropriate concentration of the test compound or positive control, and the CYP enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a solution of sodium carbonate).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, its primary amine functionality can be readily modified through N-alkylation or N-acylation reactions.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the mono-alkylation of primary amines.[13]

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Electrophilic Aromatic Substitution

The dichlorophenyl ring can undergo further substitution, although the two chlorine atoms are deactivating.[14][15][16][17] Friedel-Crafts acylation or nitration could be attempted under forcing conditions to introduce further diversity.

General Considerations for Electrophilic Aromatic Substitution:

  • Catalyst: A strong Lewis acid such as AlCl₃ is typically required for Friedel-Crafts reactions.

  • Reagents: For nitration, a mixture of concentrated nitric acid and sulfuric acid is used.

  • Reaction Conditions: These reactions often require elevated temperatures.

  • Regioselectivity: The directing effects of the dichlorophenyl and propan-2-amine groups will influence the position of the new substituent.

Conclusion

This compound represents a valuable starting point for medicinal chemistry exploration. The protocols provided herein for its synthesis, evaluation as a CYP inhibitor, and derivatization offer a solid foundation for researchers to investigate its therapeutic potential. As with all experimental work, appropriate safety precautions must be taken, and all procedures should be carried out by qualified personnel in a suitable laboratory setting.

References

Application Notes and Protocols for the In Vitro Characterization of Dichlorophenylpropanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Dichlorophenylpropanamine Analogs

Dichlorophenylpropanamine analogs represent a significant class of neurotherapeutics, primarily recognized for their potent modulation of monoamine neurotransmitter systems. Compounds such as sertraline are cornerstones in the treatment of depression and anxiety disorders, exerting their effects through selective serotonin reuptake inhibition.[1][2][3] Other analogs, like diclofensine, exhibit a broader mechanism as triple monoamine reuptake inhibitors, targeting dopamine, norepinephrine, and serotonin transporters.[4][5][6] This diverse pharmacological profile underscores their potential in addressing a range of neurological and psychiatric conditions.

The preclinical evaluation of novel dichlorophenylpropanamine analogs is critically dependent on a robust suite of in vitro assays. These assays are fundamental to elucidating the mechanism of action, determining potency and selectivity, and assessing potential safety liabilities. This guide provides a comprehensive overview of the essential in vitro protocols for the characterization of these compounds, grounded in established scientific principles and methodologies.

Part 1: Elucidating the Primary Mechanism of Action: Monoamine Reuptake Inhibition

The hallmark of dichlorophenylpropanamine analogs is their interaction with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[7] By inhibiting these transporters, the analogs increase the synaptic concentration of their respective neurotransmitters, thereby enhancing neurotransmission. The following protocols detail the gold-standard methods for quantifying this activity.

Core Concept: Monoamine Transporter Function and Inhibition

Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neuronal signal.[7] Dichlorophenylpropanamine analogs act as competitive inhibitors at these transporters.

Diagram 1: Mechanism of Monoamine Reuptake and Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine presynaptic_vesicle->monoamine Release transporter Monoamine Transporter (SERT, NET, DAT) mao Monoamine Oxidase (MAO) transporter->mao Metabolism monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Dichlorophenylpropanamine Analog inhibitor->transporter Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Radioligand Binding Assays: Quantifying Transporter Affinity

Radioligand binding assays are a direct measure of a compound's affinity (Ki) for a specific transporter. This is achieved by assessing the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter.[7]

Protocol 1: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a dichlorophenylpropanamine analog for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[7]

  • Cell membranes prepared from the above cells.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).[7]

  • Non-specific binding inhibitors: Paroxetine (for SERT), Desipramine (for NET), Mazindol (for DAT).

  • Test dichlorophenylpropanamine analog.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add the radioligand at a concentration near its Kd.

  • Non-Specific Binding (NSB): To another set of wells, add the radioligand and a high concentration of the appropriate non-specific binding inhibitor.

  • Competitive Binding: To the remaining wells, add the radioligand and serial dilutions of the test dichlorophenylpropanamine analog.

  • Assay Initiation: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Neurotransmitter Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, uptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport into the cell.[7]

Protocol 2: Radiolabeled Neurotransmitter Uptake Assay

Objective: To determine the potency (IC50) of a dichlorophenylpropanamine analog to inhibit the uptake of serotonin, norepinephrine, or dopamine.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[7]

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.[7]

  • Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for DAT and NET).[7]

  • Test dichlorophenylpropanamine analog.

  • Assay Buffer (e.g., Krebs-Henseleit buffer).[7]

  • 96-well microplates.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with serial dilutions of the test analog or control inhibitor for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to start the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • Determine non-specific uptake from wells containing a high concentration of a known inhibitor.

  • Calculate specific uptake: Total uptake - non-specific uptake.

  • Plot the percentage of inhibition of specific uptake against the log concentration of the test analog.

  • Determine the IC50 value from the dose-response curve.

Diagram 2: General Workflow for Monoamine Reuptake Inhibition Assays

start Start: HEK293 cells expressing hSERT, hNET, or hDAT plate_cells Plate cells in 96-well plates start->plate_cells pre_incubate Pre-incubate with dichlorophenylpropanamine analog plate_cells->pre_incubate add_substrate Add radiolabeled or fluorescent substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate quantify Quantify signal (Scintillation or Fluorescence) terminate->quantify analyze Data Analysis: Calculate IC50 quantify->analyze end_node End analyze->end_node

Caption: General experimental workflow for monoamine reuptake inhibition assays.

Part 2: Assessing Off-Target Effects and Safety Profile

A comprehensive in vitro evaluation must extend beyond the primary targets to identify potential off-target interactions and cytotoxic effects, which are crucial for predicting the safety profile of a drug candidate.[9][10][11]

Receptor Binding Panel: Screening for Selectivity

Dichlorophenylpropanamine analogs should be screened against a panel of common off-target receptors to ensure selectivity. In vitro studies have shown that a compound like sertraline has no significant affinity for adrenergic, cholinergic, GABA, dopaminergic, histaminergic, or other serotonergic receptors.[1] This selectivity contributes to a more favorable side-effect profile.

Methodology: This is typically conducted as a fee-for-service by specialized contract research organizations (CROs). The test compound is evaluated at a fixed concentration (e.g., 1-10 µM) in a battery of radioligand binding assays for a wide range of receptors, ion channels, and transporters. Significant inhibition (e.g., >50%) of binding at any of these off-targets warrants further investigation with full dose-response curves to determine the IC50.

In Vitro Cytotoxicity Assays: Evaluating Cellular Health

Cytotoxicity assays are essential for determining the concentration at which a compound causes cell death.[9][10][11] This is a critical parameter for establishing a therapeutic window.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic potential of a dichlorophenylpropanamine analog on a relevant cell line (e.g., HepG2 for hepatotoxicity, or the HEK293 cells used in the primary assays).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • HepG2 or HEK293 cells.

  • Cell culture medium.

  • Test dichlorophenylpropanamine analog.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test analog for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log concentration of the test analog.

  • Determine the CC50 (the concentration that causes 50% cytotoxicity) from the dose-response curve.

Part 3: Data Interpretation and Quantitative Summary

The data generated from these assays provide a quantitative profile of the dichlorophenylpropanamine analog's activity. This information is crucial for lead optimization and candidate selection.

Table 1: Example Data Summary for a Novel Dichlorophenylpropanamine Analog

Assay TypeTargetResult (IC50/Ki/CC50 in nM)
Binding Affinity hSERT1.5
hNET25.8
hDAT150.3
Functional Uptake hSERT3.2
hNET45.1
hDAT280.7
Cytotoxicity HepG2>10,000

Interpretation:

  • The example analog demonstrates high potency and selectivity for the serotonin transporter (SERT) over the norepinephrine (NET) and dopamine (DAT) transporters.

  • The binding affinity (Ki) and functional uptake inhibition (IC50) values for SERT are in close agreement, indicating that the compound's binding to the transporter translates directly to functional inhibition.

  • The high CC50 value in the cytotoxicity assay suggests a wide therapeutic window, as the concentration required to cause cell death is significantly higher than the concentrations required for therapeutic activity.

Conclusion

The in vitro assays outlined in this guide form the foundation for the preclinical characterization of novel dichlorophenylpropanamine analogs. By systematically evaluating their potency, selectivity, and cytotoxicity, researchers can build a comprehensive pharmacological profile. This data-driven approach is indispensable for identifying promising drug candidates with the desired therapeutic effects and a favorable safety margin, ultimately accelerating the journey from the laboratory to the clinic.

References

Microwave-Assisted Synthesis of Dichlorophenyl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Dichlorophenyl derivatives represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Traditional synthetic methods, however, often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[1] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often with higher yields and purities.[1] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of dichlorophenyl derivatives, tailored for researchers, scientists, and drug development professionals.

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture. This leads to rapid and uniform heating, a stark contrast to the slower, convective heat transfer of traditional methods. This localized and instantaneous heating can overcome high activation energy barriers, leading to dramatic rate enhancements.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of carbon-carbon and carbon-nitrogen bonds is fundamental to the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for achieving these transformations. When coupled with microwave irradiation, these reactions become even more potent, enabling the rapid synthesis of diverse libraries of dichlorophenyl derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. Microwave irradiation significantly accelerates this reaction, often reducing reaction times from hours to mere minutes.[3]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, color="#EA4335"]; PdII_Aryl [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Ar'B(OH)₂ + Base)", shape=ellipse, style=solid, color="#4285F4"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, color="#34A853"]; Product [label="Ar-Ar' (Product)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Aryl Halide (Dichlorophenyl Halide)"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="Boronic Acid"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction."

Application Note: Suzuki-Miyaura Coupling

The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful microwave-assisted Suzuki-Miyaura coupling. For dichlorophenyl substrates, which can be less reactive than their monochlorinated counterparts, more active catalyst systems may be required. The use of highly active phosphine ligands, such as SPhos, can be beneficial.[4] The regioselectivity of the coupling can also be a key consideration, especially with substrates like 2,4-dichloropyrimidines, where coupling preferentially occurs at the more reactive C4 position.[3][5]

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3][5]

ParameterValue
Reactants 2,4-Dichloropyrimidine (1.0 mmol), Phenylboronic acid (1.0 mmol)
Catalyst Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
Base K₂CO₃ (3.0 mmol)
Solvent 1,4-Dioxane/H₂O (3:1, 4 mL)
Microwave Power 100 W (with cooling)
Temperature 150°C
Reaction Time 15 minutes
Yield ~95%

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the microwave parameters as specified in the table.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes.[6] This reaction is particularly valuable for the synthesis of complex molecules in medicinal chemistry. Microwave assistance dramatically reduces reaction times from hours to minutes.[6]

dot graph "Sonogashira_Catalytic_Cycle" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, color="#EA4335"]; PdII_Aryl [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Cycle [label="Copper Catalytic Cycle", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, color="#4285F4"]; PdII_Alkynyl [label="Ar-Pd(II)-C≡CR(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, color="#34A853"]; Product [label="Ar-C≡CR (Product)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne [label="Terminal Alkyne (R-C≡CH)"]; Cu_Acetylide [label="Copper(I) Acetylide (Cu-C≡CR)"]; Base [label="Base"];

// Edges Pd0 -> OxAdd [label="Dichlorophenyl Halide"]; OxAdd -> PdII_Aryl; Alkyne -> Cu_Cycle [label="Cu(I) catalyst, Base"]; Cu_Cycle -> Cu_Acetylide; PdII_Aryl -> Transmetalation [label="from Copper Cycle"]; Cu_Acetylide -> Transmetalation; Transmetalation -> PdII_Alkynyl; PdII_Alkynyl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic Cycle of the Sonogashira Coupling Reaction."

Application Note: Sonogashira Coupling

Both copper-catalyzed and copper-free Sonogashira protocols can be effectively implemented under microwave irradiation. The choice often depends on the specific substrates and the desired purity of the final product, as copper can sometimes lead to the formation of alkyne homocoupling byproducts. For dichlorophenyl chlorides, which are generally less reactive, a robust catalytic system and higher temperatures may be necessary.[7]

Protocol 2: Microwave-Assisted Copper-Free Sonogashira Coupling of an Aryl Chloride [7]

ParameterValue
Reactants Aryl Chloride (e.g., 2,4-dichloro-iodobenzene) (1.0 mmol), Terminal Alkyne (1.2 mmol)
Catalyst PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
Ligand P(tBu)₃ (0.04 mmol, 4 mol%)
Base Cs₂CO₃ (2.0 mmol)
Solvent DMF (3 mL)
Microwave Power 200 W
Temperature 140°C
Reaction Time 10 minutes
Yield >90%

Step-by-Step Methodology:

  • In a glovebox, add the aryl chloride, PdCl₂(PPh₃)₂, P(tBu)₃, and Cs₂CO₃ to a microwave vial.

  • Add DMF and the terminal alkyne.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and run the reaction under the specified conditions.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product via flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[8][9] This reaction has broad substrate scope and functional group tolerance. Microwave irradiation dramatically accelerates these amination reactions, enabling high-throughput synthesis of compound libraries.[10]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, color="#EA4335"]; PdII_Aryl [label="Ar-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="Amine Coordination\n(R₂NH)", shape=ellipse, style=solid, color="#FBBC05"]; PdII_Amine [label="[Ar-Pd(II)(NHR₂)-X(L)₂]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, color="#4285F4"]; PdII_Amido [label="Ar-Pd(II)-NR₂(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, color="#34A853"]; Product [label="Ar-NR₂ (Product)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Dichlorophenyl Halide"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label="Amine"]; Amine_Coord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic Cycle of the Buchwald-Hartwig Amination Reaction."

Application Note: Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9][11] For challenging substrates like dichlorophenyl halides, bulky, electron-rich phosphine ligands such as XPhos are often employed to promote efficient oxidative addition and reductive elimination.[10] Strong, non-nucleophilic bases like sodium tert-butoxide are typically used.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Double Amination [10]

ParameterValue
Reactants Aryl Bromide (e.g., 1,4-dibromobenzene) (1.0 equiv), Secondary Amine (2.2 equiv)
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand XPhos (7 mol%)
Base t-BuONa (2.2 equiv)
Solvent Dry Toluene
Microwave Power 200 W
Temperature 150°C
Reaction Time 10 minutes
Yield Moderate to Excellent

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., in a glovebox), add the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa to a microwave vial.

  • Add dry toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at the specified temperature and time.

  • After cooling, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography if necessary.

Safety Considerations in Microwave Chemistry

While microwave-assisted synthesis offers numerous advantages, it is imperative to adhere to strict safety protocols. Reactions should always be performed in dedicated microwave reactors equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable for laboratory use and can be extremely dangerous. Always consult the Material Safety Data Sheet (MSDS) for all reagents and be aware of potential hazards associated with high temperatures and pressures.

Conclusion: A Powerful Tool for Modern Synthesis

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient preparation of dichlorophenyl derivatives. By significantly reducing reaction times and often improving yields, this technology accelerates the drug discovery process. The protocols outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, offer a solid foundation for researchers to explore the synthesis of novel and diverse chemical entities. As with any chemical procedure, careful planning, optimization, and adherence to safety guidelines are essential for success.

References

Application Notes and Protocols for the Investigation of 2-(3,5-Dichlorophenyl)propan-2-amine in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: Unveiling the Potential of a Novel Psychoactive Scaffold

2-(3,5-Dichlorophenyl)propan-2-amine, a substituted phenethylamine with the CAS number 129960-45-8, represents a compelling yet underexplored molecule in the landscape of central nervous system (CNS) research.[1] Structurally, it belongs to a class of compounds renowned for their diverse psychoactive properties, ranging from stimulants to hallucinogens and entactogens.[2] The core phenethylamine skeleton is a privileged scaffold for interacting with monoaminergic systems, including serotonin (5-HT) and dopamine (DA) pathways, which are pivotal in regulating mood, cognition, and behavior.[3][4][5] The presence of a 3,5-dichlorophenyl moiety suggests the potential for unique pharmacological characteristics, possibly influencing receptor selectivity and metabolic stability.

While there is a notable absence of published research specifically detailing the mechanism of action for this compound, its structural analogy to known psychoactive phenethylamines provides a strong rationale for its investigation as a modulator of serotonergic and/or dopaminergic signaling.[1][3] This document serves as a comprehensive guide for researchers, outlining a series of detailed protocols to systematically characterize the pharmacological profile of this compound and elucidate its potential applications in CNS research.

Hypothesized Mechanism of Action: A Focus on Serotonergic and Dopaminergic Systems

Based on the extensive literature on substituted phenethylamines, we hypothesize that this compound primarily interacts with serotonin and/or dopamine receptors and transporters. Many psychoactive phenethylamines exhibit agonist activity at 5-HT2A and 5-HT2C receptors, which is often associated with their hallucinogenic or psychoactive effects.[3][6][7] Additionally, interactions with monoamine transporters (SERT, DAT, NET) are a hallmark of stimulant phenethylamines like amphetamine.[4][5][8]

The following protocols are designed to rigorously test this hypothesis and provide a detailed understanding of the compound's CNS activity.

PART 1: In Vitro Characterization - Pinpointing the Molecular Targets

The initial phase of investigation should focus on identifying the specific molecular targets of this compound within the CNS. This involves a series of binding and functional assays using recombinant cell lines expressing key serotonin and dopamine receptors, as well as monoamine transporters.

Protocol 1.1: Radioligand Binding Assays for Serotonin and Dopamine Receptors

This protocol aims to determine the binding affinity of this compound for a panel of serotonin and dopamine receptors.

Objective: To quantify the equilibrium dissociation constant (Ki) of the test compound for 5-HT1A, 5-HT2A, 5-HT2C, D1, and D2 receptors.

Materials:

  • HEK293 cells stably expressing human recombinant 5-HT1A, 5-HT2A, 5-HT2C, D1, or D2 receptors.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]Mesulergine (for 5-HT2C), [3H]SCH23390 (for D1), [3H]Spiperone (for D2).

  • Non-specific binding competitors: 10 µM Serotonin (for 5-HT receptors), 10 µM Haloperidol (for D2), 10 µM SKF-83566 (for D1).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • This compound stock solution (in DMSO).

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For total binding wells, add vehicle (DMSO).

    • For non-specific binding wells, add the appropriate competitor.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Receptor Target Radioligand Non-specific Competitor
5-HT1A[3H]8-OH-DPAT10 µM Serotonin
5-HT2A[3H]Ketanserin10 µM Serotonin
5-HT2C[3H]Mesulergine10 µM Serotonin
D1[3H]SCH2339010 µM SKF-83566
D2[3H]Spiperone10 µM Haloperidol
Table 1: Radioligands and Competitors for Receptor Binding Assays.
Protocol 1.2: Functional Assays to Determine Agonist/Antagonist Activity

Following the binding assays, it is crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Objective: To characterize the functional activity of the test compound at 5-HT2A and D2 receptors.

A. Inositol Phosphate (IP) Accumulation Assay for 5-HT2A Receptors (Gq-coupled):

Procedure:

  • Seed HEK293 cells expressing the 5-HT2A receptor in 96-well plates.

  • Label the cells with [3H]myo-inositol overnight.

  • Wash the cells and pre-incubate with a LiCl-containing buffer.

  • Add increasing concentrations of this compound (for agonist mode) or a fixed concentration of serotonin with increasing concentrations of the test compound (for antagonist mode).

  • Incubate for 60 minutes at 37°C.

  • Lyse the cells and isolate the [3H]inositol phosphates using anion-exchange chromatography.

  • Quantify the radioactivity and plot the dose-response curves to determine EC50 (for agonists) or IC50/Kb (for antagonists).

B. cAMP Accumulation Assay for D2 Receptors (Gi-coupled):

Procedure:

  • Seed CHO or HEK293 cells expressing the D2 receptor in 96-well plates.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX).

  • Stimulate adenylyl cyclase with forskolin.

  • Add increasing concentrations of this compound (for agonist mode) or a fixed concentration of dopamine with increasing concentrations of the test compound (for antagonist mode).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Plot the dose-response curves to determine EC50 or IC50/Kb.

Protocol 1.3: Monoamine Transporter Uptake and Release Assays

This protocol will assess the compound's ability to inhibit monoamine reuptake or induce neurotransmitter release, characteristic of many stimulant drugs.

Objective: To determine the potency of this compound to inhibit the uptake of [3H]dopamine and [3H]serotonin via DAT and SERT, respectively, and to measure its ability to induce the release of preloaded radiolabeled neurotransmitters.

Procedure (Uptake Inhibition):

  • Use HEK293 cells stably expressing human DAT or SERT.

  • In a 96-well plate, pre-incubate the cells with increasing concentrations of this compound.

  • Add [3H]dopamine or [3H]serotonin and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapid washing with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity.

  • Determine the IC50 for uptake inhibition.

Procedure (Release Assay):

  • Preload the cells with [3H]dopamine or [3H]serotonin.

  • Wash the cells to remove extracellular radiolabel.

  • Add increasing concentrations of this compound and incubate for 30 minutes.

  • Collect the supernatant and lyse the cells.

  • Measure the radioactivity in both the supernatant and the cell lysate.

  • Calculate the percentage of release and determine the EC50 for release.

in_vitro_workflow cluster_0 Receptor Binding cluster_1 Functional Activity cluster_2 Transporter Interaction binding_assay Radioligand Binding Assays (5-HT1A, 5-HT2A, 5-HT2C, D1, D2) ki_value Determine Ki values binding_assay->ki_value functional_assay Functional Assays (IP Accumulation for 5-HT2A, cAMP for D2) ki_value->functional_assay If significant binding activity_profile Determine Agonist/Antagonist Profile (EC50/IC50) functional_assay->activity_profile end Comprehensive In Vitro Profile activity_profile->end transporter_assay Monoamine Transporter Assays (Uptake Inhibition & Release) transporter_effect Assess DAT/SERT Interaction (IC50/EC50) transporter_assay->transporter_effect transporter_effect->end start This compound start->binding_assay start->transporter_assay

Figure 1: Workflow for in vitro characterization.

PART 2: In Vivo Evaluation - Assessing CNS Effects and Behavioral Outcomes

Once the in vitro profile is established, in vivo studies in rodent models are essential to understand the compound's effects on the whole organism, including its behavioral consequences and potential therapeutic or adverse effects.

Protocol 2.1: Locomotor Activity Assessment

This protocol measures the stimulant or depressant effects of the compound on spontaneous movement in an open field.

Objective: To evaluate the dose-dependent effects of this compound on locomotor activity in mice or rats.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open field arenas equipped with automated photobeam tracking systems.

  • This compound solution for injection (e.g., in saline with a small amount of Tween 80).

  • Vehicle control solution.

  • Positive control (e.g., d-amphetamine for stimulant effects).

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes.

  • Administer this compound (e.g., 0.1, 1, 10 mg/kg, intraperitoneally) or vehicle to different groups of animals.

  • Immediately place each animal in the center of an open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Compare the effects of the test compound to the vehicle and positive control groups.

Protocol 2.2: Drug Discrimination Studies

This "gold standard" behavioral assay determines if a novel compound produces subjective effects similar to a known class of drugs.

Objective: To assess whether this compound substitutes for the discriminative stimulus effects of a known psychoactive drug (e.g., a serotonin agonist like DOM or a stimulant like d-amphetamine).

Procedure:

  • Training Phase:

    • Train rats in a two-lever operant conditioning chamber to press one lever for a food reward after administration of a training drug (e.g., 1 mg/kg d-amphetamine) and the other lever after administration of vehicle (saline).

    • Continue training until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Once trained, administer various doses of this compound and observe which lever the rats predominantly press.

    • Full substitution (rats press the drug-appropriate lever) indicates that the test compound has subjective effects similar to the training drug.

    • Partial or no substitution suggests different subjective effects.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

in_vivo_workflow cluster_0 Behavioral Pharmacology cluster_1 Neurochemical Correlates (Optional Extension) start Promising In Vitro Profile locomotor Locomotor Activity start->locomotor drug_discrim Drug Discrimination start->drug_discrim microdialysis In Vivo Microdialysis locomotor->microdialysis If significant activity drug_discrim->microdialysis If substitution occurs end Comprehensive In Vivo Characterization microdialysis->end

Figure 2: Workflow for in vivo evaluation.

Data Interpretation and Future Directions

The results from these protocols will provide a robust initial characterization of the CNS pharmacology of this compound.

  • High affinity and agonist activity at 5-HT2A/2C receptors , coupled with substitution for a hallucinogenic drug in discrimination studies, would suggest a classic psychedelic-like profile.

  • Potent inhibition of DAT/NET and induction of dopamine release , along with increased locomotor activity and substitution for a stimulant, would indicate an amphetamine-like mechanism.

  • A mixed profile , for example, activity at both serotonin receptors and dopamine transporters, could suggest a unique entactogen-like effect.

Based on these initial findings, further research could delve into its therapeutic potential for conditions such as depression, anxiety, or substance use disorders, or explore its utility as a pharmacological tool to probe the complexities of monoaminergic neurotransmission.

References

Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Testing of Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amine-containing compounds represent a vast and structurally diverse class of molecules with significant applications in pharmaceuticals, agrochemicals, and industrial materials.[1] However, their inherent basicity and reactivity can lead to promiscuous biological interactions and potential cytotoxicity.[2] Assessing the cytotoxic profile of these compounds is a critical step in drug discovery and chemical safety evaluation, helping to prioritize candidates with a lower probability of causing adverse in vivo events.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols for testing the cytotoxicity of amine compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide will cover preliminary considerations, detailed step-by-step protocols for multiple assays, data analysis, and the interpretation of results, all grounded in authoritative scientific principles.

Part 1: Preliminary Considerations & Experimental Design

A well-designed cytotoxicity study begins long before the first assay plate is prepared. The chemical nature of amines requires careful consideration to avoid experimental artifacts and ensure data reliability.

Selecting the Appropriate Cell Line

The choice of cell line is paramount and should be guided by the research objective and the intended application of the amine compound.[3]

  • Relevance to Target Tissue: Select a cell line that originates from the target tissue or organ of interest.[3] For example, when assessing compounds for oral administration, cell lines mimicking the gastrointestinal tract, such as Caco-2 or HT-29, are appropriate.[3] For general toxicity screening, immortalized human fibroblast lines (e.g., MRC-5) or liver-derived cells like HepG2 are commonly used, as the liver is a primary site of xenobiotic metabolism.[2]

  • Sensitivity and Ionization State: Different cell lines exhibit varying sensitivities to compounds based on their ionization state (acidic, basic, neutral).[2] For instance, HepG2 cells have shown higher sensitivity to basic compounds, making them a potentially suitable choice for screening amine-based libraries.[2]

  • Use of Multiple Cell Lines: To obtain a more comprehensive toxicity profile and reduce the risk of cell-line-specific artifacts, it is highly recommended to use a panel of cell lines from different tissue origins.[2]

Compound Preparation and Handling

The physicochemical properties of amines can influence their behavior in culture media.

  • Solubility: Amine compounds are often basic and may have limited solubility in aqueous media at physiological pH. A solubility test should be performed to find a suitable solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • pH Considerations: The basic nature of amines can alter the pH of the culture medium, which can independently affect cell viability. It is crucial to ensure that the addition of the compound does not significantly shift the medium's pH. If necessary, the compound stock solution can be pH-adjusted, or a buffered medium can be used.

  • Stock Solutions and Serial Dilutions: Prepare a high-concentration stock solution of the amine compound in a suitable solvent. Subsequent serial dilutions should be made in the cell culture medium to achieve the final desired concentrations for treating the cells.[5]

Experimental Controls: The Foundation of a Valid Assay

Proper controls are non-negotiable for interpreting cytotoxicity data accurately.

  • Untreated Control (Negative Control): Cells cultured in medium only. This group represents 100% viability or baseline cell health.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the amine compound. This control is essential to ensure that the observed cytotoxicity is due to the compound and not the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Triton™ X-100). This confirms that the assay system is responsive and capable of detecting a cytotoxic effect.

Part 2: Core Cytotoxicity Assay Protocols

No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach, assessing different cellular endpoints, is recommended. Here, we detail protocols for three widely used assays that measure metabolic activity, lysosomal integrity, and membrane integrity.

Workflow Overview

The general workflow for assessing the cytotoxicity of amine compounds is a sequential process from preparation to data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analyze Data Analysis a Cell Line Culture (e.g., HepG2, MRC-5) b Seed Cells in 96-well Plates a->b c Prepare Amine Compound Stock & Working Solutions b->c d Treat Cells with Serial Dilutions c->d e MTT Assay (Metabolic Activity) d->e f Neutral Red Assay (Lysosomal Integrity) d->f g LDH Assay (Membrane Integrity) d->g h Measure Absorbance e->h f->h g->h i Calculate % Viability & Plot Dose-Response h->i j Determine IC50 Values i->j

Caption: General experimental workflow for cytotoxicity testing.

MTT Assay: Assessing Mitochondrial Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[7]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the amine compound. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Causality & Trustworthiness: This assay links cell viability to mitochondrial function. A reduction in absorbance indicates a decrease in metabolic activity, which could be due to cytotoxicity or cytostatic effects. It's crucial to be aware that some amine compounds might chemically interact with MTT, leading to false results.[10][11] Running parallel assays, like Neutral Red or LDH, helps validate the findings.

Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][13] The amount of dye retained is proportional to the number of viable cells. This method is considered sensitive, reproducible, and cost-effective.[12][14]

Protocol: Neutral Red Uptake Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • NR Staining: After the treatment period, remove the medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[12][15]

  • Washing: Discard the NR solution and wash the cells with 150 µL of a wash buffer (e.g., DPBS) to remove excess dye.[15]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[15]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction.[15] Measure the absorbance at 540 nm.

Causality & Trustworthiness: This assay measures the integrity of the lysosomal membrane. A compromised lysosome cannot retain the dye, leading to a lower signal. This provides a different mechanistic insight compared to the MTT assay. Cationic amphiphilic amines, in particular, are known to accumulate in lysosomes and can cause lysosomal membrane permeabilization, making this assay highly relevant.[10]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17]

Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional wells for a "Maximum LDH Release" control by adding a lysis agent (e.g., 1% Triton X-100) to untreated cells 30-60 minutes before the end of the incubation period.[18]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[19]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[16]

  • Reagent Addition: Add 50-100 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.[16][19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16][19]

  • Absorbance Measurement: Add a stop solution if required by the kit. Measure the absorbance at 490 nm.[16]

Causality & Trustworthiness: This assay is a direct measure of cell lysis or severe membrane damage. It is particularly useful for detecting necrotic cell death. Unlike MTT or NR assays, which require viable cells to generate a signal, the LDH assay measures a product released from dead cells. This makes it an excellent complementary method.

Table 1: Summary of Key Experimental Parameters

ParameterMTT AssayNeutral Red AssayLDH Assay
Principle Mitochondrial Dehydrogenase ActivityLysosomal Dye UptakeCytosolic Enzyme Release
Endpoint Measured Cell Viability / Metabolic ActivityCell Viability / Lysosomal IntegrityCell Lysis / Membrane Integrity
Wavelength 570 nm540 nm490 nm
Incubation Time (Assay) 2-4 hours[7]2-3 hours[15]~30 minutes[16]
Typical Cell Density 5,000 - 20,000 cells/well5,000 - 50,000 cells/well[13]Varies; determine empirically
Potential Interference Reducing agents, colored compounds[11][20]Colored compounds[14]Serum LDH, chemical LDH inhibition[11]

Part 3: Advanced Protocols - Investigating the Mechanism of Cell Death

If initial screening indicates significant cytotoxicity, further investigation into the mechanism, such as apoptosis, is warranted.

Caspase-3/7 Activation Assay: Detecting Apoptosis

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[21] Luminescent or fluorescent assays can quantify their activity.

Protocol: Caspase-3/7 Assay

  • Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with compounds as previously described.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well in a 1:1 ratio with the culture medium volume.

  • Incubation: Mix by gentle shaking on a plate shaker for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Causality & Trustworthiness: An increase in luminescence is directly proportional to the amount of active caspase-3/7, providing a strong indication of apoptosis. This assay helps distinguish between apoptosis (programmed cell death) and necrosis (accidental cell death), which is often indicated by the LDH assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor caspase8 Pro-Caspase-8 → Caspase-8 receptor->caspase8 mito Mitochondria (Cytochrome c release) caspase8->mito via Bid cleavage caspase37 Pro-Caspase-3/7 → Caspase-3/7 (Executioner Caspases) caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) stress->mito apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) mito->apoptosome caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Dismantling) caspase37->apoptosis

Caption: Simplified overview of major caspase activation pathways in apoptosis.[22][23]

Part 4: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

Data from MTT and Neutral Red assays are typically expressed as % Viability .

  • Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

Data from the LDH assay is expressed as % Cytotoxicity .

  • Formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[24] It is a standard measure of a compound's potency.

  • Log Transform Concentrations: Convert the compound concentrations to their logarithm.

  • Plot Data: Plot the % Viability (or % Inhibition, which is 100 - % Viability) on the Y-axis against the log-transformed concentrations on the X-axis.[25]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic model).[24][26]

  • Interpolate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to the 50% response level on the curve.[25]

Table 2: Example Data for IC50 Calculation (MTT Assay)

Concentration (µM)Log(Concentration)% Viability
0 (Vehicle)-100.0
0.1-1.098.5
10.091.2
101.052.3
1002.015.8
10003.04.1

Conclusion

Testing the cytotoxicity of amine compounds requires a nuanced and multi-faceted approach. By carefully selecting cell lines, implementing robust controls, and employing a panel of assays that probe different cellular mechanisms, researchers can generate reliable and meaningful data. The protocols and insights provided in this application note serve as a comprehensive resource for establishing a self-validating system to accurately profile the cytotoxic potential of amine-containing molecules, ultimately contributing to safer and more effective chemical and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-C9H11CL2N-01B

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8). This molecule is a key intermediate in the development of various pharmaceuticals, particularly central nervous system agents and certain antidepressants.[1][2] Achieving a high yield of this primary amine is critical for the economic viability and efficiency of downstream processes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will focus primarily on the reductive amination of 3,5-dichloroacetophenone, a common and scalable synthetic route. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory setting.

Section 1: General Synthesis Strategy & Key Considerations

Q1: What are the most common synthetic routes to this compound, and why is reductive amination often preferred?

There are several established methods for synthesizing this target molecule, including Grignard reactions and amination of corresponding alcohols.[3] However, reductive amination (also known as reductive alkylation) of 3,5-dichloroacetophenone is frequently the method of choice for its operational simplicity, atom economy, and the avoidance of harsh organometallic reagents.[4]

The reaction proceeds in one pot, converting the ketone to the target amine via an intermediate imine.[5] This method is highly adaptable and can be catalyzed using various systems, making it suitable for both small-scale research and large-scale industrial production.[4]

Q2: I am planning a synthesis. What is the overall workflow I should anticipate?

A typical workflow for the synthesis via reductive amination involves three main stages: Imine Formation, Reduction, and Purification. Understanding the critical parameters at each stage is key to maximizing yield.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification A 3,5-Dichloroacetophenone + Amine Source (e.g., NH4OAc) B Imine/Enamine Intermediate A->B Condensation (Dehydration) C Reducing Agent Addition (e.g., NaBH3CN, H2/Catalyst) B->C In situ D Crude 2-(3,5-Dichlorophenyl) propan-2-amine C->D Selective Reduction E Aqueous Work-up (Acid/Base Extraction) D->E F Crystallization / Distillation E->F G High-Purity Product (>98%) F->G

Caption: General workflow for reductive amination synthesis.

Section 2: Troubleshooting the Reaction Step

This section addresses common problems encountered during the reductive amination itself, from starting material selection to reaction completion.

Q3: My reaction yield is low, and I recover a lot of unreacted 3,5-dichloroacetophenone. What's the primary cause?

This is a classic issue pointing to inefficient imine formation . The entire reaction hinges on first converting the ketone's carbonyl group into a C=N double bond (the imine), which is the species that actually gets reduced.

Causality:

  • Insufficient Dehydration: Imine formation is a condensation reaction that releases water. If this water is not effectively removed or sequestered, the equilibrium will favor the starting materials (ketone and amine).

  • Steric Hindrance: The ketone is somewhat sterically hindered, which can slow down the initial nucleophilic attack by the amine source.

  • Incorrect pH: The reaction is pH-sensitive. The pH must be low enough to catalyze carbonyl activation but high enough to maintain a sufficient concentration of the nucleophilic free amine. For many reductive aminations, a pH of 4-6 is optimal.[5]

Troubleshooting Protocol:

  • Employ a Dehydrating Agent: Add molecular sieves (3Å or 4Å, activated) to the reaction mixture to sequester water as it forms.

  • Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid like Ti(OiPr)₄ can activate the ketone, making it more electrophilic and accelerating the initial amine addition.[5]

  • Optimize Amine Source and pH: If using ammonium acetate, ensure it is of high quality. The acetate acts as a buffer. In other systems, adding a catalytic amount of acetic acid can be beneficial.[6]

Q4: I'm observing a significant amount of the corresponding alcohol (1-(3,5-dichlorophenyl)ethan-1-ol) as a byproduct. How can I prevent this?

This indicates that your reducing agent is reducing the starting ketone before it has a chance to form the imine. This is a problem of chemoselectivity .

Causality: The choice of reducing agent is critical. Potent hydride donors like sodium borohydride (NaBH₄) can readily reduce both ketones and imines. To favor amine production, you need a reagent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone.

Recommended Solutions:

Reducing AgentProsCons & Mitigation Strategies
Sodium Cyanoborohydride (NaBH₃CN) Excellent selectivity for iminium ions over ketones at mildly acidic pH.[5] The gold standard for this transformation.Toxicity: Releases toxic HCN gas upon acidic workup. Mitigation: Perform workup in a well-ventilated fume hood and quench excess reagent with bleach (sodium hypochlorite) before disposal. Byproducts: Can occasionally form nitrile addition byproducts.[7]
Sodium Triacetoxyborohydride (STAB) Non-toxic alternative to NaBH₃CN.[4] Good selectivity and mild. Often the preferred reagent in modern synthesis.Moisture Sensitive: Must be handled under anhydrous conditions. Can be slightly less reactive than NaBH₃CN, potentially requiring longer reaction times or mild heating.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" chemistry approach with high atom economy.[4] Excellent for large-scale production.Catalyst Poisoning: Susceptible to deactivation by impurities. Over-reduction: Can potentially de-halogenate the aromatic ring under harsh conditions (high pressure/temperature). Requires specialized hydrogenation equipment.

Expert Recommendation: For lab-scale synthesis, Sodium Triacetoxyborohydride (STAB) offers the best balance of selectivity, safety, and efficiency.[4]

Q5: The reaction seems to stall and never reaches full conversion, even with extended time. What are potential causes?

Reaction stalling often points to catalyst inhibition or degradation of reagents.

Causality & Troubleshooting:

  • Product Inhibition: As the product amine forms, it can act as a Lewis base and coordinate to catalysts (like Ti(OiPr)₄ or metal hydrogenation catalysts), effectively inhibiting them. Adding a proton source like acetic acid can protonate the product amine, preventing this inhibition.[6]

  • Reagent Decomposition: Borohydride reagents can decompose in the presence of too much acid or water. Ensure your pH is controlled and solvents are appropriately dried.

  • Low Temperature (for Leuckart-type reactions): If you are attempting a Leuckart-Wallach reaction using formic acid or ammonium formate, high temperatures (often >160 °C) are required.[8][9] Insufficient heat is a common reason for failure in this specific variant. An optimized Leuckart procedure for a similar ketone found a temperature of 205°C to be optimal.[10]

Section 3: Work-up and Purification Challenges

A high crude yield is meaningless if the product cannot be isolated in high purity. Purification of amines presents unique challenges.

Q6: My product is difficult to separate from the reaction mixture during aqueous work-up. How can I improve the extraction?

Amines can be tricky. The free base is organic-soluble, but it can easily become protonated to form a water-soluble ammonium salt. This property is key to a successful extraction.

Optimized Acid/Base Extraction Protocol:

  • Quench Reaction: Carefully quench any remaining reducing agent according to safety protocols.

  • Acid Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer with dilute acid (e.g., 1M HCl). The target amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer . Most non-basic organic impurities will remain in the organic layer, which should be discarded.

  • Basify Aqueous Layer: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH, K₂CO₃) with stirring until the pH is >11. This deprotonates the ammonium salt, regenerating the free amine (R-NH₂), which will often precipitate or form an oil.

  • Back-Extract: Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate). The purified free amine is now in the combined organic layers.

  • Final Wash & Dry: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Caption: Logic diagram for amine purification via acid-base extraction.

Q7: After extraction, my product is an oil and won't crystallize. What are my options?

While the free base is reported as a liquid or low-melting solid, achieving crystallization can be difficult due to residual impurities.[3][11]

Troubleshooting Purification:

  • Salt Formation: The most reliable method for purifying amines is to form a crystalline salt. Bubble dry HCl gas through a solution of the amine in a suitable solvent (like ether or ethyl acetate) to precipitate the hydrochloride salt (this compound HCl). This salt can then be recrystallized to high purity from solvents like ethanol or isopropanol. The pure free base can be regenerated by repeating the basification and extraction step if needed.

  • Vacuum Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method for the free base oil.

  • Column Chromatography: This is a viable option, but amines can streak on silica gel. It is often recommended to pre-treat the silica with a small amount of triethylamine (~1%) in the eluent to suppress this interaction.

References

Technical Support Center: Purification of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.

I. Understanding the Molecule and Potential Impurities

This compound is a primary amine with a tertiary alkyl structure, making it a relatively hindered and basic compound. Its dichlorinated phenyl ring imparts significant hydrophobicity. The purification strategy for this compound must account for its basicity, which can lead to challenging interactions with standard silica gel, and its tendency to be a liquid at room temperature, which can make crystallization more complex.

While specific impurities are highly dependent on the synthetic route, common methods like the Ritter reaction using 2-(3,5-dichlorophenyl)propan-2-ol and a nitrile source may generate the following byproducts:

  • Unreacted Starting Materials: Residual 2-(3,5-dichlorophenyl)propan-2-ol or nitrile.

  • Amide Intermediate: Incomplete hydrolysis of the intermediate N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.[1]

  • Elimination Byproduct: Formation of 2-(3,5-dichlorophenyl)prop-1-ene from the carbocation intermediate.[1]

  • Over-alkylation Products: Though less common with primary amines, trace amounts of secondary amines could form.

A thorough understanding of your specific synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification technique.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Acid-Base Extraction

Q1: My yield is low after performing an acid-base extraction. What are the likely causes?

A1: Low recovery in an acid-base extraction of an amine can stem from several factors:

  • Incomplete Protonation: The aqueous acid may not be of sufficient concentration or volume to fully protonate the amine, leaving a portion of it in the organic layer. Ensure you are using at least a 1M solution of a strong acid like HCl and that the pH of the aqueous layer is strongly acidic (pH 1-2) after extraction.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling instead of shaking, or filtering the entire mixture through a pad of Celite.

  • Incomplete Back Extraction: After protonating the amine and washing away neutral impurities, the amine needs to be deprotonated with a base to be extracted back into an organic solvent. If the basification is incomplete (i.e., the pH is not sufficiently high, >12), the amine salt will remain in the aqueous layer. Use a strong base like 2-4M NaOH and confirm the pH with litmus paper or a pH meter.

  • Solubility of the Amine Salt: While the hydrochloride salt is expected to be water-soluble, highly concentrated solutions or the presence of other salts can decrease its solubility, causing it to precipitate at the interface. If this occurs, adding more water to the aqueous layer can help redissolve the salt.

Q2: After basifying the aqueous layer to recover my amine, the product appears oily and difficult to handle. What should I do?

A2: Since this compound is a liquid at room temperature, "oiling out" upon basification is expected. Instead of trying to isolate the neat oil from the aqueous layer, perform a back-extraction into a suitable organic solvent like dichloromethane (DCM), diethyl ether, or ethyl acetate. Typically, three extractions with an appropriate volume of organic solvent are sufficient to recover the product from the aqueous layer. The combined organic layers can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Column Chromatography

Q3: When I run a silica gel column, my amine streaks badly or doesn't elute at all. Why is this happening and how can I fix it?

A3: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface which can strongly and often irreversibly bind to basic amines through an acid-base interaction.[2][3] This leads to significant peak tailing, streaking, or complete retention of the compound on the column.

Here are several effective solutions, in order of common practice:

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), to your mobile phase.[2] A concentration of 0.5-2% TEA is typically sufficient to neutralize the acidic sites on the silica, allowing your amine to elute properly. Ammonia in methanol (as a 7N solution, using 1-5% in your eluent) can also be effective.

  • Use a Deactivated Stationary Phase: If adding a modifier is not sufficient or desirable, consider using a different stationary phase.

    • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent alternative to silica for the purification of amines.[4]

    • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides an inert surface for the purification of basic compounds.[4]

  • Reversed-Phase Chromatography: If your compound has some aqueous solubility (especially as a salt), reversed-phase chromatography (e.g., C18) can be a good option. To ensure good peak shape for a basic amine, it's often necessary to use a mobile phase with a high pH (e.g., using ammonium bicarbonate buffer at pH 10-11) to keep the amine in its neutral, less polar form.[5]

Q4: How do I choose the right solvent system for my column?

A4: The choice of eluent is critical for good separation. For normal phase chromatography (silica or alumina), you'll typically use a mixture of a non-polar solvent and a polar solvent.

  • Initial Screening with TLC: Before running a column, always screen solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4.

  • Common Solvent Systems for Amines:

    • Hexane/Ethyl Acetate with 1% TEA

    • Dichloromethane/Methanol with 1% TEA

    • For very polar amines, a small percentage of 7N ammonia in methanol can be used as the polar component in DCM.

  • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can provide better separation than an isocratic (constant solvent composition) elution.[2]

Crystallization

Q5: I'm trying to purify my amine by crystallization, but it keeps oiling out. How can I get it to crystallize?

A5: Oiling out is common for compounds that are liquids or low-melting solids at room temperature, or when the solution is too supersaturated. Here are some strategies to promote crystallization:

  • Form a Salt: The free amine is a liquid, but its hydrochloride or hydrobromide salt is likely to be a crystalline solid.[6] Dissolve your crude amine in a suitable solvent like diethyl ether, isopropanol, or ethyl acetate. Then, add a solution of HCl in ether or isopropanol dropwise until the precipitation is complete. The resulting salt can then be recrystallized.

  • Choose the Right Solvent: For recrystallizing the salt, you'll need a solvent (or solvent system) in which the salt is soluble when hot but sparingly soluble when cold. Alcohols like ethanol or isopropanol, or mixtures like ethanol/ethyl acetate or methanol/ether are often good starting points for amine salts.[7]

  • Slow Cooling: Rapid cooling often leads to oiling out or the formation of very small crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled solution can induce crystallization.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific sample and purity requirements.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired amine is now in the aqueous layer as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded (or saved for analysis of byproducts).

  • Repeat Extraction: To ensure complete extraction, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 4M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine will separate as an oil.

  • Back-Extraction: Add a portion of fresh organic solvent (e.g., dichloromethane) to the separatory funnel containing the basified aqueous solution. Shake and allow the layers to separate.

  • Combine Organic Layers: Drain the organic layer into a clean flask. Repeat the back-extraction two more times with fresh organic solvent and combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography (with TEA modifier)

This protocol is a general method for the purification of the amine on silica gel.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that gives the target amine an Rf of ~0.3. Add 1% triethylamine (TEA) to this system.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent (or a slightly stronger solvent like DCM if necessary). Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure. It may be necessary to use a rotary evaporator with a high-vacuum pump and gentle heating to remove all traces of TEA.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This method is ideal for obtaining a high-purity, solid form of the compound.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. With stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a small amount of a suitable recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/ethyl acetate mixture) and heat the mixture to boiling with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Typical Conditions & Considerations Information Provided
GC-MS Column: Standard non-polar column (e.g., DB-5 or HP-5ms). Derivatization: As a primary amine, derivatization with an agent like BSTFA may be necessary to improve peak shape and prevent adsorption in the GC inlet.[8]Provides information on purity and allows for the identification of volatile impurities by their mass spectra.
HPLC Normal Phase: Not commonly used for amines without a modifier due to peak tailing. Reversed-Phase: C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., 0.1% TFA or, for better peak shape, an ammonium bicarbonate buffer at high pH).Quantifies purity and separates non-volatile impurities. Chiral HPLC can be used to determine enantiomeric purity.[5][9]
¹H NMR Solvent: CDCl₃ or DMSO-d₆.Confirms the structure of the compound and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
qNMR Solvent: Appropriate deuterated solvent with a certified internal standard.Provides a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.

V. Diagrams and Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree Purification Strategy for this compound start Crude Product is_solid Is the crude product a solid or a liquid? start->is_solid liquid_path Liquid is_solid->liquid_path Liquid solid_path Solid/Salt is_solid->solid_path Solid/Salt acid_base Acid-Base Extraction liquid_path->acid_base Initial Cleanup recrystallize1 Attempt Recrystallization solid_path->recrystallize1 Direct Recrystallization purity_check1 Purity > 98%? acid_base->purity_check1 Assess Purity final_product Pure Product purity_check1->final_product Yes column_chrom Column Chromatography (with TEA or on Alumina) purity_check1->column_chrom No purity_check2 Purity > 98%? recrystallize1->purity_check2 Assess Purity purity_check2->final_product Yes purity_check2->column_chrom No salt_formation Salt Formation (HCl) column_chrom->salt_formation If still impure or for solid form recrystallize2 Final Recrystallization salt_formation->recrystallize2 Recrystallize Salt recrystallize2->final_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting Troubleshooting Amine Purification by Column Chromatography start Problem Observed: Peak Tailing or No Elution cause Primary Cause: Amine interaction with acidic silica start->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 1% Triethylamine) start->solution1 check1 Problem Resolved? solution1->check1 success Success: Continue Purification check1->success Yes solution2 Solution 2: Change Stationary Phase check1->solution2 No sub_solution2a Option A: Use Basic Alumina solution2->sub_solution2a sub_solution2b Option B: Use Amine-Functionalized Silica solution2->sub_solution2b check2 Problem Resolved? sub_solution2a->check2 sub_solution2b->check2 check2->success Yes solution3 Solution 3: Switch to Reversed-Phase HPLC (High pH Mobile Phase) check2->solution3 No solution3->success

Caption: Troubleshooting logic for common column chromatography issues.

VI. References

  • Benchchem. (2025). Technical Support Center: troubleshooting column chromatography for pseudopelletierine purification. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • PubMed. (2005). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. --INVALID-LINK--

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. --INVALID-LINK--

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. --INVALID-LINK--

  • Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: 2-Cycloheptylpropan-2-amine Synthesis. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. --INVALID-LINK--

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. --INVALID-LINK--

  • Wikipedia. Ritter reaction. --INVALID-LINK--

  • PMC - NIH. (2023). hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. --INVALID-LINK--

  • MySkinRecipes. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Benchchem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. --INVALID-LINK--

  • BLDpharm. 129960-45-8|this compound. --INVALID-LINK--

  • Organic Chemistry Portal. Ritter Reaction. --INVALID-LINK--

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. --INVALID-LINK--

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. --INVALID-LINK--

  • Google Patents. (2011). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid. --INVALID-LINK--

  • Benchchem. (2025). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. --INVALID-LINK--

  • PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). --INVALID-LINK--

  • Google Patents. (2008). US7390899B2 - Process for the synthesis of high purity 3,5-diamino-6-(2,3-dichlorophenyl) (1,2,4-triazine). --INVALID-LINK--

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. --INVALID-LINK--

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. --INVALID-LINK--

  • Organic Chemistry Portal. (2019). Ritter Reaction. --INVALID-LINK--

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. --INVALID-LINK--

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. --INVALID-LINK--

  • Smolecule. This compound. --INVALID-LINK--

  • Google Patents. (2010). US20100204470A1 - method for salt preparation. --INVALID-LINK--

  • ChemRxiv. (2019). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. --INVALID-LINK--

  • Google Patents. (1975). US3864402A - Purification of secondary alkyl amines. --INVALID-LINK--

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. --INVALID-LINK--

  • Google Patents. (1945). US2377511A - Purification of amine reaction mixtures. --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--

  • ChemScene. 585-32-0 | 2-Phenylpropan-2-amine. --INVALID-LINK--

References

Common side reactions in the synthesis of dichlorophenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dichlorophenylpropanamine Synthesis

This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of dichlorophenylpropanamine. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles driving these side reactions, offering robust solutions grounded in established literature.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may face, providing causative explanations and actionable protocols for optimization.

Q1: My final product is contaminated with a significant amount of a tertiary amine byproduct. What is the cause of this over-alkylation, and how can it be minimized?

A1: Cause and Mechanism of Over-Alkylation

This is a classic side reaction in reductive amination, particularly when ammonia or a primary amine is used.[1] The desired primary or secondary amine product is often more nucleophilic than the starting amine. This newly formed amine can compete with the starting amine, reacting with another molecule of the dichlorophenylpropanone precursor to form a new iminium ion, which is then reduced to an unwanted tertiary amine.

The competing reaction pathway is as follows:

  • Primary Amine Formation (Desired): Dichlorophenylpropanone + NH₃ → [Iminium Intermediate] --(Reduction)→ Dichlorophenylpropanamine (Primary Amine)

  • Over-Alkylation (Side Reaction): Dichlorophenylpropanamine + Dichlorophenylpropanone → [Tertiary Iminium Intermediate] --(Reduction)→ Bis(dichlorophenylpropyl)amine (Tertiary Amine)

Controlling this side reaction is crucial for yield and purity.

Troubleshooting & Optimization Protocol: Minimizing Over-Alkylation

  • Stoichiometric Control: Use a significant excess of the primary amine source (e.g., ammonia or ammonium acetate). This statistically favors the reaction of the ketone with the intended amine rather than the product amine.

  • Controlled Reagent Addition: Add the reducing agent slowly to the reaction mixture containing the ketone and the amine. This maintains a low concentration of the desired amine product at any given time, reducing the rate of the competing over-alkylation reaction.

  • pH Management: Maintain a slightly acidic pH (around 5-6). This ensures the formation of the iminium ion without excessively protonating and deactivating the starting amine.[2][3]

  • Choice of Reducing Agent: Utilize a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting ketone and is particularly effective at reducing the intermediate iminium ion at a controlled rate.[1]

Q2: The reaction yield is consistently low, with a large amount of unreacted dichlorophenylpropanone recovered. What factors are leading to an incomplete reaction?

A2: Causes of Incomplete Reaction

Low conversion is typically traced back to two critical stages: inefficient imine/iminium ion formation or ineffective reduction.

  • Inefficient Imine Formation: The condensation of the ketone and the amine to form the imine is a reversible, equilibrium-driven process.[4] The equilibrium can be unfavorable due to several factors:

    • Incorrect pH: The reaction requires mild acid catalysis. If the pH is too high, the carbonyl is not sufficiently activated. If the pH is too low, the amine starting material becomes fully protonated (e.g., NH₄⁺), rendering it non-nucleophilic.[2]

    • Presence of Water: Water is a byproduct of imine formation. If not effectively removed or if the reaction is run in a wet solvent, the equilibrium will be pushed back towards the starting materials.

  • Ineffective Reduction: The choice and reactivity of the reducing agent are paramount. Some common issues include:

    • Reducing Agent Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before it has a chance to form the imine. Conversely, a reagent like sodium cyanoborohydride (NaBH₃CN) is selective for the iminium ion over the ketone but can be sluggish if iminium formation is slow.[1]

    • Reagent Degradation: Hydride reagents can be deactivated by moisture or overly acidic conditions.

Troubleshooting & Optimization Protocol: Driving the Reaction to Completion

  • pH Optimization: Buffer the reaction mixture to a pH between 5 and 6 using an appropriate system (e.g., acetic acid/acetate). Monitor the pH throughout the reaction.

  • Water Removal: If feasible for the chosen solvent system, use a Dean-Stark apparatus to remove water as it forms. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can shift the equilibrium toward the imine product.

  • One-Pot Synthesis Strategy: Employ a "one-pot" method where the imine formation and reduction occur concurrently. Using a selective reducing agent like NaBH₃CN or NaBH(OAc)₃ is ideal for this, as they primarily reduce the iminium ion as it's formed, pulling the equilibrium forward.[3][4]

  • Reagent Quality and Handling: Ensure all reagents and solvents are anhydrous.[5] Use freshly opened or properly stored hydride reducing agents.

Q3: My LC-MS and NMR analyses indicate the presence of dimeric and other high-molecular-weight impurities. What are the potential origins of these byproducts?

A3: Formation of Dimeric and Oligomeric Impurities

The formation of dimers or other condensates can occur through several pathways, often stemming from the reactivity of the ketone precursor or subsequent intermediates.[6]

  • Aldol Condensation: Under basic or, in some cases, acidic conditions, the enol or enolate of dichlorophenylpropanone can act as a nucleophile and attack another molecule of the ketone. This leads to an aldol addition or condensation product, which can further react or dehydrate, creating complex, high-molecular-weight impurities.

  • Precursor-Related Impurities: Impurities in the starting materials can be carried through the synthesis. For example, the synthesis of the dichlorophenylpropanone precursor itself might generate byproducts that can react under the conditions of reductive amination.[7][8]

  • Oxidative Coupling: Although less common, oxidative side reactions could potentially lead to the coupling of two product molecules, especially if trace metals or oxidizing agents are present.

Troubleshooting & Optimization Protocol: Preventing Condensation Byproducts

  • Verify Starting Material Purity: Before starting the reaction, analyze the dichlorophenylpropanone precursor by GC-MS or NMR to ensure it is free from significant impurities.[8]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions like aldol condensations. Consider adding the ketone dropwise to the amine solution at a reduced temperature.

  • Strict pH Control: Avoid strongly basic or acidic conditions that are known to promote aldol-type reactions. Maintain the buffered, weakly acidic environment ideal for reductive amination.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions.[5]

Data & Workflow Visualization

Table 1: Summary of Key Reaction Parameters for Controlling Side Reactions
ParameterIssue AddressedRecommended ConditionRationale
Stoichiometry Over-alkylation> 3 equivalents of Amine SourceStatistically favors reaction with the intended amine over the product amine.
pH Low Yield, Aldol Condensation5 - 6Optimal for iminium ion formation without deactivating the amine or promoting condensation.[2]
Reducing Agent Low Yield, Byproduct FormationNaBH(OAc)₃ or NaBH₃CNSelectively reduces the iminium ion in the presence of the starting ketone.[1]
Temperature Dimer/Aldol Formation0°C to Room TemperatureMinimizes the rate of unwanted condensation and decomposition side reactions.
Solvent Incomplete Reaction, Reagent DecompositionAnhydrous (e.g., Dichloroethane, Methanol)Prevents hydrolysis of the imine intermediate and deactivation of the hydride reagent.[5]
Diagrams of Reaction Pathways & Workflows

Visualizing the chemical transformations and decision-making processes can clarify complex scenarios.

Main_Reaction_Pathway cluster_formation Iminium Formation (Equilibrium) Ketone Dichlorophenyl- propanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (NH₃) Iminium Iminium Ion Hemiaminal->Iminium Dehydration H2O - H₂O Hemiaminal->H2O Iminium->Hemiaminal Product Dichlorophenyl- propanamine Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Main synthetic pathway via reductive amination.

Side_Reaction_Pathway Product Dichlorophenyl- propanamine (Primary Amine) Side_Iminium Tertiary Iminium Intermediate Product->Side_Iminium Ketone Dichlorophenyl- propanone Ketone->Side_Iminium + Side_Product Over-alkylation Byproduct (Tertiary Amine) Side_Iminium->Side_Product Reduction Reducer Reducing Agent Reducer->Side_Product Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Product (LC-MS, NMR, GC) Start->Analyze Check Purity / Yield Acceptable? Analyze->Check Success Process Complete Check->Success Yes Troubleshoot Identify Issue Check->Troubleshoot No LowYield Low Yield Troubleshoot->LowYield Impurities Impurities Troubleshoot->Impurities Optimize Implement Solution (e.g., Adjust Stoichiometry, Temp, pH, Reagent) LowYield->Optimize Impurities->Optimize Rerun Re-run Experiment Optimize->Rerun Rerun->Analyze

References

Technical Support Center: Stability and Degradation of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dichlorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results accurately.

Introduction to the Stability of this compound

This compound is a primary amine featuring a dichlorinated phenyl ring and a tertiary carbon adjacent to the amine group. This unique structure presents specific stability considerations. Primary amines are susceptible to oxidation, and the dichlorinated aromatic ring can be prone to photodegradation. Understanding these potential degradation pathways is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways for this compound are oxidation and photodegradation. The primary amine is susceptible to oxidation, potentially forming N-oxides or hydroxylamines. The benzylic position, although sterically hindered, could also be a site for oxidation. The dichlorophenyl ring makes the molecule susceptible to photodegradation upon exposure to light.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Tightly sealed containers are essential to prevent exposure to air and moisture.

Q3: I observe a color change in my sample of this compound over time. What could be the cause?

A3: A color change, typically to a yellow or brownish hue, is often an indicator of degradation, most likely due to oxidation.[1] Exposure to air and/or light can accelerate this process. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC.

Q4: Can this compound undergo hydrolysis?

A4: Primary amines are generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, the possibility of reactions involving the amine group or potential (though unlikely) reactions affecting the aromatic ring cannot be entirely ruled out. The steric hindrance around the amine group may slow down such reactions.

Q5: What are the expected degradation products I should look for in my analysis?

A5: Key potential degradation products to monitor include:

  • Oxidative degradants: N-oxide and hydroxylamine derivatives.

  • Photodegradation products: Dechlorinated species or products of ring modification.

  • Impurities from synthesis: Unreacted starting materials or by-products from the synthetic route.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram 1. Sample degradation due to improper storage or handling. 2. Contamination of solvent or glassware. 3. Carryover from previous injections.1. Prepare a fresh sample and re-analyze. Ensure proper storage conditions (cool, dark, inert atmosphere). 2. Run a blank injection with the solvent to check for contamination. 3. Implement a robust needle wash protocol in your analytical method.
Loss of parent compound peak area over time in solution 1. Instability in the chosen solvent. 2. Adsorption to vial or container surfaces. 3. Oxidative degradation in solution.1. Evaluate the stability of the compound in different solvents (e.g., acetonitrile, methanol, water with co-solvent). 2. Use silanized glass vials to minimize adsorption. 3. Prepare solutions fresh and analyze promptly. If storage is necessary, keep solutions at low temperatures and protected from light.
Inconsistent results between experiments 1. Variability in sample preparation. 2. Fluctuation in instrument performance. 3. Degradation during the analytical run.1. Standardize the sample preparation procedure. 2. Run system suitability tests before each analytical sequence. 3. Use an autosampler with temperature control to maintain sample integrity during the analysis.
No degradation observed in forced degradation studies 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough.1. This indicates good intrinsic stability under the tested conditions. 2. Increase the concentration of the stressor, the temperature, or the duration of the study.[2]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Peak in Chromatogram check_blank Is the peak present in the solvent blank? start->check_blank contaminant Source of contamination identified. Use fresh, high-purity solvents. check_blank->contaminant Yes degradation Peak is likely a degradant. check_blank->degradation No check_storage Review storage and handling procedures. Analyze a freshly prepared sample. degradation->check_storage reanalyze Re-analyze sample. check_storage->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Workflow for troubleshooting unexpected peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[3][4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat a solid sample of the compound at 105°C for 48 hours.

  • Photodegradation: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • After the stress period, cool the solutions to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm
Injection Volume 10 µL

Potential Degradation Pathways

Based on the chemical properties of this compound, the following degradation pathways are proposed.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylamine Hydroxylamine Derivative parent->hydroxylamine [O] dechlorinated Monochloro- or Dechlorinated Product parent->dechlorinated ring_opened Ring-Opened Products dechlorinated->ring_opened

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Amine Compound Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine compound stability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine stability. As a senior application scientist, I've structured this guide to move beyond simple protocols and delve into the "why" behind experimental choices, providing you with a self-validating system for your stability studies.

Introduction: The Challenge of Amine Stability

Amines are a cornerstone of medicinal chemistry, but their inherent reactivity presents significant stability challenges.[1][2] The lone pair of electrons on the nitrogen atom makes amines susceptible to a variety of degradation pathways, including oxidation, hydrolysis, and interaction with excipients.[3][4] Understanding and mitigating these degradation pathways is critical for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during amine stability studies in a question-and-answer format. Each answer provides a detailed explanation of the underlying causes and a step-by-step protocol to diagnose and resolve the problem.

FAQ 1: My amine-containing drug product is showing a color change (e.g., turning yellow or brown) over time. What is the likely cause and how can I investigate it?

Answer:

A color change is a common visual indicator of amine degradation.[4] The two most probable causes are oxidative degradation and the Maillard reaction with reducing sugars.

1. Causality Explained:

  • Oxidative Degradation: The nitrogen in an amine is susceptible to oxidation, which can lead to the formation of colored degradation products like N-oxides and hydroxylamines.[3] This process can be accelerated by exposure to oxygen, light, heat, and the presence of trace metal ions.[3][5][6]

  • Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose, glucose) as excipients, they can react with primary or secondary amines in a non-enzymatic browning reaction known as the Maillard reaction.[7][8][9] This reaction forms a Schiff base, which then undergoes further reactions to produce brown polymeric materials.[1][7]

2. Diagnostic Workflow:

To pinpoint the cause, a systematic approach involving forced degradation studies is recommended.[3]

Experimental Protocol: Forced Degradation Study

Objective: To identify the primary degradation pathway (oxidation vs. Maillard reaction) causing the color change.

Methodology:

  • Sample Preparation: Prepare several samples of your drug product.

  • Stress Conditions: Expose the samples to the following conditions in parallel:[4]

    • Oxidative Stress: Store a sample in an oxygen-rich environment (e.g., exposed to air or under an oxygen headspace). To accelerate the process, you can add a small amount of an oxidizing agent like hydrogen peroxide (e.g., 0.1-3% H₂O₂).[3]

    • Thermal Stress: Store a sample at an elevated temperature (e.g., 50-70°C).[3]

    • Photostability: Expose a sample to UV and visible light according to ICH Q1B guidelines.

    • Control: Store a sample under normal, protected conditions (e.g., inert atmosphere, protected from light).

  • Excipient Interaction: Prepare a physical mixture of your amine active pharmaceutical ingredient (API) with the reducing sugar excipient(s) and store it under elevated temperature and humidity.

  • Analysis: At predetermined time points, visually inspect the samples for color change and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10][11][12][13]

Data Interpretation:

Observation Likely Cause
Significant color change in the oxidative stress sample.Oxidative Degradation
Significant color change in the API-excipient mixture.Maillard Reaction
Color change in both, but more pronounced in one.Indicates the dominant pathway.

3. Mitigation Strategies:

  • For Oxidative Degradation:

    • Inert Atmosphere: Package the drug product under an inert atmosphere like nitrogen or argon.[1][5]

    • Antioxidants: Include an antioxidant in the formulation.[1]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent.[14][15]

  • For Maillard Reaction:

    • Excipient Selection: Replace the reducing sugar with a non-reducing sugar (e.g., sucrose) or another suitable excipient like microcrystalline cellulose (though be aware of potential trace impurities).[8]

    • Moisture Control: Control the moisture content of the formulation, as the Maillard reaction is accelerated by humidity.[8]

Diagram: Troubleshooting Color Change in Amine Compounds

start Color Change Observed cause Potential Causes start->cause oxidation Oxidative Degradation cause->oxidation Suspect maillard Maillard Reaction cause->maillard Suspect investigation Forced Degradation Study oxidation->investigation maillard->investigation mitigation_ox Mitigation: - Inert Atmosphere - Antioxidants investigation->mitigation_ox If Oxidation mitigation_ma Mitigation: - Excipient Choice - Moisture Control investigation->mitigation_ma If Maillard

Caption: A logical workflow for diagnosing and mitigating color change in amine-containing drug products.

FAQ 2: My stability study shows a loss of potency of the amine API, but no significant new impurity peaks are observed in the chromatogram. What could be happening?

Answer:

This scenario can be perplexing and often points towards issues that are not easily detected by standard chromatographic methods, such as the formation of non-chromophoric degradants, volatile compounds, or adsorption to container surfaces.

1. Causality Explained:

  • Formation of Non-Chromophoric Degradants: The degradation products may lack a UV chromophore, making them invisible to standard UV detectors. This is common in reactions that break aromatic rings or alter conjugated systems.

  • Formation of Volatile Degradants: Some degradation pathways can produce volatile compounds that are lost during sample preparation or are not retained on the chromatographic column.[16]

  • Adsorption to Surfaces: Highly reactive or "sticky" amine compounds can adsorb to the inner surfaces of the container closure system, leading to an apparent loss of potency.

  • Reaction with CO₂: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates.[4] While often reversible, this can lead to a temporary decrease in the free amine concentration.

2. Diagnostic Workflow:

A multi-faceted analytical approach is required to uncover the "missing" mass balance.

Experimental Protocol: Investigating "Invisible" Degradation

Objective: To identify the cause of potency loss when no significant degradants are observed by standard HPLC-UV.

Methodology:

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): Re-analyze the stability samples using HPLC coupled with a mass spectrometer. MS can detect compounds regardless of their UV absorbance.[10][13][17] Look for masses corresponding to potential degradation products.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors can detect any non-volatile analyte, providing a more complete picture of the sample composition.

  • Headspace Gas Chromatography (GC): If volatile degradants are suspected, analyze the headspace of the stability sample containers using GC-MS. This will identify any volatile compounds that have partitioned into the gas phase.[10][12]

  • Container Extraction Study:

    • Empty the contents of a stability sample container that shows potency loss.

    • Rinse the container with a strong solvent that is known to dissolve the API and potential degradants.

    • Analyze the rinse solution by HPLC-MS to determine if any API has adsorbed to the container walls.

  • pH Measurement: Measure the pH of the formulation over time. A significant change in pH can indicate hydrolytic degradation or other reactions.[18][19]

3. Mitigation Strategies:

  • Formulation Optimization: If non-chromophoric or volatile degradants are identified, reformulate to prevent the specific degradation pathway. This may involve adjusting the pH, adding antioxidants, or changing excipients.[20]

  • Container Selection: If adsorption is the issue, consider alternative container materials or coatings that have lower binding affinity for your amine compound.

  • Inert Packaging: If CO₂ reaction is confirmed, package the product under an inert atmosphere.[4]

Diagram: Investigating Potency Loss Without Visible Impurities

start Potency Loss, No New Peaks (HPLC-UV) cause Possible Causes start->cause non_chrom Non-Chromophoric Degradants cause->non_chrom volatile Volatile Degradants cause->volatile adsorption Adsorption to Container cause->adsorption co2_reaction Reaction with CO2 cause->co2_reaction diag_ms Analyze by HPLC-MS/CAD/ELSD non_chrom->diag_ms diag_gc Analyze by Headspace GC-MS volatile->diag_gc diag_extract Container Extraction Study adsorption->diag_extract diag_ph Monitor pH co2_reaction->diag_ph

Caption: A diagnostic decision tree for troubleshooting potency loss with no apparent new impurities.

FAQ 3: My amine is susceptible to hydrolysis. How can I design a stable formulation?

Answer:

Hydrolysis is a major degradation pathway for many pharmaceuticals, particularly those containing ester or amide functional groups.[5][21][22] For amine-containing drugs, while the amine group itself is not directly hydrolyzed, other functional groups within the molecule may be, or the amine can influence the pH of the microenvironment, affecting hydrolysis rates.[23][24]

1. Causality Explained:

  • pH Dependence: Hydrolysis reactions are often catalyzed by either acid or base.[21][24] The rate of hydrolysis is typically at a minimum within a specific pH range. For amine-containing compounds, the basicity of the amine can raise the micro-pH, potentially accelerating base-catalyzed hydrolysis of other functional groups in the molecule.[18][19]

  • Water Activity: The presence of water is a prerequisite for hydrolysis.[5] In solid dosage forms, the amount of "free" or "mobile" water is a critical factor.

2. Formulation and Process Design for Stability:

A systematic approach to formulation development is key to mitigating hydrolysis.

Experimental Protocol: pH-Rate Profile and Formulation Screening

Objective: To determine the pH of maximum stability and select appropriate excipients to minimize hydrolysis.

Methodology:

  • pH-Rate Profile Study:

    • Prepare a series of buffered solutions of the API across a wide pH range (e.g., pH 2 to 10).

    • Store these solutions at a constant, elevated temperature (e.g., 50°C).

    • At various time points, measure the concentration of the remaining API using a stability-indicating HPLC method.

    • Plot the logarithm of the degradation rate constant (k) versus pH. The lowest point on the resulting V- or U-shaped curve indicates the pH of maximum stability.

  • Excipient Compatibility Screening:

    • Prepare binary mixtures of the API with various excipients.

    • Store these mixtures under stressed conditions (e.g., 40°C/75% RH).

    • Analyze the mixtures at initial and subsequent time points for the appearance of degradation products. This helps identify any excipients that may catalyze hydrolysis.

  • Moisture Sorption Isotherm:

    • Determine the moisture sorption-desorption profile of the API and selected excipients. This helps in understanding how the materials will behave in different humidity environments and in setting appropriate manufacturing and packaging controls.

Data Presentation: Example pH-Rate Profile

pH Observed Rate Constant (k) (day⁻¹)
2.00.054
4.00.012
5.00.005
6.00.008
8.00.045
10.00.210

This table indicates a pH of maximum stability around pH 5.0.

3. Mitigation Strategies:

  • pH Control: Formulate the drug product at or near the pH of maximum stability, using appropriate buffering agents.[19]

  • Reduce Water Content:

    • For liquid formulations, consider non-aqueous solvents or co-solvents.

    • For solid dosage forms, use excipients with low hygroscopicity, control moisture during manufacturing, and use packaging that provides a moisture barrier.[5]

  • Dosage Form Selection: If hydrolysis is severe, consider developing a lyophilized (freeze-dried) powder for reconstitution or a dry powder formulation.[5]

References

Technical Support Center: Prevention of Tertiary Amine Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and preventing the oxidation of tertiary amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who frequently work with these versatile but often sensitive molecules. Tertiary amines are foundational in countless applications, from active pharmaceutical ingredients (APIs) to catalysts and specialty polymers. However, their susceptibility to oxidation presents a significant challenge, leading to impurity formation, loss of potency, and compromised experimental outcomes.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to protect your compounds. We will explore the mechanisms of degradation and provide robust, field-tested strategies for prevention.

Part 1: The Fundamental Problem - Why Do Tertiary Amines Oxidize?

Before troubleshooting, it's crucial to understand the "why." Tertiary amines are prone to oxidation primarily due to the lone pair of electrons on the nitrogen atom, which makes them susceptible to attack by oxidizing agents, including atmospheric oxygen.[1][2] This process can occur through several mechanisms, most notably autoxidation.

Autoxidation: The Unseen Reactant

Autoxidation is a radical-mediated chain reaction involving molecular oxygen (O₂).[3] It can be initiated by light, heat, or the presence of trace metal ions.[4] The process generally follows three stages: initiation, propagation, and termination. A simplified mechanism involves an electron transfer from the amine to oxygen, forming a radical cation and a superoxide radical.[5] This initiates a cascade that can lead to two primary degradation products:

  • N-Oxides (Amine N-Oxides): The most common oxidation product, where an oxygen atom forms a coordinate covalent bond with the nitrogen.[1][6] The formation of N-oxides is a well-documented degradation pathway for pharmaceutical compounds like sildenafil.[7]

  • N-Dealkylation Products: This pathway involves the loss of an alkyl group, often initiated by the abstraction of a proton from a carbon adjacent to the nitrogen, leading to the formation of a secondary amine and a corresponding aldehyde or ketone.[8][9][10]

The propensity for a tertiary amine to oxidize is highly structure-dependent.[11] For instance, the presence of allylic or propargylic substituents can increase instability.[6]

G Fig. 1: Simplified Tertiary Amine Autoxidation Pathways cluster_initiation Initiation cluster_propagation Propagation & Product Formation TA Tertiary Amine (R₃N) RC Radical Cation (R₃N•⁺) + Superoxide (O₂•⁻) TA->RC Electron Transfer O2 Molecular O₂ O2->RC Initiator Light, Heat, Metal Ions Initiator->TA NOxide N-Oxide (R₃N⁺-O⁻) RC->NOxide Oxygen Transfer Dealk N-Dealkylation Products (R₂NH + R'=O) RC->Dealk α-Proton Abstraction + Further Steps

Caption: Fig. 1: Simplified Tertiary Amine Autoxidation Pathways

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and use of tertiary amine compounds.

Question: I noticed my amine, which was a clear oil, has turned yellow/brown after a few weeks on the shelf. What happened and is it still usable?

Answer: The color change is a classic indicator of oxidation.[2][12] Amines are often colorless when pure but form colored impurities upon exposure to atmospheric oxygen.[2] The yellow or brown color likely results from a complex mixture of degradation products, including N-oxides and products from subsequent reactions.

Is it usable? It depends on your application. For high-purity applications like pharmaceutical development or catalysis, the presence of impurities is unacceptable. The impurities could interfere with your reaction, poison a catalyst, or represent an unqualified impurity in a drug substance. For less sensitive applications, you might be able to repurify the amine (e.g., by distillation or chromatography), but you must first identify the impurities to ensure they won't cause issues. We strongly recommend re-characterizing the material before use.

Question: My reaction yield is inconsistent when I use an older bottle of a tertiary amine base (e.g., triethylamine). Could oxidation be the cause?

Answer: Absolutely. Oxidation reduces the concentration of the active tertiary amine, effectively changing its molarity. Furthermore, the N-oxide byproduct is a weaker base (pKb around 4.5) and can have different solubility and coordination properties, potentially altering the reaction environment.[1] If your reaction is sensitive to stoichiometry or base strength, using an oxidized amine will lead to poor reproducibility.

Question: I am developing a drug formulation containing a tertiary amine API and see a new peak growing in my stability HPLC chromatogram. How can I confirm if it's an N-oxide?

Answer: This is a common challenge in pharmaceutical stability studies.[3][7] Here’s a validation workflow:

  • LC-MS Analysis: The most direct method. An N-oxide will have a molecular weight that is 16 Da higher than the parent amine. Compare the mass spectrum of the new peak to your parent API.

  • Synthesize the Standard: Intentionally oxidize a small sample of your API to synthesize the N-oxide. Common and relatively clean oxidants for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).[1][6] The synthesized N-oxide can then be used as a reference standard to confirm the identity of the new peak in your stability samples by comparing retention times and mass spectra.

  • NMR Spectroscopy: ¹H NMR can be informative. Protons on the carbons attached to the nitrogen (α-protons) will typically shift downfield in the N-oxide compared to the parent amine due to the deshielding effect of the N-O bond.

Question: Can my choice of excipients in a formulation accelerate the oxidation of my tertiary amine drug?

Answer: Yes, excipients are a critical factor. Many common pharmaceutical excipients contain reactive impurities, such as hydroperoxides, which can initiate or accelerate oxidation.[3][7] Polysorbates and polyethylene glycols (PEGs) are known to contain peroxide impurities. Trace metals in inorganic excipients can also act as catalysts.[4] It is crucial to screen excipients for peroxide content and select high-purity grades. If an excipient with peroxide impurities is unavoidable, the addition of an antioxidant is highly recommended.[7]

Part 3: Proactive Prevention & Stabilization Protocols

Preventing oxidation is always preferable to dealing with its consequences. The following strategies and protocols are designed to safeguard your tertiary amine compounds.

Strategy 1: Control the Atmosphere (Inert Gas Blanketing)

The most effective way to prevent autoxidation is to remove oxygen. This is achieved by handling and storing the amine under an inert atmosphere.

Protocol 1: Storing Tertiary Amines Under an Inert Atmosphere

  • Select the Right Container: Use an amber glass vial or bottle to protect against light-initiated oxidation.[4] Ensure the container has a septum-compatible cap.

  • Inert Gas Source: Use a high-purity (≥99.99%) source of nitrogen (N₂) or argon (Ar).

  • Degassing (for solutions): If storing the amine in a solvent, the solvent must be degassed first. The most common method is "sparging."

    • Insert a long needle connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle (vent) that does not enter the liquid.

    • Bubble the inert gas through the solvent for 15-30 minutes. The flow should be gentle to avoid splashing.

  • Blanketing and Storage:

    • For pure amines or degassed solutions, insert a needle connected to the inert gas line into the headspace of the container (above the liquid).

    • Insert a vent needle.

    • Flush the headspace for 1-2 minutes to displace all air.

    • Remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas.

    • Seal the container tightly. For long-term storage, wrap the cap and neck with Parafilm®.

    • Store in a cool, dark place as recommended.[13][14]

G Fig. 2: Decision Workflow for Handling Tertiary Amines cluster_storage Storage Protocol start Start: Receive/Synthesize Tertiary Amine check_sensitivity Is the amine known to be highly sensitive or for critical application? start->check_sensitivity use_now Immediate Use (within hours)? check_sensitivity->use_now No/Unsure action_inert Action: Handle exclusively under inert atmosphere (Glovebox/Schlenk) check_sensitivity->action_inert Yes action_bench Action: Handle on open bench, minimize air exposure use_now->action_bench Yes storage_q Storage Required? use_now->storage_q No action_inert->storage_q end_use Use in Experiment action_bench->end_use store_inert Store under N₂/Ar in amber vial storage_q->store_inert Yes storage_q->end_use No add_antioxidant Consider adding antioxidant (see Protocol 2) store_cold Store in cool, dark place (e.g., refrigerator) store_cold->end_use

Caption: Fig. 2: Decision Workflow for Handling Tertiary Amines

Strategy 2: Chemical Stabilization (Antioxidants)

For applications where inert gas handling is impractical or as a secondary layer of protection, antioxidants are highly effective.[15] They work by interrupting the radical chain reaction of autoxidation.

Common Antioxidants for Organic Systems:

AntioxidantMechanism of ActionTypical Use Case
Butylated Hydroxytoluene (BHT) Radical ScavengerLipophilic systems, organic solvents, polymers. Widely used in drug formulations.[16][17]
Butylated Hydroxyanisole (BHA) Radical ScavengerSimilar to BHT, effective in fats and oils.[16][17]
Vitamin E (α-Tocopherol) Radical ScavengerNatural antioxidant, often used in pharmaceutical and cosmetic formulations.[16]
Ascorbic Acid (Vitamin C) Oxygen Scavenger, Radical ScavengerHydrophilic systems, aqueous formulations.[16]
Sodium Bisulfite Oxygen ScavengerEffective stabilizer for amine blends, particularly at elevated temperatures.[18]

Protocol 2: Selecting and Using an Antioxidant

  • Assess Compatibility: The choice of antioxidant depends on your system. For an amine in an organic solvent, a lipophilic antioxidant like BHT or BHA is appropriate. For aqueous systems, ascorbic acid is a better choice.

  • Determine Effective Concentration: The required concentration is typically low, often in the range of 5 to 1000 ppm.[15] The optimal level must be determined experimentally.

    • Prepare several small-scale samples of your amine or formulation.

    • Spike each with a different concentration of the chosen antioxidant (e.g., 0 ppm, 10 ppm, 50 ppm, 200 ppm).

    • Subject the samples to accelerated stability conditions (e.g., 40°C, exposure to air/light).

    • Monitor the formation of the N-oxide or other degradation products over time using a validated analytical method (e.g., HPLC).

  • Implementation: Once the optimal antioxidant and concentration are identified, add it to the bulk material. Ensure it is fully dissolved.

  • Storage: Even with an antioxidant, proper storage conditions (cool, dark, sealed container) should be maintained to prolong shelf life.[13][14]

Strategy 3: Purification of Oxidized Amines

If an amine has already undergone oxidation, purification may be possible.

  • Distillation: For volatile amines, distillation can remove less volatile N-oxides. However, thermal stress can sometimes cause further degradation.

  • Chromatography: Column chromatography using silica gel or alumina can be effective. Note that the highly polar N-oxide will have a much lower Rf value than the parent tertiary amine. For challenging separations on silica, using a mobile phase containing a small amount of a base like triethylamine (TEA) or ammonia can improve peak shape.[19]

  • Adsorption: Passing the amine through a bed of an adsorbent like activated carbon or aluminum oxide can remove polar impurities.[12][20]

Part 4: Conclusion

The oxidation of tertiary amines is a persistent challenge rooted in their fundamental chemical structure. However, by understanding the mechanisms of degradation—primarily autoxidation leading to N-oxides and dealkylated products—researchers can implement a multi-layered defense. Proactive strategies, including rigorous control of the atmosphere via inert gas blanketing, the judicious use of antioxidants like BHT, and proper storage conditions, are paramount to preserving the integrity of these critical compounds. When degradation is encountered, a systematic approach to troubleshooting and repurification can salvage valuable materials. By integrating these principles and protocols into standard laboratory practice, scientists can ensure the reliability and reproducibility of their work, from discovery research to pharmaceutical manufacturing.

References

Technical Support Center: Optimizing Substituted Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenethylamines. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical class of compounds. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.

Section 1: Reductive Amination of Phenylacetones & Benzaldehydes

Reductive amination is a cornerstone for C-N bond formation and a versatile method for synthesizing a wide array of substituted phenethylamines from corresponding ketones or aldehydes.[1][2][3] The reaction proceeds through an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[3][4] While powerful, this method is sensitive to reaction conditions, and optimization is key to success.

Experimental Workflow: Reductive Amination

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Imine/Iminium Formation cluster_reduction Step 3: Reduction cluster_workup Step 4: Workup & Purification carbonyl Carbonyl Compound (Ketone/Aldehyde) imine_formation Mix & Stir (Control pH 4-7) carbonyl->imine_formation amine Amine Source (e.g., NH4OAc, MeNH2) amine->imine_formation solvent Solvent (e.g., MeOH, EtOH) solvent->imine_formation add_reductant Add Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) imine_formation->add_reductant In-situ reduction Stir at RT or 0°C add_reductant->reduction quench Quench Reaction reduction->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography or Distillation extract->purify product Isolated Phenethylamine purify->product

Caption: General workflow for one-pot reductive amination.

Troubleshooting Guide: Reductive Amination

Q1: My reaction yield is low, and I'm recovering mostly my starting ketone/aldehyde. What is the primary cause?

A: This is a classic issue pointing to inefficient imine or iminium ion formation. The equilibrium between the carbonyl compound/amine and the imine can favor the starting materials if water is not effectively managed or if the pH is incorrect.[3]

  • Causality: Imine formation is an equilibrium-driven condensation reaction that produces water.[3] According to Le Chatelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials. Furthermore, the reaction is typically acid-catalyzed, but the pH must be carefully controlled. A pH between 4 and 7 is often optimal.[5] If the pH is too low (too acidic), the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5] If the pH is too high (basic), there won't be sufficient acid to catalyze the dehydration of the hemiaminal intermediate.[5]

  • Solutions:

    • pH Control: Add a mild acid like acetic acid to the reaction mixture. For sensitive substrates, using an ammonium salt like ammonium acetate can provide both the amine and act as a buffer.

    • Water Removal: While not always necessary for modern hydride reagents, for difficult reactions, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) or using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.

    • Lewis Acid Catalysis: For stubborn ketones, adding a Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group, facilitating nucleophilic attack by the amine and promoting imine formation.[6]

Q2: I'm observing significant formation of a secondary or tertiary amine byproduct. How can I improve selectivity for the primary amine?

A: This indicates that your newly formed primary amine is reacting further with the starting carbonyl compound. This is a common side reaction in reductive aminations.[4]

  • Causality: The product primary amine is often more nucleophilic than the ammonia or ammonium salt used as the initial nitrogen source. It can successfully compete with the initial amine source, attacking another molecule of the aldehyde/ketone to form a new imine, which is then reduced to a secondary amine. This process can even repeat to form a tertiary amine.

  • Solutions:

    • Stoichiometry Control: The most effective method to minimize this side reaction is to use a large excess of the initial amine source (e.g., ammonia or ammonium salt), typically 5 to 10 equivalents or more.[4] This stoichiometric excess ensures that the concentration of the starting amine is always significantly higher than the product amine, kinetically favoring the desired initial reaction.

    • Slow Addition: In some cases, slowly adding the reducing agent to the mixture of the carbonyl and the amine source can help. This allows the initial imine to form in high concentration before significant reduction occurs, potentially minimizing the time the product amine is present with unreacted carbonyl.

Q3: My reducing agent is reducing my starting aldehyde/ketone to an alcohol instead of forming the amine. How do I prevent this?

A: This is a problem of chemoselectivity and points to a reducing agent that is too reactive for a one-pot procedure.[7]

  • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5][7] In a one-pot reductive amination, the rate of carbonyl reduction can compete with or even exceed the rate of imine formation and subsequent reduction, leading to the alcohol as a major byproduct.

  • Solutions:

    • Switch to a More Selective Reagent: The standard solution is to use a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the classic choice because it is a poor reductant for aldehydes and ketones at neutral or slightly acidic pH but is highly effective at reducing the protonated iminium ion intermediate.[5][6][7][8]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, often preferred, alternative.[5] It is less toxic than NaBH₃CN and is particularly effective for a wide range of substrates, including those sensitive to acid.[1]

    • Two-Step Procedure: If you must use NaBH₄, you can perform the reaction in two distinct steps. First, mix the carbonyl and amine (with acid catalyst) and allow sufficient time for the imine to form (monitor by TLC or NMR). Then, add the NaBH₄ to reduce the pre-formed imine.[5]

Reducing Agent Reactivity Selectivity for Iminium Ion Optimal pH Key Considerations
Sodium Borohydride (NaBH₄) HighLow7-10Can reduce starting carbonyl.[5][7] Best for two-step procedures.[1]
Sodium Cyanoborohydride (NaBH₃CN) ModerateHigh4-7Excellent for one-pot reactions.[5][7] Highly toxic (cyanide source).[1][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ModerateHigh4-7Excellent, less toxic alternative to NaBH₃CN.[1][5] Good for sensitive substrates.[1]
H₂/Catalyst (e.g., Pd/C, Raney Ni) VariesGoodN/A"Greener" option, but requires specialized equipment (hydrogenator). Catalyst can be poisoned.[2][4]

Section 2: Reduction of Substituted β-Nitrostyrenes

The reduction of β-nitrostyrenes is a powerful and direct route to phenethylamines. This method involves the simultaneous reduction of both the carbon-carbon double bond and the nitro group.[9] The choice of reducing agent is critical and dictates the success and safety of the procedure.

Mechanism Overview: LiAlH₄ Reduction of a β-Nitrostyrene

G cluster_start Starting Material cluster_reduction Reduction Steps cluster_workup Workup cluster_end Product start β-Nitrostyrene step1 Hydride Attack on β-Carbon start->step1 step2 Reduction of Nitro Group (via nitroso/hydroxylamine) step1->step2 hydrolysis Aqueous Hydrolysis (e.g., H₂O, acid/base) step2->hydrolysis product Substituted Phenethylamine hydrolysis->product reductant LiAlH₄ in Ether/THF reductant->step1 reductant->step2

Caption: Simplified pathway for nitrostyrene reduction.

Troubleshooting Guide: Nitrostyrene Reduction

Q1: My LiAlH₄ reduction is giving a complex mixture of products, or I have a very low yield after workup. What's going wrong?

A: Lithium aluminum hydride (LiAlH₄) is an extremely powerful and non-selective reducing agent.[10] Issues often arise from the highly exothermic nature of the reaction and difficulties during the workup procedure.

  • Causality:

    • Over-reduction/Side Reactions: Rapid addition of the nitrostyrene to LiAlH₄ or insufficient cooling can lead to localized "hot spots," promoting side reactions or degradation of the sensitive product.

    • Workup Losses: The workup of LiAlH₄ reactions involves quenching excess hydride and hydrolyzing aluminum salts to form aluminum hydroxides (Al(OH)₃). The desired amine product, being basic, can strongly adsorb onto this gelatinous precipitate, leading to significant losses during filtration.[10]

  • Solutions:

    • Controlled Addition: The best practice is to add a solution of the nitrostyrene slowly to a well-stirred, cooled (ice bath) suspension of LiAlH₄ in an anhydrous ether like THF.[11] Some procedures even employ a Soxhlet extractor to add the solid nitrostyrene over many hours, ensuring it enters the reaction flask at high dilution.[11]

    • Optimized Workup (Fieser Method): To minimize product loss in the aluminum salts, use a carefully controlled quenching procedure. For a reaction using 'X' grams of LiAlH₄, cool the mixture in an ice bath and add, dropwise and in order:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate that is less likely to sequester your product. Stir vigorously for 15-30 minutes until the precipitate is white and granular, then filter and wash the solid thoroughly with your reaction solvent.

    • Acidic Extraction: Before filtering the aluminum salts, you can sometimes acidify the entire quenched mixture with dilute HCl or H₂SO₄ to protonate the amine, making it water-soluble (R-NH₃⁺). Filter the aluminum salts, then separate the aqueous layer and basify it to regenerate the free amine for extraction.

Q2: I want to avoid using LiAlH₄. What are some effective and safer alternatives for reducing nitrostyrenes?

A: Several excellent alternatives exist that are milder, safer, and often provide cleaner reactions and simpler workups.

  • Solutions:

    • Sodium Borohydride with a Co-catalyst: While NaBH₄ alone typically only reduces the double bond to give the nitroalkane, combining it with a catalyst like copper(II) chloride (CuCl₂) enables the one-pot reduction of both the double bond and the nitro group.[9][12] This system is advantageous as it uses a non-pyrophoric, easy-to-handle reducing agent.[9][13]

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a very clean and effective method. This approach often gives high yields with minimal side products, as the only byproduct is water. However, it requires specialized high-pressure hydrogenation equipment.

    • Metal/Acid Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) are also effective.[10] The "Béchamp reduction" using iron and acid is a well-established example.[10] These reactions are often heterogeneous and may require longer reaction times and careful pH control during workup.

Reducing System Key Advantages Key Disadvantages Typical Conditions
LiAlH₄ Powerful, fast, high-yieldingPyrophoric, difficult workup, non-selectiveAnhydrous THF/Ether, 0°C to reflux[11]
NaBH₄ / CuCl₂ Safer, easy to handle, one-potMay require heating2-Propanol/Water, 80°C[9]
H₂ / Pd-C Very clean, high yield, "green"Requires specialized pressure equipmentMeOH/EtOH, 1-5 atm H₂
Fe / HCl (Béchamp) Inexpensive, well-establishedOften requires heat, acidic workupEtOH/Water, HCl, reflux

Section 3: General FAQs for Phenethylamine Synthesis

Q1: How does the choice of solvent affect my reductive amination reaction?

A: The solvent plays a crucial role. It must dissolve the reactants and be compatible with the reducing agent. Protic solvents like methanol (MeOH) or ethanol (EtOH) are most common. They are good solvents for the amine salts and carbonyl compounds and are compatible with borohydride reagents. For NaBH(OAc)₃, which can react with protic solvents, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used.

Q2: My final product is an oil that is difficult to purify by column chromatography due to streaking. What can I do?

A: Amines are basic and can interact strongly with the acidic silica gel used in chromatography, causing significant tailing or streaking.

  • Solution 1: Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol to your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.

  • Solution 2: Convert to a Salt: If the amine is stable, consider converting it to its hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often crystalline, well-behaved solids that can be easily purified by recrystallization, which is also an excellent method for removing small amounts of impurities. After purification, the freebase amine can be regenerated by treatment with a base.

Q3: What are the key safety considerations when performing these syntheses?

A:

  • Hydride Reagents: LiAlH₄ is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. NaBH₄, NaBH₃CN, and NaBH(OAc)₃ are more stable but should still be handled with care.

  • Cyanide Hazard: NaBH₃CN is highly toxic. Acidic workup of reactions containing this reagent will generate highly toxic hydrogen cyanide (HCN) gas. All workup procedures involving NaBH₃CN should be performed in a well-ventilated fume hood, and the aqueous waste should be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.[1]

  • Exothermic Reactions: Both reductive aminations and, particularly, nitrostyrene reductions with LiAlH₄ can be highly exothermic. Always use an ice bath for cooling, especially during the addition of reagents and the quenching/workup steps, to maintain control of the reaction temperature.

References

Resolving poor peak shape in HPLC analysis of amine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of amine-containing compounds. Amines, prevalent in pharmaceuticals, biologics, and specialty chemicals, are notoriously challenging to analyze due to their basic nature. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you resolve poor peak shape and achieve robust, reproducible results.

Guide Structure

  • Part 1: The Amine Challenge in Reversed-Phase HPLC

  • Part 2: Systematic Troubleshooting of Poor Peak Shape

    • My Peak is Tailing: What's Happening and How Do I Fix It?

    • My Peak is Fronting: What Does This Mean?

    • My Peaks are Broad: Where Did My Efficiency Go?

  • Part 3: Frequently Asked Questions (FAQs)

  • Part 4: Essential Experimental Protocols

  • Part 5: References

Part 1: The Amine Challenge in Reversed-Phase HPLC

Amine compounds are bases, meaning they readily accept protons. In the typical pH range of reversed-phase HPLC (pH 2-8), amines are often protonated, carrying a positive charge (R-NH₃⁺). This is where the primary analytical challenge arises.

The vast majority of reversed-phase HPLC columns are packed with silica particles bonded with a hydrophobic stationary phase (like C18). However, the underlying silica surface is not perfectly inert. It contains residual silanol groups (Si-OH). At mobile phase pH levels above approximately 3.5, these silanol groups can deprotonate to become negatively charged (SiO⁻).[1]

The electrostatic attraction between the positively charged amine analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism.[2][3] This interaction is undesirable because it is non-uniform and kinetically slow compared to the primary hydrophobic retention mechanism, leading to significant peak tailing.[4][5]

Part 2: Systematic Troubleshooting of Poor Peak Shape

A logical approach to troubleshooting is essential. The following workflow will guide you from problem identification to resolution.

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting broad Peak Broadening? start->broad silanol Cause: Silanol Interactions (Primary suspect for amines) tailing->silanol overload Cause: Mass Overload tailing->overload ph_issue Cause: pH near pKa tailing->ph_issue front_overload Cause: Overload (Mass or Volume) fronting->front_overload front_solvent Cause: Sample Solvent Stronger than Mobile Phase fronting->front_solvent broad_deadvol Cause: Extra-Column Dead Volume broad->broad_deadvol broad_col_fail Cause: Column Failure (Void, Contamination) broad->broad_col_fail sol_additive Solution: Add Mobile Phase Modifier (e.g., TEA) silanol->sol_additive sol_ph Solution: Adjust Mobile Phase pH (Low or High) silanol->sol_ph sol_column Solution: Use Base- Deactivated Column silanol->sol_column sol_conc Solution: Reduce Sample Concentration overload->sol_conc ph_issue->sol_ph sol_front_conc Solution: Reduce Conc. or Injection Volume front_overload->sol_front_conc sol_front_solvent Solution: Match Sample Solvent to Mobile Phase front_solvent->sol_front_solvent sol_broad_fittings Solution: Check Tubing and Fittings broad_deadvol->sol_broad_fittings sol_broad_col Solution: Replace Column broad_col_fail->sol_broad_col

Caption: A troubleshooting workflow for poor peak shape in HPLC.
Q1: My peak is tailing. What's happening and how do I fix it?

A: Peak tailing is the most common problem when analyzing amines and is almost always caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[4][6]

The Expert's Explanation: As illustrated below, the positively charged amine analyte is electrostatically attracted to negatively charged, deprotonated silanol sites on the stationary phase surface. This "ionic interaction" is a secondary retention mechanism that competes with the desired primary "hydrophobic interaction."[1][2] Because the distribution of these active silanol sites is not uniform, a portion of the analyte molecules are retained longer than the bulk, resulting in a skewed or "tailing" peak.

G cluster_0 Silica Stationary Phase Surface c18_1 C18 c18_2 C18 c18_3 C18 silanol SiO⁻ analyte Protonated Amine (Analyte) R-NH₃⁺ analyte->c18_2  Primary Hydrophobic  Interaction (Desirable) analyte->silanol  Secondary Ionic  Interaction (Causes Tailing)

Caption: Competing retention mechanisms for amine analytes.

What to Do (Solutions ranked by ease of implementation):

  • Adjust Mobile Phase pH: Controlling the ionization state of either the analyte or the silanol groups is the most effective strategy.[7][8]

    • Low pH (2.5 - 3.5): At low pH, the silanol groups are protonated (Si-OH) and thus neutral. This eliminates the ionic interaction, significantly improving peak shape.[9] This is the most common and recommended first step. Use a buffer like phosphate or formate.

    • High pH ( > 8): At high pH, the amine analyte is deprotonated (R-NH₂) and neutral. This also prevents the ionic interaction. However, this approach requires a specialized, high-pH stable column, as traditional silica columns will dissolve above pH 8.[10][11]

  • Add a Mobile Phase Modifier (Competitive Base): A small concentration of another amine, like triethylamine (TEA), can be added to the mobile phase.[12][13]

    • Mechanism: TEA acts as a "silanol suppressor." Being a small, basic molecule, it competitively binds to the active silanol sites, effectively masking them from the analyte.[9][12]

    • Typical Concentration: 0.1% - 0.5% TEA in the mobile phase. Note that TEA is not MS-compatible and can shorten column lifetime with prolonged use.[9][14]

  • Choose a Different Column: Modern HPLC columns are designed to minimize these secondary interactions.

    • High-Purity, End-Capped Columns: Select a column manufactured with high-purity silica that has been thoroughly "end-capped." End-capping uses a small silylating agent to block many of the residual silanol groups that remain after bonding the C18 phase.[1]

    • Base-Deactivated Columns: These are specifically designed for basic compounds and are the best choice for robust methods. Examples include columns with polar-embedded phases or charged surface hybrid (CSH) technology.[15]

  • Reduce Sample Mass: Injecting too much analyte can saturate the desirable hydrophobic sites on the column, making secondary silanol interactions more prominent.[4] Try reducing your sample concentration by a factor of 5 or 10 to see if peak shape improves.

Q2: My peak is fronting. What does this mean?

A: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but typically points to column overload or a solvent mismatch.[5][16]

The Expert's Explanation:

  • Mass Overload: When the concentration of the analyte is too high, it saturates the stationary phase at the column inlet. The excess, unbound analyte molecules travel through the column faster than the retained molecules, causing them to elute earlier and create a fronting peak.[17]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, the sample band will not focus properly at the head of the column. Part of the analyte band travels down the column before the separation process can begin, leading to fronting.[4][18]

What to Do:

  • Address Overload:

    • Decrease the mass of sample injected by either diluting the sample or reducing the injection volume.[18][19] This is the most common fix.

  • Match Sample Solvent to Mobile Phase:

    • Ideally, dissolve your sample in the initial mobile phase of your gradient.[17]

    • If solubility is an issue, use the weakest possible solvent that will still dissolve your analyte and keep the injection volume as small as possible.

Q3: My peaks are broad. Where did my efficiency go?

A: Symmetrical but wide peaks indicate a loss of chromatographic efficiency. This is often caused by issues outside the column (extra-column volume) or by column degradation.

The Expert's Explanation:

  • Extra-Column Volume: As the analyte band travels from the injector to the column and from the column to the detector, it can spread out in any space it encounters. This "dead volume" can come from using tubing with an incorrect internal diameter, poorly made connections, or a large detector cell.[4]

  • Column Degradation: Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as a mixing chamber, causing peaks to broaden.[4][20] Contamination of the inlet frit can also disrupt the flow path and lead to broad peaks.

What to Do:

  • Inspect System Connections: Ensure all fittings are properly seated. Use low-dead-volume fittings and tubing with the smallest internal diameter appropriate for your system.

  • Check for a Column Void: Disconnect the column and carefully inspect the inlet. If a void is visible, the column likely needs to be replaced.[21]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It protects the main column from contaminants and is a cost-effective way to extend column lifetime.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase pH for analyzing a new amine compound? A: A pH of 3.0 is an excellent starting point. At this pH, most silanol groups are fully protonated and inactive, while the amine is protonated and will be retained by the reversed-phase column. Use a buffer like 10-20 mM ammonium formate or phosphate.[9][22]

Q: Can I use triethylamine (TEA) with my LC-MS system? A: No. TEA is a strong ion-pairing agent that is not volatile and will cause significant ion suppression in the mass spectrometer source, drastically reducing sensitivity.[23] For LC-MS, use volatile additives like formic acid, acetic acid, or ammonium acetate/formate.[23][24]

Q: My amine is very polar and has poor retention even at low pH. What should I do? A: For very polar amines, you may need a different retention mechanism. Consider:

  • HILIC (Hydrophilic Interaction Chromatography): HILIC columns use a polar stationary phase with a high organic mobile phase, which is excellent for retaining and separating highly polar compounds.[15][25]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for charged compounds like amines.[26][27]

Q: How do I choose between methanol and acetonitrile as the organic solvent? A: Both can be effective. Acetonitrile generally has a lower viscosity (leading to lower backpressure) and sometimes offers different selectivity compared to methanol. It's often beneficial to screen both during method development to see which provides better resolution for your specific sample.[10]

Part 4: Essential Experimental Protocols

Protocol 1: Preparation of a Low pH, MS-Compatible Mobile Phase

This protocol is a robust starting point for most amine analyses.

  • Prepare Aqueous Component (Buffer):

    • To 900 mL of high-purity (e.g., 18 MΩ·cm) water, add ammonium formate to a final concentration of 10 mM.

    • Adjust the pH to 3.0 using formic acid.

    • Bring the final volume to 1 L with high-purity water.

  • Filter:

    • Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • This aqueous solution is your "Mobile Phase A."

    • Your "Mobile Phase B" is typically acetonitrile or methanol.

    • Degas both mobile phases before placing them on the HPLC system.

Protocol 2: Preparation of a Mobile Phase with TEA (UV Detection Only)

Use this protocol when low pH is insufficient to resolve tailing and MS detection is not required.

  • Prepare Aqueous Component:

    • To 1 L of high-purity water, add 1.0 mL of triethylamine (TEA) for a ~0.1% (v/v) solution.

    • Adjust the pH to the desired level (e.g., 3.0 or 7.0) using phosphoric acid or acetic acid.

  • Filter:

    • Filter the aqueous solution through a 0.22 µm membrane filter.

  • Final Mobile Phase:

    • Prepare the final mobile phase by mixing the TEA-containing aqueous solution with your organic solvent (e.g., 50:50 Aqueous:Acetonitrile).

    • Important: Always dedicate a column to methods using TEA, as it can be difficult to completely wash out and may alter the column's selectivity permanently.[14]

Part 5: Data Summary Tables

Table 1: Common Mobile Phase Additives for Amine Analysis
AdditiveFunctionTypical ConcentrationpKaMS Compatible?Comments
Formic Acid Acidifier, Proton Source0.1%3.75YesExcellent for low pH methods and provides good protonation for positive mode ESI-MS.[23]
Acetic Acid Acidifier, Proton Source0.1% - 1.0%4.76YesA slightly weaker acid than formic acid.[28]
Ammonium Acetate Volatile Buffer5 - 20 mM4.76YesProvides buffering capacity around pH 3.8 - 5.8.[24][29]
Ammonium Formate Volatile Buffer5 - 20 mM3.75YesProvides buffering capacity around pH 2.8 - 4.8.
Triethylamine (TEA) Silanol Suppressor0.1% - 0.5%10.75NoHighly effective for reducing peak tailing but causes severe ion suppression.[12][23]
Phosphoric Acid Acidifier, Buffer10 - 50 mM2.15NoUsed to create non-volatile phosphate buffers (e.g., for UV detection). Incompatible with MS.[23]
Table 2: HPLC Column Selection Guide for Amines
Column TypePrinciple of OperationBest For...ProsCons
Standard C18 (Type A Silica) Hydrophobic InteractionNon-polar, neutral compoundsInexpensive, widely availableProne to severe peak tailing with amines due to high silanol activity.[9]
High-Purity, End-Capped C18 (Type B Silica) Hydrophobic InteractionGeneral purpose, including moderately basic aminesReduced silanol activity provides much better peak shape than Type A.[1]May still show some tailing with strongly basic compounds.
Polar-Embedded Phase Mixed-Mode (Hydrophobic & Polar)Basic and polar compoundsExcellent peak shape for amines; stable in highly aqueous mobile phases.Selectivity can be different from standard C18.
Charged Surface Hybrid (CSH) Mixed-Mode (Hydrophobic & Ion-Exchange)Basic compounds at low pHProvides exceptional peak shape and high efficiency by repelling basic analytes from the surface.[15]Can have lower retention for some compounds.
pH-Stable (e.g., Hybrid, Polymer) Hydrophobic InteractionMethod development at high pHAllows operation at high pH to analyze amines in their neutral state.[10][11]Generally lower efficiency than silica-based columns.
HILIC Hydrophilic PartitioningVery polar, hydrophilic aminesExcellent retention for compounds that are not retained in reversed-phase.[25]Requires careful equilibration; sensitive to water content in sample.

Part 6: References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. 22

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. 1

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?12

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. 10

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci Blog. 4

  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. 21

  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. 2

  • MicroSolv. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. MicroSolv. 14

  • N/A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. 30

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. 31

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. 26

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tertiary Amines. BenchChem. 27

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. 13

  • Wang, S., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. 28

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. 32

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. 33

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich. --INVALID-LINK--

  • Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. Mastelf. 34

  • N/A. (n.d.). The Theory of HPLC Column Chemistry. 35

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. 20

  • Restek. (2014). [10]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. 16

  • MicroSolv. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. 19

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Phenomenex. 18

  • N/A. (n.d.). The Essential Role of Ammonium Acetate in HPLC and LC-MS Analysis. 24

  • Biocompare. (n.d.). HPLC Columns. Biocompare. 36

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 9

  • UCL. (n.d.). HPLC solvents and mobile phase additives. University College London. 23

  • Waters. (n.d.). What is a good column choice for analysis of a quaternary amine compound? Waters. 15

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. 3

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. --INVALID-LINK--

  • LCGC International. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC International. 5

  • Bio-Rad. (n.d.). Aminex HPLC Columns. Bio-Rad. 37

  • ACS Publications. (n.d.). Effect of Amine Counterion Type on the Retention of Basic Compounds. Analytical Chemistry. 38

  • Spectrum Chemical. (n.d.). Ammonium Acetate, HPLC Grade. Spectrum Chemical. 29

  • MicroSolv. (2025). Ammonium Acetate Use in ANP with LCMS. MicroSolv. 39

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 40

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. 41

  • Chromatography Forum. (2005). Peak Fronting Issue. Chromatography Forum. 42

  • Element Lab Solutions. (n.d.). Amino Acid Analysis HPLC Column. Element Lab Solutions. 25

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. 7

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. 11

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem. 6

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. 43

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. 8

  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle. 17

  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Blog. 44

References

Technical Support Center: Minimizing Impurities in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurity formation in their experiments. By understanding the underlying principles of MCRs and implementing the strategies outlined below, you can significantly enhance the purity of your target compounds, streamline your workflow, and accelerate your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with multicomponent reactions.

Q1: What are the most common sources of impurities in multicomponent reactions?

Impurities in MCRs can originate from several sources. These include side reactions between the starting materials, the presence of contaminants in reagents or solvents, and the degradation of reactants or products under the reaction conditions.[1][2][3] Organic impurities may arise during the manufacturing process or storage of the drug substance, which includes starting materials, byproducts, intermediates, and degradation products.[1] The quality of reagents is crucial, as impurities can introduce unwanted variables that compromise experimental outcomes.[4][5]

Q2: How does the stoichiometry of reactants affect the purity of the MCR product?

Stoichiometry plays a critical role in minimizing impurities.[6][7][8] An imbalance in the reactant ratios can lead to an excess of one or more starting materials, which can then participate in side reactions or remain as impurities in the final product.[8] Careful control of the stoichiometry is essential to ensure that all components are consumed at the desired rate, maximizing the yield of the target molecule while minimizing the formation of byproducts.[9][10]

Q3: What is the role of the solvent in controlling impurity formation?

The choice of solvent is critical in MCRs as it can influence reaction rates, selectivity, and the stability of intermediates.[9][11] Polar, aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often effective for reactions like the Ugi reaction because they can stabilize charged intermediates and promote the desired reaction pathway.[9] The purity of the solvent itself is also paramount; trace amounts of water, for example, can lead to hydrolysis of sensitive reagents or intermediates, generating unwanted byproducts.[12]

Q4: Can the catalyst introduce impurities into my reaction?

Yes, the catalyst can be a source of impurities. This can happen in several ways:

  • Side Reactions: The catalyst may promote unintended side reactions.

  • Leaching: In the case of heterogeneous catalysts, metal ions can leach into the reaction mixture.

  • Degradation: The catalyst itself might degrade under the reaction conditions, introducing new chemical entities.

Therefore, selecting a highly selective and stable catalyst is crucial for a clean reaction.

Q5: What are the best general practices for setting up a clean multicomponent reaction?

To minimize impurities from the outset, adhere to the following best practices:

  • High-Purity Reagents: Use reagents of the highest possible purity to avoid introducing contaminants.[4][5][13][14]

  • Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is oven-dried and use anhydrous solvents.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

  • Optimized Stoichiometry: Carefully calculate and measure the amounts of each reactant.[10]

  • Controlled Addition: In some cases, slow addition of one of the reactants can help to control the reaction rate and prevent the buildup of reactive intermediates that could lead to side products.

Section 2: Troubleshooting Guides for Specific Multicomponent Reactions

This section provides detailed troubleshooting for common issues encountered in Ugi, Passerini, and Biginelli reactions.

Ugi Reaction Troubleshooting

The Ugi four-component reaction (U-4CR) is a powerful tool for generating diverse bis-amide derivatives.[15] However, its complexity can lead to various impurities.

Issue 1: Presence of unreacted imine and isocyanide.

  • Cause: Inefficient coupling of the imine/iminium ion with the isocyanide and carboxylic acid. This can be due to low reactivity of the components or suboptimal reaction conditions.

  • Solution:

    • Pre-form the Imine: Mix the amine and aldehyde/ketone in the solvent for a period (e.g., 30-60 minutes) before adding the other components. The use of a dehydrating agent like molecular sieves can also drive the imine formation to completion.[9]

    • Optimize Temperature: Gently heating the reaction or using microwave irradiation can sometimes overcome activation energy barriers and promote the reaction.[9]

    • Solvent Choice: Ensure the solvent is appropriate for stabilizing the charged intermediates. TFE is often a good choice.[9]

Issue 2: Formation of Passerini-type byproducts (α-acyloxy amides).

  • Cause: This occurs when the isocyanide reacts with the aldehyde and carboxylic acid before the amine has formed the imine. This is more common with less reactive amines.

  • Solution:

    • Order of Addition: Add the isocyanide last, after the other three components have had time to react and form the imine.

    • Increase Amine Concentration: A slight excess of the amine can favor the Ugi pathway.

Passerini Reaction Troubleshooting

The Passerini three-component reaction produces α-acyloxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid.[16][17][18]

Issue 1: Low yield and significant amounts of unreacted starting materials.

  • Cause: The reaction is often reversible in its initial steps. Low concentrations of reactants can fail to push the equilibrium towards the product.

  • Solution:

    • Increase Concentration: The Passerini reaction often proceeds more efficiently at higher concentrations.[19]

    • Solvent Selection: Aprotic solvents are generally preferred.[16][19] In polar solvents, an ionic mechanism may occur, which can sometimes be less efficient.[16][18]

    • Acid Catalyst: While the carboxylic acid is a reactant, a stronger acid catalyst can sometimes promote the reaction, although this can also lead to side reactions.[20]

Issue 2: Formation of α-hydroxy amides.

  • Cause: This can occur if water is present in the reaction mixture, leading to the hydrolysis of the α-acyloxy amide product or reaction with an alternative intermediate.

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[21]

Issue 1: Formation of Knoevenagel condensation product and other side products.

  • Cause: The initial steps of the Biginelli reaction involve several equilibria.[22] If the cyclization step is slow, side products from the condensation of the aldehyde and the β-ketoester can accumulate.

  • Solution:

    • Catalyst Choice: The reaction is typically acid-catalyzed.[21] Using a more effective Lewis or Brønsted acid can accelerate the desired reaction pathway.

    • Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions with microwave irradiation can improve yields and reduce side products.[22]

Issue 2: Low yields with substituted aromatic or aliphatic aldehydes.

  • Cause: Steric hindrance or electronic effects from substituents on the aldehyde can slow down the initial condensation step with urea.[23]

  • Solution:

    • Stronger Acid Catalyst: A more potent acid catalyst may be required to activate these less reactive aldehydes.

    • Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with these substrates.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Optimizing an MCR to Minimize Impurities
  • Initial Screening:

    • Set up a small-scale reaction with stoichiometric amounts of high-purity reactants.

    • Monitor the reaction by TLC or LC-MS at regular intervals to track the formation of the product and any major impurities.[24]

  • Solvent Screening:

    • Run the reaction in a panel of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile, Methanol, TFE).

    • Analyze the product-to-impurity ratio for each solvent to identify the optimal medium.

  • Temperature Optimization:

    • Perform the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).

    • Note the effect of temperature on reaction rate and impurity profile. Higher temperatures may accelerate the reaction but can also promote decomposition or side reactions.

  • Stoichiometry Adjustment:

    • Systematically vary the ratio of one reactant while keeping the others constant.

    • Analyze the results to determine if a slight excess of one component can drive the reaction to completion and minimize byproducts.

  • Catalyst Screening (if applicable):

    • If the reaction is catalyzed, screen a small library of catalysts (e.g., different Lewis acids or Brønsted acids).

    • Evaluate each catalyst based on yield, reaction time, and purity of the final product.

Protocol 2: Workup and Purification Strategy
  • Quenching: Once the reaction is complete, quench it appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acidic reactions).

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system. This is often the most effective method for obtaining highly pure material.

    • Flash Chromatography: If crystallization is not feasible, purify the crude product by flash chromatography. A step-gradient elution can often provide better separation than a linear gradient.[25]

Section 4: Analytical Methods for Impurity Profiling

A crucial aspect of minimizing impurities is their accurate detection and identification.

Analytical Technique Application in MCR Impurity Profiling Strengths Limitations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and screening of conditions.Fast, inexpensive, simple.Low resolution, not quantitative.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity levels.[26]High resolution, quantitative, versatile.[27]Requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of known and unknown impurities by providing molecular weight information.[3][27]High sensitivity, provides structural information.[28]Can be complex to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities or byproducts.[27]Excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and isolated impurities.[26][27]Provides detailed structural information.Requires relatively pure samples and can be less sensitive.

Section 5: Visual Guides and Workflows

Troubleshooting Workflow for a Generic MCR

This workflow provides a logical sequence of steps to diagnose and resolve impurity issues in a multicomponent reaction.

G start Impurity Detected in MCR check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok fix_reagents Use Pure Reagents / Adjust Stoichiometry reagents_ok->fix_reagents No optimize_conditions 2. Optimize Reaction Conditions (Solvent, Temp.) reagents_ok->optimize_conditions Yes fix_reagents->start conditions_ok Improved Purity? optimize_conditions->conditions_ok change_catalyst 3. Change Catalyst / Order of Addition conditions_ok->change_catalyst No purify 4. Optimize Purification Protocol conditions_ok->purify Yes catalyst_ok Improved Purity? change_catalyst->catalyst_ok catalyst_ok->purify Yes characterize Characterize Impurity (LC-MS, NMR) catalyst_ok->characterize No end Pure Product Obtained purify->end characterize->start

Caption: A systematic approach to troubleshooting impurities in MCRs.

References

Technical Support Center: Ensuring the Stability of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common stability issues, and best practices for storage and handling, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage conditions for this compound are at room temperature, in a dark place, and under an inert atmosphere.[1][2][3] This is crucial to minimize degradation from light, atmospheric oxygen, and moisture.

Q2: What type of container should I use for storing this compound?

A2: It is best to store this compound in tightly sealed containers made from non-reactive materials such as amber glass or high-density polyethylene (HDPE).[4] This will protect the compound from light and prevent contamination.

Q3: Why is an inert atmosphere recommended for storage?

A3: Amines, particularly aromatic amines, can be susceptible to oxidation when exposed to air. Storing under an inert atmosphere, such as nitrogen or argon, displaces oxygen and prevents oxidative degradation, thus preserving the purity of the compound.

Q4: Is this compound sensitive to moisture?

A4: Yes, amines are generally hygroscopic, meaning they can absorb moisture from the air.[4] Water can act as a catalyst for certain degradation pathways or introduce impurities. Therefore, it is essential to store the compound in a dry environment and ensure containers are sealed tightly.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (room temperature, dark, inert atmosphere), the compound should remain stable for an extended period. For long-term studies, it is advisable to re-analyze the material periodically to confirm its purity.

Q6: Are there any incompatible materials I should avoid storing with this compound?

A6: Yes. This compound should be stored away from strong acids and oxidizing agents to prevent vigorous and potentially hazardous reactions.[5]

Troubleshooting Guide for Stability Issues

Encountering unexpected results in your experiments? The stability of this compound may be a contributing factor. This guide will help you troubleshoot potential degradation issues.

Observed Issue Potential Cause Recommended Action
Discoloration of the compound (e.g., yellowing or browning) Oxidation due to exposure to air.Purge the container with an inert gas (nitrogen or argon) before sealing. Store in a tightly sealed container.
Appearance of new peaks in analytical data (e.g., HPLC, GC-MS) Degradation of the compound. This could be due to exposure to light, heat, or incompatible materials.Review storage conditions. Ensure the compound is stored in a dark place and at room temperature. Check for any potential cross-contamination in your storage area.
Reduced potency or unexpected reaction outcomes Degradation leading to a lower concentration of the active compound.Re-test the purity of your starting material. If degradation is confirmed, procure a fresh batch of the compound and store it under optimal conditions.
Inconsistent results between different batches Variation in the initial purity or degradation of older batches.Always record the date of receipt and opening of the compound. Use the oldest stock first (FIFO method) and re-qualify the purity of older batches before use.

Experimental Protocol: Stability Assessment of this compound

To ensure the ongoing integrity of your research, a periodic stability assessment is recommended. Here is a general protocol to guide you.

Objective: To assess the stability of this compound under various storage conditions.

Materials:

  • This compound sample

  • Amber glass vials with screw caps

  • Nitrogen or Argon gas source

  • Analytical balance

  • HPLC or GC system with a suitable column

  • Solvents for sample preparation and analysis (e.g., acetonitrile, methanol)

Procedure:

  • Initial Analysis (Time Zero):

    • Dissolve a known amount of this compound in a suitable solvent to prepare a stock solution.

    • Analyze the stock solution using a validated HPLC or GC method to determine the initial purity and identify any existing impurities. This will serve as your baseline.

  • Sample Preparation for Storage:

    • Aliquot the this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently purge the headspace of the vials with nitrogen or argon before tightly sealing the caps.

    • Prepare samples for storage under the following conditions:

      • Recommended: Room temperature, in the dark, under an inert atmosphere.

      • Accelerated: Elevated temperature (e.g., 40°C), in the dark, under an inert atmosphere.

      • Light Exposure: Room temperature, exposed to ambient light, under a normal atmosphere.

      • Air Exposure: Room temperature, in the dark, with the vial cap slightly loosened to allow air exchange.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

    • Prepare a sample for analysis in the same manner as the initial analysis.

    • Analyze the sample using the same analytical method and compare the results to the time-zero data.

  • Data Analysis:

    • Compare the purity of the stored samples to the initial purity.

    • Identify and quantify any new peaks that may have appeared, which could indicate degradation products.

    • Plot the percentage of the parent compound remaining over time for each storage condition to determine the degradation rate.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Stability_Troubleshooting start Inconsistent Experimental Results check_purity Check Purity of this compound start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes review_storage Review Storage Conditions purity_ok->review_storage No end Problem Resolved investigate_other->end storage_correct Storage Conditions Correct? review_storage->storage_correct storage_correct->investigate_other Yes procure_new Procure Fresh Stock and Perform Stability Study storage_correct->procure_new No implement_best_practices Implement Correct Storage Practices: - Dark Place - Inert Atmosphere - Room Temperature implement_best_practices->end procure_new->implement_best_practices

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: A Guide to Identifying Degradation Products of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Analytics Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting the degradation products of aromatic amines. Aromatic amines are crucial structural motifs in many pharmaceuticals, but their susceptibility to degradation poses significant challenges for drug stability, safety, and efficacy.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, offering both theoretical understanding and practical, step-by-step guidance.

Part 1: Foundational Principles & Strategy

This section addresses the fundamental 'why' and 'how' of studying aromatic amine degradation, establishing the groundwork for subsequent troubleshooting and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aromatic amines?

Aromatic amines are susceptible to several degradation mechanisms, primarily driven by their electron-rich nature. The most common pathways are:

  • Oxidation: This is the most significant pathway. The nitrogen atom and the activated aromatic ring are prone to oxidation, which can occur via autoxidation (reaction with atmospheric oxygen) or be initiated by peroxides, metal ions, or light.[3] Common products include N-oxides, hydroxylamines, nitroso, and nitro derivatives, as well as complex colored polymeric products resulting from radical coupling.[4][5][6]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative processes or other rearrangements. Photosensitive groups like carbonyls and nitroaromatics, often found in related structures, can exacerbate this degradation.[7]

  • Hydrolysis: While many aromatic amines are stable to hydrolysis, functional groups elsewhere in the molecule (e.g., esters, amides, lactams) can be labile, and the resulting pH changes or structural modifications can indirectly affect the amine's stability.[8]

  • Thermolysis: Degradation induced by heat can occur, but it often accelerates underlying oxidative pathways rather than being a distinct mechanism in many pharmaceutical contexts.[3]

Q2: Why are forced degradation (or stress testing) studies essential?

Forced degradation is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidants, intense light).[9] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH for several reasons:[7][9]

  • Pathway Elucidation: They rapidly identify the most likely degradation products, providing insight into the molecule's intrinsic stability and degradation mechanisms.[9][10]

  • Method Validation: Stressing the molecule generates a complex sample containing the parent drug and its degradants. This mixture is crucial for developing and validating a "stability-indicating" analytical method—a method proven to separate and accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[9]

  • Formulation & Packaging Development: Understanding how a molecule degrades helps in designing stable formulations (e.g., by adding antioxidants) and selecting appropriate packaging to protect it from light or oxygen.[3][10]

Part 2: The Analytical Workflow for Degradant Identification

A systematic approach is critical to efficiently move from observing an unknown peak to confidently identifying its structure. The following workflow outlines the standard process used in our application labs.

G cluster_0 Phase 1: Discovery & Generation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation A Forced Degradation (Acid, Base, Peroxide, Light, Heat) C High-Resolution LC-MS Analysis (e.g., RP-HPLC with Q-TOF) A->C B Control Sample (Unstressed Drug Substance) B->C D Comparative Data Analysis (Find unique masses in stressed sample) C->D E Propose Elemental Formula (From accurate mass measurement) D->E F Targeted MS/MS Fragmentation (Fragment parent ion of degradant) E->F G Propose Putative Structure F->G H Preparative Chromatography (Isolate the degradant) G->H I Definitive Structure Elucidation (1D/2D NMR Spectroscopy) H->I J Reference Standard Synthesis (Confirm structure & quantify) I->J

Caption: General workflow for identifying aromatic amine degradation products.

Part 3: Troubleshooting Guide & Field FAQs

This section tackles specific problems encountered during experimental work in a direct question-and-answer format.

Scenario 1: Investigating Unknown Peaks in Your Chromatogram

Q3: I see a new, unknown peak in my stressed sample chromatogram. What is my first action?

Your first action is to ensure the peak is real and relevant. The immediate need to investigate an unknown peak is a common problem.[11]

  • Verify System Cleanliness: Inject a blank (mobile phase only). If the peak appears, it's a "ghost peak" originating from your system or solvents, not your sample.[12][13]

  • Check the Control: Analyze your unstressed control sample prepared in the same matrix. The peak should be absent or significantly smaller. This confirms the peak is a result of the stress condition.

  • Assess Peak Shape & Area: A well-defined, reproducible peak suggests a discrete chemical entity. Ensure the peak area corresponds to a plausible level of degradation (typically aiming for 5-20% degradation in forced studies).[14]

Q4: My blank injection shows a "ghost peak." What are the likely causes and how do I fix it?

Ghost peaks are artifacts that can confound analysis. The most common causes are:

  • Mobile Phase Contamination: Impurities in solvents (even HPLC-grade) or additives like formic or trifluoroacetic acid are a frequent source.[12][15]

    • Solution: Prepare fresh mobile phase using solvents from a new, unopened bottle. Filter all aqueous phases. Consider using a trap column to remove impurities from the mobile phase before they reach the analytical column.[15]

  • Sample Carryover: A highly concentrated or "sticky" compound from a previous injection bleeds into the next run.[13]

    • Solution: Run a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) injection. Optimize your needle wash protocol to use a stronger, more effective solvent.

  • System Contamination: Buildup of non-volatile material in the injector, seals, or detector flow cell.[13]

    • Solution: Follow your instrument's maintenance guide for systematically flushing and cleaning the fluidic path.

G Start Unknown Peak Observed Blank Inject Blank (Mobile Phase) Start->Blank Ghost Source is System/Solvent (Ghost Peak) Blank->Ghost Peak Present Sample Peak is Sample-Related Blank->Sample Peak Absent Control Inject Control (Unstressed Sample) Sample->Control Degradant Peak is a Degradant Control->Degradant Peak Absent/ Significantly Smaller Impurity Peak is a Starting Impurity Control->Impurity Peak Present at Same Level

Caption: Troubleshooting decision tree for an unknown chromatographic peak.

Scenario 2: Characterizing a Suspected Degradant

Q5: My LC-MS data shows a new peak with a specific m/z. How do I get preliminary structural information?

High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, is your most powerful tool.[11][16]

  • Determine the Elemental Formula: Use the accurate mass measurement (typically to <5 ppm mass error) to calculate the most probable elemental formula(e). This is the single most important first step.

  • Calculate the Mass Change: Compare the degradant's mass to the parent drug. This mass delta often points directly to the chemical transformation that occurred.

  • Analyze the Isotope Pattern: If your molecule contains chlorine or bromine, check for their characteristic isotopic patterns to confirm their presence in the degradant.

Q6: I've identified a mass shift, but what does it mean?

The mass difference between the parent compound and the degradation product is a critical clue. Below is a table of common modifications seen with aromatic amines.

Mass Change (Da)Chemical ModificationCommon Cause(s)Plausible Product
+15.9949Oxidation (Addition of O)Peroxide, Air, LightN-Oxide, Hydroxylamine
+1.9957Dehydrogenation (Loss of H₂)OxidationImine, Quinone-imine
+18.0106Hydrolysis (Addition of H₂O)Acid/Base CatalysisRing-opened product (if applicable)
+13.9792Demethylation (Loss of CH₂)OxidationN-demethylated amine
+29.9898Dimerization + 2H loss Oxidative CouplingAzo Dimer

Q7: My degradant and parent drug are co-eluting. What are my best strategies for separation?

Co-elution prevents accurate quantification and characterization. Here is a logical progression for troubleshooting:

  • Modify the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks. This increases resolution.

  • Change the Mobile Phase pH: Aromatic amines are basic.[2] Changing the pH can alter the ionization state of the parent and degradant differently, leading to a change in retention and potential separation. Try moving the pH 1-2 units away from the pKa of the amine.

  • Switch the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and resolve the peaks.

  • Change the Stationary Phase: If other options fail, change the column. If you are using a C18, try a Phenyl-Hexyl (which offers pi-pi interactions beneficial for aromatic compounds) or a polar-embedded phase.

Part 4: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. Always operate within your institution's safety guidelines.

Protocol 1: Forced Oxidation Study using Hydrogen Peroxide

This protocol is designed to identify potential oxidative degradation products.

  • Objective: To generate oxidative degradants of an aromatic amine drug substance.

  • Materials:

    • Drug Substance (DS)

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade

    • Hydrogen Peroxide (H₂O₂), 30% solution

    • 0.1 M HCl, 0.1 M NaOH

    • Class A glassware

  • Procedure:

    • Prepare Stock Solution: Accurately weigh and dissolve the DS in ACN or an ACN/water mixture to a concentration of 1 mg/mL.

    • Prepare Control Sample: Dilute the stock solution with 50:50 ACN/water to a final concentration of 0.1 mg/mL. This is your t=0 control.

    • Prepare Stress Sample: In a separate vial, add an equal volume of 3% H₂O₂ to the stock solution. (Note: 3% H₂O₂ is prepared by diluting the 30% stock). For some stable compounds, gentle heating at 40-60°C may be required to drive degradation.[10]

    • Incubate: Store the stress sample, protected from light, at room temperature.

    • Monitor Degradation: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of the stress sample, quench the reaction if necessary (e.g., by adding sodium metabisulfite), dilute to 0.1 mg/mL, and analyze by LC-MS.

    • Analysis: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a corresponding decrease in the parent peak area. Aim for 10-20% degradation of the parent compound.

Protocol 2: Systematic Identification of an Unknown Peak via LC-MS

This protocol assumes you have an LC-MS method that separates an unknown peak of interest.

  • Objective: To obtain high-confidence preliminary structural information for an unknown degradant.

  • Instrumentation: HPLC or UHPLC coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).[16][17]

  • Procedure:

    • Full Scan HRMS Analysis: Inject the sample and acquire data in full scan mode with positive/negative ion switching to determine the accurate mass of the parent drug and the unknown peak in both polarities.

    • Elemental Formula Generation: Using the instrument's software, generate potential elemental formulae for the unknown's measured m/z. Use chemical intelligence filters (e.g., set expected ranges for C, H, N, O; rule out illogical combinations) to narrow the list.

    • Propose Transformation: Based on the most likely formula, determine the mass and elemental difference from the parent drug (refer to the Mass Modifications table).

    • Targeted MS/MS (ddMS2) Analysis: Perform a second injection. This time, create an inclusion list containing the m/z of the parent drug and the unknown peak. The instrument will automatically select these ions for fragmentation (collision-induced dissociation).

    • Fragmentation Analysis: Compare the fragmentation pattern of the degradant to that of the parent drug.

      • Conserved fragments suggest which parts of the molecule are intact.

      • Fragments with a mass shift corresponding to the overall modification can help pinpoint the location of the change.

      • New fragments can indicate cleavage at a newly formed labile site.

    • Propose Structure: Combine all data—elemental formula, the nature of the chemical transformation, and the fragmentation analysis—to propose the most likely structure for the degradation product.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Phenethylamines at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of dichlorinated phenethylamine analogues, focusing on how the position of chlorine atoms on the phenyl ring dictates their interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoamine transporter systems.

Introduction: The Phenethylamine Scaffold and the Influence of Halogenation

Phenethylamines are a class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This core structure is the foundation for many endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic psychoactive substances.[1] The pharmacological profile of phenethylamine derivatives can be dramatically altered by substitutions on the phenyl ring.[2]

Halogenation, particularly chlorination, is a common modification in medicinal chemistry to modulate the potency and selectivity of compounds at their biological targets. In the context of phenethylamines, the introduction of chlorine atoms can significantly influence their affinity and functional activity at monoamine transporters.[3] This guide will dissect the structure-activity relationships (SAR) of dichlorinated phenethylamines, offering a comparative analysis of how different dichlorination patterns affect their interaction with DAT, SERT, and NET.

The Critical Role of Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This process terminates the neurotransmitter signal and is a primary target for a wide range of therapeutic drugs, including antidepressants and treatments for ADHD, as well as substances of abuse.[5][6] Understanding how novel compounds interact with these transporters is therefore of paramount importance in neuroscience and drug discovery.

Comparative Analysis of Dichlorinated Phenethylamine Analogues

A key finding in the study of halogenated amphetamines is that para-substitution, particularly with chlorine, tends to significantly increase a compound's potency at the serotonin transporter (SERT).[3] This often shifts the pharmacological profile of the parent compound from being primarily dopaminergic or noradrenergic to having a more pronounced serotonergic effect.

For instance, 3,4-dichloroamphetamine (DCA) is known to be a highly potent and selective serotonin releasing agent (SSRA), indicating a high affinity for the serotonin transporter.[7] Similarly, 2,4-dichloroamphetamine has been identified as a potent serotonergic neurotoxin, a characteristic often associated with strong and sustained interaction with SERT.

The following table summarizes the available quantitative data for mono- and di-chlorinated amphetamine analogues to illustrate the impact of chlorination patterns.

Table 1: Comparative in vitro Activity of Chlorinated Amphetamine Analogues at Monoamine Transporters

CompoundTransporterUptake Inhibition IC50 (nM)Reference
AmphetamineDAT~600[4]
NET~70-100[4]
SERT~20,000-40,000[4]
4-Chloroamphetamine (4-CA)DAT230[3]
NET345[3]
SERT165[3]
4-Chloromethamphetamine (4-CMA)DAT400[3]
NET158[3]
SERT98[3]

Note: Lower IC50 values indicate higher potency.

The data in Table 1 clearly demonstrates the effect of a single chlorine atom at the 4-position, significantly increasing potency at SERT compared to the parent amphetamine. While specific IC50 values for a range of dichlorinated isomers from a single comparative study are not available, the qualitative descriptions of 3,4-DCA and 2,4-DCA strongly suggest that the presence of two chlorine atoms, particularly when one is in the para position, directs the activity towards the serotonin transporter.

Experimental Methodologies for Assessing Transporter Interaction

The determination of a compound's affinity and functional activity at monoamine transporters is crucial for understanding its pharmacological profile. The gold-standard in vitro methods for this are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a known radiolabeled ligand that specifically binds to the transporter of interest. The affinity of the test compound is typically expressed as the inhibition constant (Ki).

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.[4]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., a dichlorinated phenethylamine).

  • Determination of Non-Specific Binding: A parallel set of wells contains a high concentration of a known, non-radiolabeled inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) to determine the amount of non-specific binding of the radioligand.[4]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[4]

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the transporter-bound radioligand from the unbound radioligand.[4]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

Neurotransmitter Uptake Inhibition Assays

These functional assays directly measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Protocol for Radiolabeled Neurotransmitter Uptake Inhibition Assay:

  • Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET are cultured to confluence in 96-well plates.[3]

  • Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A solution containing a specific radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake process.[3]

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the amount of radiolabeled neurotransmitter taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing the Experimental Workflow and Structure-Activity Logic

To further clarify the experimental process and the underlying logic of SAR, the following diagrams are provided.

G cluster_prep Membrane/Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture HEK293 Cells Expressing DAT, SERT, or NET membrane_prep Membrane Homogenization & Isolation cell_culture->membrane_prep For Binding Assays uptake_assay Uptake Inhibition Assay: Incubate cells with test compound & radiolabeled neurotransmitter cell_culture->uptake_assay binding_assay Radioligand Binding Assay: Incubate membranes with radioligand & test compound membrane_prep->binding_assay filtration Filtration & Washing binding_assay->filtration uptake_assay->filtration Cell harvesting scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50/Ki Values scintillation->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Input for SAR

Caption: Workflow for determining monoamine transporter activity.

SAR_Logic substituent Phenyl Ring Substitution Pattern Dichlorination Position dat_node Dopamine Transporter (DAT) Affinity (Ki) / Potency (IC50) substituent->dat_node Modulates sert_node Serotonin Transporter (SERT) Affinity (Ki) / Potency (IC50) substituent->sert_node Modulates net_node Norepinephrine Transporter (NET) Affinity (Ki) / Potency (IC50) substituent->net_node Modulates outcome {Pharmacological Profile | - Dopaminergic - Serotonergic - Noradrenergic - Mixed} dat_node->outcome sert_node->outcome net_node->outcome

Caption: Logic of dichlorinated phenethylamine SAR.

Conclusion and Future Directions

The structure-activity relationship of dichlorinated phenethylamines at monoamine transporters is a complex but critical area of study. The available data strongly indicates that the position of the two chlorine atoms on the phenyl ring is a key determinant of a compound's pharmacological profile. In particular, the presence of a chlorine atom at the 4-position appears to confer significant potency at the serotonin transporter, a trend that is likely maintained or enhanced in dichlorinated analogues such as 3,4-DCA and 2,4-DCA.

To provide a more definitive and quantitative comparison, future research should focus on the systematic synthesis and parallel pharmacological evaluation of a comprehensive set of dichlorinated phenethylamine and amphetamine isomers. Such studies, employing the standardized in vitro assays detailed in this guide, would be invaluable for elucidating the precise SAR and for guiding the development of novel, selective monoamine transporter ligands for therapeutic applications.

References

A Comparative Analysis of Dichlorobenzene Isomers: Structure, Reactivity, and Biological Impact

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichlorobenzenes (DCBs) are a group of chlorinated aromatic compounds existing as three distinct positional isomers: 1,2-dichlorobenzene (ortho-), 1,3-dichlorobenzene (meta-), and 1,4-dichlorobenzene (para-). These compounds serve as crucial intermediates and solvents in the synthesis of herbicides, insecticides, dyes, and pharmaceuticals.[1][2] The seemingly subtle difference in the substitution pattern of the chlorine atoms on the benzene ring imparts dramatically different physicochemical properties, chemical reactivities, and toxicological profiles to each isomer. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is paramount for optimizing synthetic routes, predicting environmental fate, and assessing potential biological hazards.

This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-dichlorobenzene isomers. We will dissect their structural and electronic properties, explore their differential behavior in key chemical transformations, and evaluate their distinct toxicological and metabolic footprints. The information presented herein is synthesized from authoritative sources and experimental data to provide a comprehensive resource for the scientific community.

Part 1: Physicochemical Properties - The Influence of Structure

The spatial arrangement of the two chlorine atoms is the primary determinant of the physical characteristics of the dichlorobenzene isomers, influencing their polarity, intermolecular forces, and, consequently, their melting points, boiling points, and solubility.

Molecular Structure and Polarity

The polarity of each isomer is dictated by the vector sum of the individual carbon-chlorine (C-Cl) bond dipoles. Chlorine is more electronegative than carbon, creating a dipole moment for each C-Cl bond.[3]

  • ortho-Dichlorobenzene (1,2-DCB): The two C-Cl bond dipoles are oriented at a 60° angle. The vector addition results in a significant net dipole moment, making it a polar molecule.[4]

  • meta-Dichlorobenzene (1,3-DCB): The C-Cl bonds are at a 120° angle. While there is partial cancellation, a net dipole moment remains.[3]

  • para-Dichlorobenzene (1,4-DCB): The two C-Cl bond dipoles are positioned 180° apart. This symmetrical arrangement leads to a complete cancellation of the bond dipoles, resulting in a zero or near-zero net dipole moment, rendering the molecule nonpolar.[5][6]

G cluster_o ortho-Dichlorobenzene cluster_m meta-Dichlorobenzene cluster_p para-Dichlorobenzene o_mol o_vec1 o_vec2 o_res m_mol m_vec1 m_vec2 m_res p_mol p_vec1 p_vec2

Caption: Vector representation of C-Cl bond dipoles in dichlorobenzene isomers.

Table 1: Dipole Moments of Dichlorobenzene Isomers

IsomerDipole Moment (Debye)
ortho-Dichlorobenzene~2.54 D[4]
meta-Dichlorobenzene~1.48 - 1.72 D[4][7]
para-Dichlorobenzene0 D[4][5]
Melting Point and Boiling Point

The melting and boiling points are classic indicators of the strength of intermolecular forces.

  • Melting Point: The melting point is heavily influenced by the efficiency of crystal lattice packing. The highly symmetrical structure of p-dichlorobenzene allows its molecules to pack very closely and efficiently into a crystal lattice.[8][9] This results in stronger intermolecular forces that require more energy to overcome, giving it a significantly higher melting point compared to the less symmetrical ortho- and meta-isomers.[8][10][11] The melting point order is para > ortho > meta.[10]

  • Boiling Point: The boiling point is primarily determined by the strength of intermolecular dipole-dipole interactions and van der Waals forces. o-Dichlorobenzene, having the largest dipole moment, exhibits the strongest dipole-dipole interactions, leading to the highest boiling point.[7][12] The boiling points of the meta and para isomers are very close, indicating that van der Waals forces play a significant role.[7][13] The general boiling point order is ortho > para > meta.[10][13]

Table 2: Physical Properties of Dichlorobenzene Isomers

Propertyortho-Dichlorobenzenemeta-Dichlorobenzenepara-Dichlorobenzene
Melting Point -17.2 °C[13]-24.8 °C[14]53.1 °C[13]
Boiling Point 180.5 °C[13]173.1 °C[13]174.2 °C[13]
Physical State (RT) Colorless Liquid[1]Colorless Liquid[1]Crystalline Solid[1]
Solubility

The principle of "like dissolves like" governs the solubility of these isomers.

  • Water Solubility: All three isomers are insoluble or only slightly soluble in water due to their nonpolar hydrocarbon backbone.[14][15][16]

  • Organic Solvents: They are generally soluble in nonpolar organic solvents like ethanol, ether, and acetone.[14] Interestingly, despite its higher melting point, the nonpolar and symmetrical p-dichlorobenzene is often more soluble in nonpolar organic solvents than the ortho isomer.[9][17] Conversely, its symmetry and strong crystal lattice forces lead to lower solubility compared to its isomers in many contexts.[18]

Part 2: A Tale of Two Reactivities

The two electron-withdrawing chlorine atoms deactivate the benzene ring towards electrophilic attack compared to benzene itself. However, they still direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring. The chlorine atoms exhibit two competing electronic effects:

  • Inductive Effect (-I): Being highly electronegative, chlorine withdraws electron density from the ring through the sigma bond, deactivating the ring overall.[19][20] This makes dichlorobenzenes less reactive than benzene.[19]

  • Resonance Effect (+R): The lone pairs on chlorine can be delocalized into the ring's pi-system, increasing electron density at the ortho and para positions relative to the meta position.[20]

The inductive effect is stronger, causing overall deactivation. However, the resonance effect governs the regioselectivity, making the chlorine atoms ortho, para-directing.[19][20]

  • 1,2-DCB: Substitution occurs at positions 4 and 5.

  • 1,3-DCB: The directing effects reinforce each other, leading to substitution primarily at position 4, and to a lesser extent at positions 2 and 6.

  • 1,4-DCB: All four available positions are equivalent, leading to a single possible substitution product.

Further chlorination of a dichlorobenzene mixture demonstrates this differential reactivity, with the meta-isomer chlorinating several times faster than the ortho- and para-isomers to form 1,2,4-trichlorobenzene.[21]

EAS_Mechanism Start Dichlorobenzene (Generic Isomer) Intermediate Arenium Ion (Sigma Complex) (Resonance Stabilized) Start->Intermediate Attack by π-system Electrophile Electrophile (E⁺) Product Substituted Dichlorobenzene Intermediate->Product Deprotonation Base Base (B:) HB H-B⁺

Caption: Generalized workflow for Electrophilic Aromatic Substitution on dichlorobenzene.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are generally resistant to nucleophilic substitution.[22] This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. Dichlorobenzenes lack this strong activation and are therefore largely unreactive towards nucleophilic aromatic substitution under standard laboratory conditions.[22][23]

Part 3: Biological Activity and Toxicological Profiles

The isomeric differences extend profoundly into the biological realm, influencing how these compounds are metabolized and the nature of their toxicity.

Metabolism

The primary route of metabolism for all three isomers involves oxidation by cytochrome P450 enzymes in the liver.[24][25] This initial step forms reactive epoxide intermediates, which can then be hydrolyzed to dichlorophenols.[2] These phenolic metabolites can undergo further oxidation to form catechols or be conjugated with glutathione, sulfate, or glucuronic acid for excretion, primarily in the urine.[2][26]

  • o-Dichlorobenzene is metabolized mainly to 3,4-dichlorophenol.[14]

  • p-Dichlorobenzene is metabolized to 2,5-dichlorophenol.[2]

  • The phase two metabolite profiles for all isomers are similar, with glutathione-cysteine conjugates being major products.[26]

While human liver slices metabolize dichlorobenzenes more extensively than rat liver slices, this higher metabolic rate does not consistently correlate with higher toxicity in humans.[26]

Metabolism_Pathway DCB Dichlorobenzene (ortho, meta, or para) P450 Cytochrome P450 (Oxidation) DCB->P450 Epoxide Reactive Epoxide Intermediate P450->Epoxide Hydrolysis Epoxide Hydrolase Epoxide->Hydrolysis Phenol Dichlorophenol Hydrolysis->Phenol Conjugation Phase II Enzymes (e.g., GST, UGT, SULT) Phenol->Conjugation Excretion Conjugated Metabolites (Glucuronide, Sulfate, Mercapturic Acid) Urinary Excretion Conjugation->Excretion

Caption: Generalized metabolic pathway of dichlorobenzene isomers in the liver.

Comparative Toxicology

The dichlorobenzene isomers exhibit distinct toxicological profiles, with the liver and kidneys being primary target organs.[24]

  • Acute Toxicity: Oral LD50 values in rats show significant overlap, but 1,2-dichlorobenzene is generally considered the most acutely toxic of the three.[24]

  • Hepatotoxicity (Liver Toxicity): 1,2-Dichlorobenzene is a potent hepatotoxicant, causing centrilobular necrosis.[24][25] 1,3-Dichlorobenzene also induces liver damage, though often to a lesser extent.[14][25] In contrast, 1,4-dichlorobenzene shows little to no hepatotoxicity at similar doses.[14][25] The hepatotoxicity is linked to the formation of reactive metabolites via cytochrome P450.[25]

  • Nephrotoxicity (Kidney Toxicity): 1,4-Dichlorobenzene is known to cause a specific type of kidney damage in male rats known as α2u-globulin nephropathy. This mechanism is not considered directly relevant to humans, who do not produce this protein in the same way.[24]

  • Carcinogenicity: The U.S. Department of Health and Human Services (DHHS) has determined that 1,4-dichlorobenzene may reasonably be anticipated to be a carcinogen based on liver tumors in animal studies.[27] In contrast, 1,2-dichlorobenzene was not found to be carcinogenic in animal studies, and 1,3-dichlorobenzene has not been adequately tested.[27]

Table 3: Comparative Toxicological Data for Dichlorobenzene Isomers

Parameterortho-Dichlorobenzenemeta-Dichlorobenzenepara-Dichlorobenzene
Oral LD50 (Rat) 500 - 1516 mg/kg[24]1000 - 1200 mg/kg[24]500 - 3863 mg/kg[24]
Primary Target Organs Liver[24][25]Liver[14][25]Kidney (male rats), Liver (mice)[24][27]
Hepatotoxicity Potent[24][25]Moderate[14][25]Minimal[14]
Carcinogenicity (DHHS) Not Classifiable[27]Not Tested[27]Reasonably Anticipated to be a Human Carcinogen[27]

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized methodologies are crucial for assessing the properties and toxicities of chemical compounds.

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD 401)

This protocol outlines the fundamental procedure for determining the median lethal dose (LD50) of a substance.

Objective: To determine the single dose of a dichlorobenzene isomer that is lethal to 50% of a test animal population (typically rats).

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single strain, acclimatized to laboratory conditions.

  • Dose Preparation: Prepare a series of graded doses of the test isomer, typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

  • Administration: Administer a single dose of the prepared substance to groups of animals via oral gavage. A control group receiving only the vehicle is included.

  • Observation: Observe the animals for signs of toxicity and mortality systematically for a period of 14 days.[24] Record all clinical signs, including changes in skin, fur, eyes, and respiratory, circulatory, and central nervous systems.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using appropriate statistical methods (e.g., Probit analysis).

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any pathological changes in tissues and organs.

Protocol 2: In Vitro Hepatotoxicity Assessment Using Precision-Cut Liver Slices

This in vitro method provides a valuable bridge between animal data and human relevance by using viable liver tissue.[26]

Objective: To assess and compare the direct cytotoxic effects of dichlorobenzene isomers on liver tissue from different species (e.g., rat, human).

Methodology:

  • Tissue Preparation: Prepare precision-cut liver slices (typically 200-250 µm thick) from fresh rat or donated human liver tissue using a Krumdieck or similar tissue slicer.[26]

  • Incubation: Incubate the liver slices in a suitable culture medium (e.g., Krebs-Henseleit buffer or Waymouth's medium) in a dynamic organ culture system.[26][28]

  • Exposure: Introduce the test dichlorobenzene isomer (e.g., 1 mM concentration) into the incubation medium.[26][28] Control slices are incubated with the vehicle alone.

  • Endpoint Assessment: After a set incubation period (e.g., 2 and 6 hours), assess cytotoxicity by measuring biochemical endpoints.[26] Common endpoints include:

    • Potassium (K+) Leakage: Measurement of K+ concentration in the medium as an indicator of cell membrane integrity.

    • Protein Synthesis: Quantification of the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into slice proteins.

  • Data Analysis: Compare the results from the treated slices to the control slices to determine the extent of cytotoxicity for each isomer.

Conclusion

The ortho-, meta-, and para- isomers of dichlorobenzene provide a compelling case study in structure-activity relationships. The position of the chlorine atoms governs everything from the polarity and physical state of the compound to its regioselectivity in chemical reactions and its specific toxicological profile. p-Dichlorobenzene's symmetry gives it a high melting point and a nonpolar character. o-Dichlorobenzene's polarity results in a higher boiling point and potent hepatotoxicity. m-Dichlorobenzene often exhibits properties intermediate to the other two. For scientists in chemical synthesis and drug development, these distinctions are critical. A failure to appreciate the unique identity of each isomer can lead to inefficient reactions, unexpected side products, and a misjudgment of biological risk. This guide underscores the necessity of considering positional isomerism as a key variable in chemical and biological research.

References

A Comparative Efficacy Analysis of 2-(3,5-Dichlorophenyl)propan-2-amine and Known Receptor Agonists: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a framework for evaluating the efficacy of novel compounds, using 2-(3,5-Dichlorophenyl)propan-2-amine as a case study, in comparison to established serotonin and dopamine receptor agonists. A comprehensive search of available scientific literature and databases reveals a notable absence of published pharmacological data—specifically receptor binding affinities and functional activities—for this compound. Consequently, a direct comparative analysis is not feasible at this time.

Instead, this document serves as a methodological guide. It outlines the essential experimental protocols and benchmarks necessary to characterize a novel compound with a phenethylamine scaffold. We will explore the chemical properties of this compound, its potential as a central nervous system (CNS) active agent based on its structural characteristics, and detail the established pharmacological profiles of well-known serotonin and dopamine receptor agonists. This guide is intended to equip researchers with the foundational knowledge and experimental designs required to assess the efficacy of new chemical entities in the landscape of neurotransmitter-targeted drug discovery.

Introduction to this compound: An Uncharacterized Compound

This compound is a halogenated derivative of phenethylamine with the molecular formula C₉H₁₁Cl₂N.[1] Its structure, featuring a dichlorinated phenyl ring attached to a propan-2-amine moiety, suggests its potential for biological activity.[1] Phenethylamines are a well-known class of compounds that act as central nervous system stimulants.[2][3]

Currently, this compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of antidepressants and other CNS agents.[1][4] While its structural similarity to psychoactive compounds hints at potential interactions with neurotransmitter systems, there is no publicly available data to confirm or quantify such activity.[1] Some sources suggest it may interact with serotonin and dopamine receptors and inhibit cytochrome P450 enzymes like CYP1A2 and CYP2D6, but these claims lack substantiating experimental evidence.[1]

The Phenethylamine Pharmacophore and CNS Activity

The phenethylamine backbone is a core component of many endogenous neurotransmitters and synthetic drugs that exhibit profound effects on the central nervous system.[2][5] The basic structure consists of a phenyl ring connected to an amino group by a two-carbon chain. Substitutions on the phenyl ring, the ethyl chain, and the amino group can drastically alter the compound's pharmacological profile, including its receptor selectivity, potency, and efficacy.[6]

The presence of chlorine atoms on the phenyl ring of this compound is significant. Halogenation can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[6] Without experimental data, the precise impact of the 3,5-dichloro substitution remains speculative.

Benchmarking Efficacy: A Review of Known Serotonin and Dopamine Receptor Agonists

To evaluate a novel compound like this compound, it is essential to compare its potential pharmacological activity against well-characterized reference compounds. Below is an overview of representative agonists for the serotonin and dopamine systems.

Serotonin Receptor Agonists

The serotonin (5-hydroxytryptamine, 5-HT) system is implicated in a wide array of physiological and psychological processes, making its receptors prominent drug targets.[7] Serotonin agonists are a diverse group of compounds that activate one or more of the 14 known 5-HT receptor subtypes.[8][9]

Table 1: Pharmacological Data for Selected Serotonin Receptor Agonists

CompoundReceptor Target(s)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT)
Buspirone 5-HT1A (Partial Agonist)1.3 - 1510 - 100~30-60%
Sumatriptan 5-HT1B/1D4 - 17 (1B), 10 - 20 (1D)10 - 50Full Agonist
(±)-DOI 5-HT2A/2C0.6 (2A), 3.9 (2C)1.2 (2A, PI hydrolysis)Full Agonist

Note: The values presented are approximate and can vary depending on the specific assay conditions and tissue/cell type used.

Dopamine Receptor Agonists

Dopamine receptors are crucial for motor control, motivation, reward, and cognition.[10][11] Agonists of dopamine receptors are used to treat conditions such as Parkinson's disease and hyperprolactinemia.[12][13][14]

Table 2: Pharmacological Data for Selected Dopamine Receptor Agonists

CompoundReceptor Target(s)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Dopamine)
Apomorphine D1/D2-like (Non-selective)10-100 (D1), 3-30 (D2)5-50Full Agonist
Pramipexole D2/D32.2 (D2), 0.5 (D3)1.5 (D2, GTPγS)Full Agonist
Ropinirole D2/D314 (D2), 29 (D3)10-100Full Agonist

Note: The values presented are approximate and can vary depending on the specific assay conditions and tissue/cell type used.

Experimental Protocols for Efficacy Determination

To characterize the potential agonist activity of a novel compound, a series of in vitro assays are necessary. The following protocols provide a standard framework for such an evaluation.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[15][16][17][18] This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand of known affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer containing buffer salts, and in some cases, protease inhibitors.

  • Competition Assay Setup: In a multi-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound to the cell membranes.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_workflow Receptor Binding Assay Workflow prep Prepare Membranes & Reagents setup Set up Competition Assay (Radioligand + Test Compound) prep->setup incubate Incubate to Equilibrium setup->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.[19][20] These assays are crucial for determining the potency (EC50) and efficacy (Emax) of a compound.

This assay measures the initial step in G protein activation, the binding of GTP to the Gα subunit.[21][22][23] It is a direct measure of receptor- G protein coupling.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target GPCR.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.

  • Assay Setup: In a multi-well plate, add the cell membranes, varying concentrations of the test agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at a controlled temperature for a defined period.

  • Termination and Separation: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound form by rapid filtration.

  • Quantification: Measure the amount of radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 and Emax values.

G cluster_workflow GTPγS Binding Assay Workflow prep Prepare Membranes & Reagents setup Set up Assay (Membranes + Agonist + [³⁵S]GTPγS) prep->setup incubate Incubate setup->incubate separate Separate Bound & Free [³⁵S]GTPγS (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (EC50 & Emax) quantify->analyze

Caption: Workflow for a [³⁵S]GTPγS functional assay.

This assay is used for GPCRs that couple to Gs or Gi proteins, which stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), respectively.[24][25][26][27][28]

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target GPCR in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of the test agonist to the cells. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the EC50 and Emax.

G cluster_workflow cAMP Accumulation Assay Workflow culture Culture Cells preincubate Pre-incubate with PDE Inhibitor culture->preincubate stimulate Stimulate with Agonist (and Forskolin for Gi) preincubate->stimulate lyse Lyse Cells stimulate->lyse detect Detect cAMP (e.g., HTRF) lyse->detect analyze Data Analysis (EC50 & Emax) detect->analyze

Caption: Workflow for a cAMP accumulation functional assay.

Signaling Pathways of Serotonin and Dopamine Receptors

The functional outcomes of receptor activation are dictated by the downstream signaling pathways they engage.

Serotonin Receptor Signaling

G 5-HT1A 5-HT1A Gi/o Gi/o 5-HT1A->Gi/o 5-HT2A 5-HT2A Gq/11 Gq/11 5-HT2A->Gq/11 ↓ Adenylyl Cyclase ↓ Adenylyl Cyclase Gi/o->↓ Adenylyl Cyclase ↓ cAMP ↓ cAMP ↓ Adenylyl Cyclase->↓ cAMP ↑ PLC ↑ PLC Gq/11->↑ PLC ↑ IP3 & DAG ↑ IP3 & DAG ↑ PLC->↑ IP3 & DAG ↑ Ca²⁺ & PKC Activation ↑ Ca²⁺ & PKC Activation ↑ IP3 & DAG->↑ Ca²⁺ & PKC Activation G D1-like (D1, D5) D1-like (D1, D5) Gs Gs D1-like (D1, D5)->Gs D2-like (D2, D3, D4) D2-like (D2, D3, D4) Gi/o Gi/o D2-like (D2, D3, D4)->Gi/o ↑ Adenylyl Cyclase ↑ Adenylyl Cyclase Gs->↑ Adenylyl Cyclase ↑ cAMP ↑ cAMP ↑ Adenylyl Cyclase->↑ cAMP ↓ Adenylyl Cyclase ↓ Adenylyl Cyclase Gi/o->↓ Adenylyl Cyclase ↓ cAMP ↓ cAMP ↓ Adenylyl Cyclase->↓ cAMP

References

A Comparative Guide to Cross-Reactivity of 2-(3,5-Dichlorophenyl)propan-2-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small Molecule Immunoassays

In the landscape of pharmaceutical development and clinical diagnostics, immunoassays are indispensable tools for the quantification of small molecule analytes.[1][2] Their high-throughput capability and sensitivity are unparalleled. However, the Achilles' heel of any immunoassay is its specificity—the ability to bind exclusively to the target analyte.[3] This is particularly challenging for small molecules, such as 2-(3,5-Dichlorophenyl)propan-2-amine, where structurally similar compounds can lead to significant cross-reactivity, yielding inaccurate results.[3][4]

This compound is an organic compound with the molecular formula C₉H₁₁Cl₂N.[5][6] Its structure, featuring a dichlorinated phenyl ring attached to a propan-2-amine moiety, presents a unique immunogenic profile. This guide provides a comprehensive comparison of its cross-reactivity profile in three common immunoassay platforms: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Fluorescence Polarization Immunoassay (FPIA). Understanding the performance of these assays in the presence of potential cross-reactants is critical for researchers, scientists, and drug development professionals to ensure data integrity and make informed decisions.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when antibodies in an immunoassay bind to non-target molecules that are structurally similar to the intended analyte.[3] This can lead to false-positive results or an overestimation of the analyte's concentration.[3] For a compound like this compound, potential cross-reactants can include its own metabolites, synthetic precursors, or other structurally related pharmaceutical compounds. Therefore, rigorous cross-reactivity testing is a cornerstone of immunoassay validation, as emphasized by regulatory bodies like the FDA.[7][8][9]

This guide will delve into the experimental design and results of a comparative cross-reactivity study for this compound, providing a framework for evaluating immunoassay performance.

Experimental Design: A Multi-Platform Approach

To provide a holistic view of cross-reactivity, we will evaluate three distinct immunoassay platforms. The choice of these platforms is deliberate, as they represent a spectrum of applications from high-throughput screening to point-of-care testing.

Selection of Potential Cross-Reactants

A critical aspect of this study is the selection of compounds with structural similarities to this compound. Based on its chemical structure, the following compounds have been chosen for evaluation:

  • 2-(3,5-Dichlorophenyl)propan-1-ol: A potential metabolite where the amine group is replaced by a hydroxyl group.

  • 3,5-Dichloroaniline: A potential synthetic precursor.

  • Amphetamine: A structurally related stimulant.[10]

  • Methamphetamine: Another related stimulant with a similar backbone.[2]

  • 2-Phenylpropan-2-amine: An analog lacking the chloro-substituents.

Immunoassay Platforms Under Comparison
  • Competitive ELISA: A highly sensitive and quantitative plate-based assay, ideal for laboratory settings.[11][12][13]

  • Lateral Flow Immunoassay (LFIA): A rapid, qualitative or semi-quantitative test, commonly used for point-of-care diagnostics.[14][15][16][17]

  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous competitive immunoassay that is rapid and well-suited for therapeutic drug monitoring.[1][3][18][19]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_setup Assay Setup cluster_assays Immunoassay Platforms cluster_analysis Data Analysis Analyte This compound ELISA Competitive ELISA Analyte->ELISA LFIA Lateral Flow Immunoassay Analyte->LFIA FPIA Fluorescence Polarization Immunoassay Analyte->FPIA Cross_Reactants Structurally Similar Compounds Cross_Reactants->ELISA Cross_Reactants->LFIA Cross_Reactants->FPIA Cross_Reactivity_Calc Cross-Reactivity (%) Calculation ELISA->Cross_Reactivity_Calc LFIA->Cross_Reactivity_Calc FPIA->Cross_Reactivity_Calc Comparison Comparative Performance Analysis Cross_Reactivity_Calc->Comparison competitive_elisa cluster_well Microplate Well cluster_solution Sample & Reagents Coated_Analyte Analyte-BSA Conjugate Analyte Target Analyte Antibody Primary Antibody Analyte->Antibody High Affinity Binding Cross_Reactant Cross-Reactant Cross_Reactant->Antibody Lower Affinity Binding Antibody->Coated_Analyte Competition for Binding Sites

References

The Dichotomy of Action: A Comparative Guide to the In Vivo and In Vitro Activity of Dichlorophenylpropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex biological system is paramount. This guide provides an in-depth comparison of the in vivo and in vitro activity of dichlorophenylpropanamine derivatives, a class of compounds that includes the widely-prescribed antidepressant sertraline. By examining the experimental data and the underlying pharmacological principles, we aim to illuminate the critical factors that govern the efficacy of these derivatives in different biological contexts.

Introduction: From the Benchtop to the Whole Organism

Dichlorophenylpropanamine derivatives are a class of psychoactive compounds characterized by a dichlorophenyl ring attached to a propanamine backbone. Their primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of the neurotransmitter serotonin. This property underpins their therapeutic use in the treatment of depression and other mood disorders. However, the journey from demonstrating potent in vitro activity to achieving the desired therapeutic effect in vivo is fraught with complexities. This guide will dissect these complexities by comparing and contrasting the activity of these derivatives in isolated systems versus living organisms, with a focus on sertraline and its analogue, indatraline.

In Vitro Activity: A Measure of Intrinsic Potency

In vitro assays provide a controlled environment to quantify the direct interaction of a compound with its molecular target. For dichlorophenylpropanamine derivatives, the primary in vitro measure of activity is their binding affinity and inhibitory potency at the serotonin transporter.

Key In Vitro Metrics: Kᵢ and IC₅₀

The affinity of a compound for its target is often expressed as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the substrate. A lower Kᵢ value indicates a higher binding affinity. The half-maximal inhibitory concentration (IC₅₀) is a functional measure that quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.

CompoundTargetKᵢ (nM)IC₅₀ (nM)
Sertraline SERT0.29[1]6.64 - 7.09[2]
DAT25[1]-
NET420[1]-
Indatraline SERT0.42[3]-
DAT1.7[3]-
NET5.8[3]-

Table 1: In Vitro Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀) of Sertraline and Indatraline for Monoamine Transporters.

As the data indicates, both sertraline and indatraline are potent inhibitors of the serotonin transporter. Notably, indatraline also exhibits high affinity for the dopamine (DAT) and norepinephrine (NET) transporters, making it a non-selective monoamine reuptake inhibitor, whereas sertraline is more selective for SERT.[1][3]

Experimental Protocol: Serotonin Reuptake Inhibition Assay in HEK293 Cells

This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound on the serotonin transporter.

Objective: To determine the IC₅₀ value of a test compound for the human serotonin transporter (hSERT) expressed in Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Serotonin (radiolabeled substrate)

  • Test compounds (dichlorophenylpropanamine derivatives)

  • Known SERT inhibitor (e.g., paroxetine for determining non-specific uptake)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to attach overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include a control group with no compound and a group with a high concentration of a known SERT inhibitor to determine non-specific uptake.

  • Initiation of Uptake: Add a fixed concentration of [³H]Serotonin to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 10-20 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

dot graph TD { rankdir=LR; A[Start] --> B{Cell Culture}; B --> C{Cell Plating}; C --> D{Compound Addition}; D --> E{Initiate Uptake}; E --> F{Incubation}; F --> G{Terminate Uptake}; G --> H{Cell Lysis}; H --> I{Scintillation Counting}; I --> J{Data Analysis}; J --> K[End]; }

Caption: Workflow for an in vitro serotonin reuptake inhibition assay.

In Vivo Activity: A Reflection of Therapeutic Potential

In vivo studies assess the effects of a compound in a living organism, providing a more holistic view of its therapeutic potential and potential side effects. For dichlorophenylpropanamine derivatives, in vivo activity is typically evaluated in animal models of depression.

Key In Vivo Metric: ED₅₀

The effective dose 50 (ED₅₀) is the dose of a drug that produces a therapeutic effect in 50% of the population. In the context of antidepressant screening, this often refers to the dose that produces a significant reduction in depressive-like behavior in animal models.

While specific ED₅₀ values for dichlorophenylpropanamine derivatives in the forced swim test are not consistently reported across the literature, studies have demonstrated their efficacy. For instance, sertraline has been shown to enhance swimming and decrease immobility duration in rats in the forced swim test at doses of 10 mg/kg and 40 mg/kg.[4]

Experimental Protocol: Forced Swim Test in Mice

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[5]

Objective: To assess the antidepressant-like effect of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • Male mice (specific strain, e.g., Swiss)

  • Transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)

  • Water at 23-25°C

  • Test compound (dichlorophenylpropanamine derivative)

  • Vehicle control (e.g., saline)

  • Video recording equipment (optional, for later analysis)

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Pre-test Session (Day 1): Place each mouse individually into the cylinder filled with water (to a depth of 15 cm) for a 15-minute session. This session is for habituation and is not typically scored.

  • Drug Administration: Administer the test compound or vehicle to the mice at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session (Day 2): Place the mice back into the swim cylinder for a 6-minute test session.

  • Behavioral Scoring: During the last 4 minutes of the test session, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

dot graph TD { rankdir=LR; A[Start] --> B{Acclimation}; B --> C{Pre-test Session}; C --> D{Drug Administration}; D --> E{Test Session}; E --> F{Behavioral Scoring}; F --> G{Data Analysis}; G --> H[End]; }

Caption: Workflow for the in vivo forced swim test.

The In Vivo vs. In Vitro Discrepancy: Bridging the Gap

A direct comparison of in vitro potency (Kᵢ or IC₅₀) and in vivo efficacy (ED₅₀) is often not straightforward. A compound with high in vitro potency may not necessarily be highly effective in vivo. Several factors contribute to this discrepancy:

  • Pharmacokinetics (ADME):

    • Absorption and Bioavailability: For a drug to be effective, it must be absorbed into the bloodstream and reach its target site in the brain. The oral bioavailability of sertraline is slow, and taking it with food can increase its peak concentration.[6] The metabolism of indatraline involves hydroxylation and glucuronidation, and the parent compound may not be detectable in urine.[7][8]

    • Distribution: Dichlorophenylpropanamine derivatives must cross the blood-brain barrier to exert their effects on the central nervous system.

    • Metabolism: The liver metabolizes drugs, which can lead to the formation of active or inactive metabolites. Sertraline is metabolized into desmethylsertraline, which is significantly less potent at inhibiting serotonin reuptake.[6]

    • Excretion: The rate at which a drug and its metabolites are eliminated from the body influences its duration of action.

  • Pharmacodynamics:

    • Off-Target Effects: While in vitro assays can be highly specific, in a living organism, a drug can interact with multiple targets. Sertraline, for instance, has a weak affinity for the dopamine transporter and also interacts with sigma σ₁ receptors.[1] These off-target interactions can contribute to both therapeutic effects and side effects.

    • Protein Binding: Sertraline is highly bound to plasma proteins (around 98%).[6] Only the unbound fraction of the drug is free to cross biological membranes and interact with its target. This can lead to a significant difference between the total plasma concentration and the concentration of the drug at the site of action.

dot graph TD { subgraph In Vitro; direction LR; A[Compound] --> B(Target Binding); B --> C{IC50 / Ki}; end subgraph In Vivo; direction LR; D[Administered Dose] --> E{Absorption}; E --> F{Distribution}; F --> G{Metabolism}; G --> H{Excretion}; F --> I(Target Engagement); I --> J{Pharmacological Effect}; J --> K{ED50}; end C --> K; subgraph "Influencing Factors" { direction TB; L[Pharmacokinetics] --> M{Bioavailability}; L --> N{Metabolism}; L --> O{Protein Binding}; P[Pharmacodynamics] --> Q{Off-Target Effects}; } L --> K; P --> K; }

Caption: Factors influencing the translation from in vitro to in vivo activity.

Conclusion: A Holistic Approach to Drug Evaluation

The comparison of in vivo and in vitro activity of dichlorophenylpropanamine derivatives underscores the intricate nature of drug action. While in vitro assays are indispensable for determining the intrinsic potency and mechanism of action of a compound, they represent only the initial step in the drug discovery process. The ultimate therapeutic efficacy of a drug is determined by a complex interplay of pharmacokinetic and pharmacodynamic factors within a living system.

For researchers and drug development professionals, a comprehensive understanding of both in vitro and in vivo data is crucial. Discrepancies between these two sets of data are not failures but rather opportunities to gain deeper insights into a compound's behavior in a biological context. By carefully considering factors such as metabolism, bioavailability, and off-target effects, we can better predict the clinical potential of novel dichlorophenylpropanamine derivatives and design more effective therapeutic agents.

References

A Researcher's Guide to the Spectroscopic Comparison of 2-(3,5-Dichlorophenyl)propan-2-amine and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of the parent compound 2-(3,5-Dichlorophenyl)propan-2-amine and its putative metabolites. In drug discovery and development, the thorough characterization of a compound's metabolic fate is critical, as metabolites may be responsible for therapeutic activity or unforeseen toxicity.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for this analytical challenge, leveraging the synergistic power of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

While extensive public data for this compound (a compound with the molecular formula C₉H₁₁Cl₂N and a molar mass of approximately 204.1 g/mol ) is limited, this guide will proceed based on established principles of xenobiotic metabolism and spectroscopic interpretation.[3] The parent compound features a primary amine and a dichlorinated aromatic ring, which present predictable sites for metabolic transformation.[3]

Predicted Metabolic Pathways

The metabolism of xenobiotics like this compound typically involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 enzymes.[4] Based on its structure, the following metabolic transformations are predicted:

  • M1: N-Hydroxylation: Addition of a hydroxyl group to the primary amine. This is a common metabolic pathway for primary and secondary amines.

  • M2: Aromatic Hydroxylation: Introduction of a hydroxyl group onto the dichlorophenyl ring.

  • M3: N-Glucuronidation: Conjugation of a glucuronic acid moiety to the primary amine, a common Phase II detoxification pathway that increases water solubility for excretion.

These transformations result in distinct changes in molecular weight, elemental composition, and chemical environment, which are detectable by modern spectroscopic techniques.

Caption: Predicted metabolic pathways of this compound.

Integrated Spectroscopic Workflow

A robust analytical strategy does not rely on a single technique but integrates the strengths of multiple methods. Mass spectrometry provides unparalleled sensitivity and accurate mass measurements for metabolite detection, while NMR spectroscopy offers definitive structural elucidation.[5][6] FTIR provides complementary information on functional groups.

Caption: General experimental workflow for metabolite identification.

Mass Spectrometry (MS) Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of metabolite identification due to its high sensitivity and ability to separate complex biological mixtures.[7] High-resolution mass spectrometry (HRMS) is particularly powerful, providing accurate mass measurements that facilitate the determination of elemental compositions.[1][8]

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Incubate the parent compound with rat or human liver microsomes and appropriate cofactors (e.g., NADPH). Quench the reaction and extract the analytes using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Chromatography: Separate the analytes on a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Perform a full scan MS experiment to detect parent and metabolite ions. Follow this with data-dependent MS/MS acquisition to obtain fragmentation patterns for structural clues.[7]

  • Data Analysis: Process the data using metabolite identification software. Look for predicted mass shifts from the parent compound and analyze the fragmentation patterns.[8]

Comparative Data (Predicted)

CompoundPredicted [M+H]⁺ (monoisotopic)Mass Shift (Da)Key Predicted MS/MS Fragments (m/z)Rationale for Fragmentation
Parent 204.0401-187.0134, 143.9820Loss of NH₃; Loss of C₃H₆N fragment
M1 (N-OH) 220.0350+15.9949203.0083, 187.0134, 143.9820Loss of OH; Loss of NH₂OH; Further fragmentation
M2 (Aro-OH) 220.0350+15.9949203.0083, 159.9769Loss of NH₃; Loss of C₃H₆N from hydroxylated ring
M3 (N-Gluc) 380.0721+176.0321204.0401, 175.0243Cleavage of glycosidic bond (loss of glucuronic acid); Glucuronic acid fragment ion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[6] While less sensitive than MS, it provides detailed information about the chemical environment of each proton and carbon atom, allowing for precise determination of metabolite structures.[5][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: For NMR analysis, larger quantities of metabolites are required. This may involve scaling up in vitro incubations and performing semi-preparative HPLC to isolate sufficient material. Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum. Key parameters include a sufficient number of scans for adequate signal-to-noise, a standard pulse sequence, and appropriate solvent suppression if needed.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum, often using a proton-decoupled sequence like DEPT or APT to aid in distinguishing CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex structures, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish connectivity within the molecule.[10]

  • Data Analysis: Process and analyze the spectra to assign chemical shifts. Compare the metabolite spectra to the parent compound's spectrum to identify changes.

Comparative Data (Predicted Chemical Shifts in DMSO-d₆)

CompoundKey ¹H NMR Signals (δ, ppm)Rationale for Shift Changes
Parent ~7.5 (Ar-H), ~1.5 (CH₃), ~2.0 (NH₂, broad)Baseline spectrum. Aromatic protons are distinct. Methyl protons are a singlet.
M1 (N-OH) ~8.0-9.0 (N-OH, broad), ~5.0 (N-H, broad)Appearance of N-OH proton signal. N-H proton shifts due to adjacent hydroxyl group.
M2 (Aro-OH) ~9.0-10.0 (Ar-OH), Altered aromatic region (~6.5-7.5)Appearance of phenolic OH proton. Aromatic proton signals shift upfield due to the electron-donating OH group, and the splitting pattern changes.
M3 (N-Gluc) ~5.0 (Anomeric H of glucuronide), ~3.0-4.0 (Glucuronide Hs)Appearance of signals characteristic of the glucuronic acid moiety. The anomeric proton is a key diagnostic signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[11] It is particularly useful for confirming the addition or modification of groups like hydroxyl (-OH) and amine (-NH) functions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the purified, dry sample is placed directly onto the ATR crystal. No extensive sample preparation is required.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected first and automatically subtracted.

  • Data Analysis: Identify characteristic absorption bands and compare them to the parent compound's spectrum.

Comparative Data (Predicted Vibrational Frequencies)

CompoundKey Vibrational Bands (cm⁻¹)Rationale for Spectral Changes
Parent 3400-3300 (N-H stretch, 2 bands), 1620 (N-H bend), ~1250 (C-N stretch)Characteristic primary amine absorptions.[12]
M1 (N-OH) Broad ~3400 (O-H stretch), N-H bands may shift/broadenAppearance of a strong, broad O-H stretching band, which may overlap with N-H stretches.
M2 (Aro-OH) Broad ~3500-3200 (phenolic O-H stretch)A broad O-H band appears, characteristic of a phenolic hydroxyl group.
M3 (N-Gluc) Very broad ~3600-3200 (multiple O-H), ~1730 (C=O of carboxylic acid), ~1100 (C-O stretch)Spectrum dominated by broad O-H stretches from the glucuronic acid. Appearance of a carbonyl stretch from the carboxylic acid and C-O stretches from the sugar ring.

Conclusion

The structural elucidation of metabolites requires a multi-faceted analytical approach. By integrating the high sensitivity of LC-MS for detection, the definitive structural power of NMR, and the functional group information from FTIR, researchers can confidently identify and characterize the metabolic products of novel compounds like this compound. This guide provides the strategic framework and practical protocols necessary to undertake such a comparison, forming a crucial component of the safety and efficacy assessment in the drug development pipeline.

References

Navigating Neuromodulation: A Comparative Guide to Alternatives for 2-(3,5-Dichlorophenyl)propan-2-amine in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring novel chemical entities for neurological research, the landscape is both vast and intricate. Compounds like 2-(3,5-Dichlorophenyl)propan-2-amine, a substituted phenethylamine, present intriguing structural motifs suggesting potential bioactivity. However, the lack of comprehensive pharmacological data and a clearly defined mechanism of action for this specific molecule necessitates a critical evaluation of well-characterized alternatives. This guide provides an in-depth comparison of established and novel compounds that modulate key pathways in neurological function, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor, a pivotal player in synaptic plasticity, excitotoxicity, and a range of neuropathologies. While direct comparative data for this compound is scarce due to limited public research on its specific biological targets[1], this guide will equip researchers with the necessary information to select appropriate tool compounds and potential therapeutic leads from the extensively studied class of NMDA receptor antagonists.

The Enigma of this compound: An Undefined Profile

This compound is a synthetic organic compound whose structural similarity to other psychoactive molecules suggests potential interactions with various neurotransmitter systems.[1] While it has been noted as a lead compound in the development of new drugs for neurological disorders[1], its precise molecular targets and mechanism of action remain largely uncharacterized in publicly available literature. Preliminary information suggests it may influence central nervous system activity and potentially inhibit certain cytochrome P450 enzymes, which has implications for drug metabolism.[1] The absence of robust pharmacological data makes it a challenging starting point for hypothesis-driven neurological research.

In contrast, the field of NMDA receptor modulation offers a wealth of well-defined chemical tools with established mechanisms of action, making them more reliable and reproducible for investigating neurological pathways.

The NMDA Receptor: A Prime Target in Neurological Research

The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory.[2] Its overactivation, however, leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] Consequently, NMDA receptor antagonists have been a major focus of neurological research for decades.

Classes of NMDA Receptor Antagonists

NMDA receptor antagonists are broadly categorized based on their mechanism of action, which dictates their pharmacological profile and potential therapeutic applications.[2][4]

  • Competitive Antagonists: These compounds bind to the glutamate or glycine binding site on the NMDA receptor, directly competing with the endogenous agonists and preventing receptor activation.

  • Uncompetitive Channel Blockers: These antagonists bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions. Their action is use-dependent, meaning the channel must be open for them to bind.

  • Non-competitive (Allosteric) Antagonists: These molecules bind to a site on the receptor distinct from the agonist binding sites or the channel pore, inducing a conformational change that reduces the receptor's activity.

The following diagram illustrates the different binding sites for these antagonist classes on the NMDA receptor complex.

NMDA_Receptor_Antagonists cluster_receptor NMDA Receptor Complex cluster_antagonists Antagonist Classes receptor Glutamate Site Glycine Site Ion Channel Allosteric Site comp Competitive Antagonist comp->receptor:glu Binds to agonist site uncomp Uncompetitive Channel Blocker uncomp->receptor:ion Blocks open channel noncomp Non-competitive (Allosteric) Antagonist noncomp->receptor:allo Binds to allosteric site

Caption: Mechanisms of NMDA Receptor Antagonism.

A Comparative Analysis of Key NMDA Receptor Antagonists

The choice of an NMDA receptor antagonist for research depends critically on the specific scientific question. The following sections compare prominent examples from each class, providing available experimental data to guide selection.

Uncompetitive Channel Blockers: The Use-Dependent Modulators

Uncompetitive antagonists are valuable tools for studying the activity-dependent regulation of neuronal circuits. Their requirement for channel opening makes them effective only at active synapses, potentially offering a more nuanced modulation than competitive antagonists.

CompoundClassIC50 / KiKey Features & Applications
MK-801 (Dizocilpine) UncompetitiveIC50: ~1.11 µM (in cultured hippocampal neurons)[5]High-affinity, potent, and long-lasting channel blocker. Widely used to induce psychosis-like behaviors in animal models of schizophrenia.[6] Can cause significant psychotomimetic side effects.
Ketamine Uncompetitive-Anesthetic with rapid-acting antidepressant effects.[2] Used in models of depression and psychosis.[7] Shorter duration of action than MK-801.
Memantine Uncompetitive-Low-affinity, voltage-dependent antagonist. Used clinically for Alzheimer's disease.[3] Its fast off-rate and voltage dependency are thought to preserve normal synaptic function while blocking pathological overactivation.[3]
Phencyclidine (PCP) Uncompetitive-A dissociative anesthetic with psychotomimetic properties. Used in animal models to study schizophrenia and psychosis.[7]
Non-competitive (Allosteric) Antagonists: The Subunit-Selective Approach

Non-competitive antagonists that target allosteric sites offer the potential for greater subtype selectivity, which is highly desirable for dissecting the roles of different NMDA receptor compositions in health and disease.

CompoundClassIC50 / KiKey Features & Applications
Ifenprodil Non-competitive-Selective for NMDA receptors containing the GluN2B subunit.[8][9] Used to investigate the specific functions of GluN2B-containing receptors in synaptic plasticity and neurotoxicity.[8][10] Also inhibits the reverse Na+/Ca2+ exchanger.[10]
Ro 25-6981 Non-competitive-A more potent and selective GluN2B antagonist than ifenprodil.[10]
Co 101244 Non-competitive-Another ifenprodil-like GluN2B-selective antagonist.[10]
Competitive Antagonists: The Direct Blockers

Competitive antagonists directly compete with glutamate or glycine, providing a direct means of inhibiting NMDA receptor activation.

CompoundClassIC50 / KiKey Features & Applications
CGP 37849 Competitive-A competitive antagonist at the glutamate binding site. Induces amphetamine-like behavioral effects and increases dopamine and serotonin metabolism at behaviorally equipotent doses to MK-801.[6]
CGP 39551 Competitive-The ethyl ester of CGP 37849. Exhibits less intense amphetamine-like behaviors and has a more subtle effect on dopamine and serotonin metabolism compared to CGP 37849 and MK-801.[6]
D-AP5 (D-2-amino-5-phosphonopentanoic acid) Competitive-A widely used selective competitive antagonist at the glutamate binding site in in vitro electrophysiology studies.[11]

Experimental Protocols for Characterizing NMDA Receptor Antagonists

The following are standardized experimental workflows for evaluating the potency and mechanism of action of novel compounds targeting the NMDA receptor.

Radioligand Binding Assay for NMDA Receptor Occupancy

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100 µg/mL protein), a radiolabeled uncompetitive antagonist such as [3H]MK-801 (e.g., 1.36 nM), glutamate (e.g., 100 µM), and glycine (e.g., 10 µM). Add the test compound at various concentrations.

  • Equilibration: Incubate the mixture for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for an NMDA receptor binding assay.

Binding_Assay_Workflow start Start prep Prepare Rat Forebrain Membrane Homogenate start->prep incubate Incubate Membranes with [3H]MK-801, Glutamate, Glycine, and Test Compound prep->incubate filter Vacuum Filtration to Separate Bound and Unbound Ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: NMDA Receptor Radioligand Binding Assay Workflow.

Calcium Flux Assay for Functional Antagonism

This cell-based assay measures the ability of a compound to inhibit NMDA receptor-mediated calcium influx, providing a functional readout of its antagonist activity.

Protocol:

  • Cell Culture: Plate HEK293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits) in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Add the test compound at various concentrations to the wells.

  • Receptor Activation: Stimulate the cells with NMDA and glycine to activate the NMDA receptors.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the calcium response against the compound concentration.

Conclusion and Future Directions

While this compound remains a compound with an undefined pharmacological profile, the rich and well-documented field of NMDA receptor modulation offers a plethora of viable and superior alternatives for neurological research. The selection of an appropriate tool compound, be it an uncompetitive channel blocker like MK-801 for modeling psychosis, a subunit-selective antagonist like ifenprodil for dissecting specific receptor functions, or a clinically relevant modulator like memantine, should be guided by the specific research question and a thorough understanding of their distinct mechanisms of action. By leveraging the extensive knowledge base and established experimental protocols for these well-characterized alternatives, researchers can ensure greater reproducibility and a more robust foundation for their investigations into the complexities of the nervous system.

References

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Dichlorophenylpropanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Toxicity

In the realm of drug discovery and toxicology, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Isomers—molecules with identical chemical formulas but different structures—can exhibit profoundly different pharmacological and toxicological profiles. The dichlorophenylpropanamine scaffold is of significant interest, forming the core of various biologically active compounds. A prime example is Sertraline, a potent selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1][2] Sertraline's structure, which includes a (3,4-dichlorophenyl) moiety, highlights the therapeutic potential of this chemical class.

However, the introduction of chlorine atoms on the phenyl ring and the position of the amine group on the propane chain create numerous positional and stereoisomers. Each isomer can interact differently with cellular targets, metabolic enzymes, and off-target proteins, leading to a unique cytotoxicity profile. Understanding these differences is paramount for selecting drug candidates with optimal therapeutic windows and minimal adverse effects.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the cytotoxicity of dichlorophenylpropanamine isomers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and explore the potential mechanistic underpinnings of differential toxicity.

Mechanistic Insights from a Known Derivative: The Case of Sertraline

While direct, peer-reviewed comparisons of simple dichlorophenylpropanamine isomers are not extensively documented, the wealth of data on sertraline provides a valuable starting point for forming mechanistic hypotheses. Studies have shown that sertraline's cytotoxicity, particularly in hepatic cells, is a complex process involving multiple cellular compartments and signaling pathways.[6][7][8]

Key mechanisms identified for sertraline-induced cytotoxicity include:

  • Mitochondrial Impairment: Sertraline can disrupt mitochondrial function, a critical hub for cellular metabolism and survival.[8]

  • Induction of Apoptosis: It triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspase enzymes.[7][8]

  • MAPK Signaling Pathway Activation: Sertraline has been shown to induce apoptosis via the activation of the TNF-MAP4K4-JNK cascade, a key stress-response pathway.[7]

  • Endoplasmic Reticulum (ER) Stress: The compound can cause stress in the ER, another critical organelle, contributing to the overall toxic response.[6]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) has also been implicated in its cytotoxic effects.[2]

These established mechanisms for a complex dichlorophenylpropanamine derivative provide a logical foundation for investigating the cytotoxicity of its simpler isomeric analogs. It is plausible that different isomers will modulate these pathways with varying potency, dictated by their unique structures.

Hypothesized Signaling Pathway for Isomer-Induced Cytotoxicity

The diagram below illustrates a potential signaling cascade, based on published data for sertraline, that could be activated by cytotoxic dichlorophenylpropanamine isomers.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Receptor Death Receptor (e.g., TNFR) ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 MAP4K4 MAP4K4 JNK JNK (Phosphorylated) MAP4K4->JNK Casp9 Active Caspase-9 JNK->Casp9 Casp8 Active Caspase-8 ProCasp8->Casp8 Activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Executes CytoC Cytochrome c Release ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 ProCasp9->Casp9 Activates Casp9->ProCasp3 Isomer Dichlorophenylpropanamine Isomer Isomer->MAP4K4 Activates (via TNFα) Isomer->CytoC Induces (Mitochondrial Stress) TNF TNFα Expression Isomer->TNF Induces TNF->Receptor Binds

References

A Comparative Guide to the Pharmacokinetic Profiles of Halogenated Amphetamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Influence of Halogenation on Amphetamine Pharmacokinetics

The substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine) on the phenyl ring of amphetamine profoundly alters its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the pharmacokinetic profiles of four key halogenated amphetamine analogs: 4-fluoroamphetamine (4-FA), 4-chloroamphetamine (4-CA), 4-bromoamphetamine (4-BA), and 4-iodoamphetamine (4-IA). Understanding these differences is crucial for researchers in the fields of pharmacology, toxicology, and drug development, as it informs the interpretation of experimental data and the prediction of physiological effects.

Halogenation, particularly at the para-position, can significantly impact a molecule's lipophilicity, metabolic stability, and interaction with biological targets such as monoamine transporters. Generally, as we move down the halogen group from fluorine to iodine, the atomic size, lipophilicity, and polarizability increase. These changes can lead to altered absorption rates, distribution patterns within the body, metabolic pathways, and rates of elimination. This guide will delve into these aspects, presenting available experimental data to facilitate a comprehensive comparison.

Comparative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for 4-FA, 4-CA, 4-BA, and 4-IA. It is important to note that while data for 4-FA in humans is available, comprehensive and directly comparable pharmacokinetic data for 4-CA, 4-BA, and 4-IA in the same species and under identical experimental conditions are limited in the scientific literature. Much of the available information for the heavier analogs is derived from preclinical studies or inferred from related compounds.

Parameter4-Fluoroamphetamine (4-FA)4-Chloroamphetamine (4-CA)4-Bromoamphetamine (4-BA)4-Iodoamphetamine (4-IA)
Peak Plasma Concentration (Cmax) ~195 ng/mL (human, 100 mg oral dose)[1]Data not readily availableData not readily availableData not readily available
Time to Peak Plasma Conc. (Tmax) ~2 hours (human, 100 mg oral dose)[1]Data not readily availableData not readily availableData not readily available
Elimination Half-life (t½) ~8-9 hours (human, oral dose)[1]Data not readily availableData not readily availableData not readily available
Plasma Protein Binding Low to medium; no significant enantiomeric difference[2][3]Data not readily availableData not readily availableData not readily available
Bioavailability Data not readily availableData not readily availableLikely subject to first-pass effect (inferred from DOB)[4]Data not readily available
Primary Route of Metabolism Hepatic, likely involving CYP450 enzymesHepatic, involving CYP450 enzymes[5]Hepatic; O-demethylation and oxidative deamination are key pathways for the related compound DOB[6]Data not readily available
Key Metabolites 4-hydroxy-amphetamine (inferred)Data not readily available2-methoxy-5-hydroxy-4-bromoamphetamine (for the related compound DOB)[4]Data not readily available
Primary Route of Excretion RenalRenal (inferred)Renal (inferred)Renal (inferred)

Note: The lack of directly comparable data for 4-CA, 4-BA, and 4-IA highlights a significant gap in the current understanding of these compounds and underscores the need for further research.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following oral administration, 4-FA is readily absorbed, reaching peak plasma concentrations in humans at approximately 2 hours.[1] The absorption characteristics of the other halogenated analogs are less well-documented. However, the increasing lipophilicity from 4-FA to 4-IA would theoretically favor passive diffusion across the gastrointestinal membrane. For instance, a study on the related compound 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats showed a rapid absorption phase after oral administration.[4]

Distribution

Amphetamines are generally well-distributed throughout the body, readily crossing the blood-brain barrier due to their lipophilic nature. Plasma protein binding for 4-FA has been reported as low to medium, with no significant differences between its enantiomers.[2][3] This suggests a substantial portion of the drug is free in circulation to exert its pharmacological effects. While specific data for the other analogs is scarce, it is reasonable to assume they also exhibit widespread distribution. A study on DOB, a more complex bromoamphetamine analog, found that tissue concentrations exceeded those in plasma, with the highest accumulation in the lungs.[4]

Metabolism

The metabolism of amphetamines is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role.[7][8] Halogenation at the para-position can influence the metabolic fate of these compounds.

  • 4-Fluoroamphetamine (4-FA): While specific metabolic pathways are not extensively detailed, it is presumed to undergo hydroxylation to 4-hydroxyamphetamine, similar to amphetamine.

  • 4-Chloroamphetamine (4-CA): Studies have shown that 4-CA is metabolized by hepatic microsomes to reactive intermediates, a process that is thought to contribute to its significant serotonergic neurotoxicity.[5]

  • 4-Bromoamphetamine (4-BA): Research on the related compound DOB indicates that O-demethylation and oxidative deamination are significant metabolic pathways.[6] It is plausible that 4-BA undergoes similar transformations.

  • 4-Iodoamphetamine (4-IA): The metabolism of 4-IA has not been well-characterized.

The following diagram illustrates the general metabolic pathway of amphetamines and the potential influence of halogenation.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Halogenated Amphetamine Halogenated Amphetamine Hydroxylated Metabolite Hydroxylated Metabolite Halogenated Amphetamine->Hydroxylated Metabolite Hydroxylation (e.g., CYP2D6) N-Dealkylated Metabolite N-Dealkylated Metabolite Halogenated Amphetamine->N-Dealkylated Metabolite N-Dealkylation Oxidative Deamination Products Oxidative Deamination Products Halogenated Amphetamine->Oxidative Deamination Products Oxidative Deamination Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolite->Conjugated Metabolites Glucuronidation/Sulfation Excretion Excretion Oxidative Deamination Products->Excretion Conjugated Metabolites->Excretion

Caption: Generalized metabolic pathway of halogenated amphetamines.

Excretion

The primary route of excretion for amphetamines and their metabolites is through the kidneys into the urine. The rate of excretion is influenced by urinary pH; acidic urine increases the rate of elimination.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action of amphetamines involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Halogenation significantly modulates the affinity and selectivity of these compounds for the different transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT:SERT Ratio
Amphetamine 1.6 - 6.60.08 - 0.430.5 - 54High
4-Fluoroamphetamine (4-FA) 1.6 - 6.60.08 - 0.43Lower than AmphetamineModerate
4-Chloroamphetamine (4-CA) 1.6 - 6.60.08 - 0.43Potent (IC50 in low µM range)Low
4-Bromoamphetamine (4-BA) Data not readily availableData not readily availablePotent (inferred from structural similarity to 4-CA)Likely Low
4-Iodoamphetamine (4-IA) Data not readily availableData not readily availableData not readily availableData not readily available

Data compiled from Luethi et al., 2019.[2]

As the size of the halogen atom increases from fluorine to chlorine, there is a notable increase in potency at the serotonin transporter.[2] This shift towards more potent serotonergic activity is a key factor contributing to the distinct pharmacological and toxicological profiles of these analogs. 4-CA, for instance, is a potent serotonin releasing agent and is known to be a selective serotonergic neurotoxin.[9][10] 4-Bromoamphetamine is also reported to be a potent serotonin-norepinephrine-doping releasing agent and is highly neurotoxic.[11]

Experimental Methodologies

In Vivo Pharmacokinetic Study in Rodents

A typical experimental workflow for determining the pharmacokinetic profile of a halogenated amphetamine analog in a rodent model is outlined below.

G Start Start Drug Administration Drug Administration Start->Drug Administration (e.g., oral gavage, intravenous injection) Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling (predetermined time points) Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation (centrifugation) Sample Extraction (SPE) Sample Extraction (SPE) Plasma Separation->Sample Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction (SPE)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling (e.g., non-compartmental analysis) End End Pharmacokinetic Modeling->End

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Formulation and Administration: The halogenated amphetamine analog is dissolved in a suitable vehicle (e.g., sterile saline). For oral administration, the drug is delivered via gavage. For intravenous administration, a catheter is surgically implanted into a suitable vein (e.g., jugular or femoral).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing via a catheter or tail vein sampling. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Conditioning: A mixed-mode solid-phase extraction (SPE) cartridge (e.g., C18/SCX) is conditioned with methanol followed by deionized water.

    • Loading: An aliquot of the plasma sample, diluted with an appropriate buffer (e.g., phosphate buffer, pH 6), is loaded onto the SPE cartridge.

    • Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elution: The analyte is eluted with a stronger organic solvent containing a basic modifier (e.g., 2% ammonium hydroxide in methanol).

  • Analytical Quantification (LC-MS/MS):

    • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

    • An aliquot is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Conclusion and Future Directions

The halogenation of amphetamine leads to a diverse range of pharmacokinetic and pharmacodynamic profiles. While 4-fluoroamphetamine has been studied in humans, a significant knowledge gap exists for its chloro, bromo, and iodo counterparts. The available data suggests a trend of increasing serotonergic activity with increasing halogen size, which has profound implications for the neurotoxic potential of these compounds.

Future research should focus on conducting comprehensive and comparative in vivo pharmacokinetic studies of 4-CA, 4-BA, and 4-IA in a consistent animal model to provide a clearer understanding of their ADME properties. Furthermore, detailed metabolic profiling of these compounds is necessary to identify the specific CYP450 enzymes involved and to characterize their major metabolites. Elucidating the complete pharmacokinetic profiles of these halogenated amphetamine analogs is essential for a thorough risk assessment and for advancing our understanding of structure-activity relationships within this important class of psychoactive substances.

References

Head-to-head comparison of receptor binding affinities for amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and neuroscience research, understanding the interaction between a ligand and its receptor is paramount. For amine analogs, a vast and structurally diverse class of compounds that includes everything from neurotransmitters to therapeutic agents and psychoactive substances, quantifying the affinity for their respective receptor targets is a critical first step in elucidating their pharmacological profile. This guide provides a comprehensive, head-to-head comparison of receptor binding affinities for various amine analogs, grounded in established experimental methodologies. We will delve into the principles behind key binding assays, provide actionable protocols, and present comparative data to illustrate the structure-activity relationships that govern these molecular interactions.

The Bedrock of Binding: Understanding Affinity

Receptor binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and a receptor. A lower Kd or Ki value signifies a higher affinity, meaning the ligand binds more tightly to the receptor at lower concentrations. Accurate determination of these values is crucial for comparing the potency of different amine analogs and for predicting their potential physiological effects.

Choosing Your Weapon: A Comparative Overview of Binding Assays

The choice of assay for determining receptor binding affinity depends on several factors, including the properties of the ligand and receptor, the desired throughput, and the availability of reagents and instrumentation. Here, we compare three workhorse techniques in the field.

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assay A radiolabeled ligand competes with an unlabeled test compound for binding to a receptor. The amount of bound radioactivity is measured to determine the affinity of the test compound.[1][2][3][4]High sensitivity, well-established, and versatile for various receptor types.[1][2][3]Requires handling of radioactive materials, disposal costs, and is not a real-time measurement.[3]
Fluorescence Polarization (FP) Assay A fluorescently labeled ligand, when bound to a larger receptor, tumbles more slowly in solution, leading to an increase in the polarization of emitted light.[5][6][7][8]Homogeneous (no-wash) format, amenable to high-throughput screening (HTS), and non-radioactive.[5][6][8][9]Requires a suitable fluorescent probe, can be susceptible to interference from fluorescent compounds, and the change in polarization is dependent on the relative sizes of the ligand and receptor.[5][8]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip.[10][11][12]Label-free, provides real-time kinetic data (association and dissociation rates), and requires small sample volumes.[10][11]Requires specialized instrumentation, immobilization of the receptor can sometimes alter its conformation, and can be sensitive to non-specific binding.[12][13]

Experimental Corner: Protocols for Robust Binding Affinity Determination

Scientific integrity demands reproducible and validated protocols. Below are detailed, step-by-step methodologies for conducting radioligand and fluorescence polarization binding assays, designed to ensure self-validating and trustworthy results.

Protocol 1: Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This protocol is designed to determine the binding affinity (Ki) of tryptamine analogs for the human 5-HT2A receptor expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist)

  • Unlabeled tryptamine analogs (test compounds)

  • Non-specific binding control: Mianserin (10 µM)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail and scintillation counter

  • 96-well plates

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Membranes Prepare 5-HT2A Receptor Membranes Incubation Incubate Membranes, Radioligand, & Test Compounds Receptor_Membranes->Incubation Radioligand Prepare [³H]-Ketanserin Solution Radioligand->Incubation Compounds Prepare Serial Dilutions of Tryptamine Analogs Compounds->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Terminate Reaction Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Add Scintillation Cocktail & Count Radioactivity Washing->Counting Analysis Calculate Ki values from Competition Curves Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293-5HT2A cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[14]

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

    • 50 µL of the test tryptamine analog at various concentrations.

    • 50 µL of [³H]-Ketanserin at a concentration close to its Kd (e.g., 1-2 nM).

    • 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well). The total volume should be 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization Assay for Dopamine D2 Receptor

This protocol outlines a competitive FP assay to determine the binding affinity of phenethylamine analogs to the dopamine D2 receptor.

Materials:

  • Purified, soluble D2 receptor

  • Fluorescently labeled D2 antagonist (e.g., a derivative of spiperone)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Unlabeled phenethylamine analogs (test compounds)

  • Black, low-binding 384-well plates

  • A plate reader capable of measuring fluorescence polarization

Workflow Diagram:

FP_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_read Measurement cluster_analysis Data Analysis Receptor Prepare D2 Receptor Solution Incubation Incubate Receptor, Tracer, & Test Compounds Receptor->Incubation Tracer Prepare Fluorescent Tracer Solution Tracer->Incubation Compounds Prepare Serial Dilutions of Phenethylamine Analogs Compounds->Incubation Read_FP Measure Fluorescence Polarization Incubation->Read_FP Equilibrate Analysis Calculate IC50/Ki values from Competition Curves Read_FP->Analysis

Caption: Workflow for a competitive fluorescence polarization assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of the D2 receptor, fluorescent tracer, and a serial dilution of the phenethylamine analogs in the assay buffer. The optimal concentrations of the receptor and tracer should be determined empirically to achieve a good assay window (the difference in polarization between the bound and free tracer).[5]

  • Assay Setup: In a 384-well plate, add:

    • A fixed concentration of the fluorescent tracer.

    • Varying concentrations of the unlabeled phenethylamine analog.

    • A fixed concentration of the D2 receptor to initiate the binding reaction.

    • Include controls for the free tracer (no receptor) and the fully bound tracer (tracer and receptor, no competitor).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The polarization values (in milli-polarization units, mP) are plotted against the logarithm of the competitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50, but the calculation is more complex than the Cheng-Prusoff equation for radioligand binding and depends on the specific assay conditions.

Head-to-Head Comparison: Amine Analogs at Key Receptors

The following tables summarize publicly available binding affinity data for various classes of amine analogs at their respective primary receptor targets. This data illustrates the impact of structural modifications on receptor binding.

Tryptamine Analogs at Serotonin 5-HT2A Receptors

The 5-HT2A receptor is a key target for classic psychedelic tryptamines.[15] Modifications to the indole ring, the ethylamine side chain, and the terminal amine group can dramatically alter binding affinity.[16]

CompoundStructureKi (nM) for 5-HT2AReference
Serotonin (5-HT)Indole with a 5-hydroxy group~1000[15]
N,N-Dimethyltryptamine (DMT)Tryptamine with two methyl groups on the terminal amine67.8[15]
Psilocin (4-HO-DMT)DMT with a 4-hydroxy group36.9[15]
Bufotenin (5-HO-DMT)DMT with a 5-hydroxy group4.9[17]
5-MeO-DMTDMT with a 5-methoxy group6.5[17]

Insight: The addition of a hydroxyl or methoxy group at the 5-position of the indole ring, as seen in bufotenin and 5-MeO-DMT, significantly increases affinity for the 5-HT2A receptor compared to DMT and the endogenous ligand, serotonin.[17]

Phenethylamine Analogs at Dopamine Transporter (DAT)

The dopamine transporter is a primary target for many psychostimulant phenethylamines. Structure-activity relationship studies have revealed that modifications to the phenyl ring and the amine group influence DAT binding.[18][19]

CompoundStructureKi (nM) for DATReference
DopamineCatechol with an ethylamine side chain~4300[20]
AmphetaminePhenyl ring with a propyl-2-amine side chain~350[20]
MethamphetamineN-methylated amphetamine~250[20]
MethylphenidateA piperidine derivative of phenethylamine~100[18]

Insight: The unsubstituted phenethylamine core of amphetamine has a higher affinity for DAT than dopamine itself. N-methylation (methamphetamine) further increases this affinity.[20]

Catecholamine Analogs at Adrenergic Receptors

Adrenergic receptors are the targets of the endogenous catecholamines, epinephrine and norepinephrine, and are crucial in regulating the sympathetic nervous system.[21] These receptors are divided into α and β subtypes, and ligands often exhibit selectivity.[22]

CompoundStructureKi (nM) for β1-AdrenergicKi (nM) for β2-AdrenergicReference
NorepinephrineCatechol with a 2-amino-1-ethanol side chain~1000~1000[22]
EpinephrineN-methylated norepinephrine~500~200[22]
IsoproterenolN-isopropyl norepinephrine~50~30[23][24]

Insight: Increasing the size of the N-alkyl substituent on the catecholamine backbone generally increases affinity for β-adrenergic receptors, with isoproterenol showing significantly higher affinity than the endogenous ligands.[23][24]

Quaternary Amines at Muscarinic Acetylcholine Receptors

The charge on the amine group plays a critical role in receptor binding. For muscarinic acetylcholine receptors, quaternary ammonium compounds, which carry a permanent positive charge, often exhibit high affinity.[25][26][27]

CompoundStructureReceptor Subtype PreferenceGeneral AffinityReference
AcetylcholineQuaternary ammonium esterNon-selectiveHigh[28]
MuscarineQuaternary ammonium furan derivativeNon-selectiveHigh[27]
N-methylscopolamineQuaternary ammonium derivative of scopolamineM1/M2 discriminationHigh[25]
AtropineTertiary amineNon-selectiveHigh[29]

Insight: The permanently charged quaternary amine of acetylcholine is a key feature for its binding to the muscarinic receptor.[28] Interestingly, some tertiary amines like atropine can also exhibit high affinity, likely due to protonation at physiological pH, mimicking the charged state of the quaternary amines.[28][29]

Signaling Pathways: From Binding to Cellular Response

The binding of an amine analog to its receptor is the initiating event in a cascade of intracellular signaling. The specific pathway activated depends on the receptor type and the nature of the ligand (agonist, antagonist, or inverse agonist).

Signaling_Pathways cluster_GPCR G-Protein Coupled Receptors (GPCRs) Amine_Analog Amine Analog (e.g., Serotonin, Dopamine) GPCR GPCR (e.g., 5-HT2A, D2) Amine_Analog->GPCR Binds G_Protein G-Protein (Gq, Gs, Gi) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dichlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship

As researchers and scientists, our work with novel chemical entities like 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8) pushes the boundaries of innovation. This compound, a dichlorinated aromatic amine, is valuable in medicinal chemistry and materials science for its unique structural features.[1][2] However, our responsibility extends beyond its synthesis and application; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for laboratory professionals who understand that rigorous safety protocols are not a barrier to research but a cornerstone of scientific integrity and environmental responsibility. We will delve into the why behind the procedures, grounding our recommendations in regulatory standards and the inherent chemical properties of this compound class.

Hazard Profile and Chemical Characteristics: Understanding the Risk

Proper disposal begins with a thorough understanding of the material. This compound is a chlorinated primary aromatic amine. This class of compounds is known for potential toxicity, and they are often readily absorbed through the skin.[3] The specific hazard classifications for this compound underscore the need for meticulous handling.[4]

Property Information Source
CAS Number 129960-45-8[4][5]
Molecular Formula C₉H₁₁Cl₂N[4]
Physical Form Liquid[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Storage Keep in a dark place, inert atmosphere, room temperature.[4][5]

The presence of the dichlorophenyl group suggests that this compound is a persistent organic pollutant, necessitating disposal methods that ensure its complete destruction to prevent environmental accumulation.[6]

Waste Characterization and Regulatory Compliance: The RCRA Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The first step in compliant disposal is to correctly classify the waste.

This compound waste must be managed as hazardous waste .[7] This classification is based on its chemical structure (a chlorinated aromatic compound) and its characteristic hazards.

Determining the EPA Hazardous Waste Code:

The specific waste code is critical for labeling and for the disposal manifest. While a definitive code is assigned by the generating facility based on its processes, the following are highly relevant:

  • F-List Wastes: These are wastes from non-specific sources. Chlorinated organic compounds are frequently listed here. For instance, codes like F002 or F025 apply to certain spent halogenated solvents and distillation bottoms from the production of chlorinated aliphatic hydrocarbons.[8][9]

  • K-List Wastes: These are from specific industrial sources. If this amine is used in aniline production, for example, waste codes like K103 (Process residues from aniline extraction) could be relevant.[10]

  • Characteristic Wastes: The waste may also be classified by its characteristics, such as Toxicity (D-codes) , if it contains contaminants that could leach into groundwater.[11]

For unused, discarded pure chemical, it may fall under the U-List or P-List , though this is less common for non-acute research chemicals. Your institution's Environmental Health & Safety (EHS) office is the ultimate authority for assigning the final, correct waste code.

On-Site Waste Management and Segregation: The Foundation of Safe Disposal

Proper disposal logistics begin in the laboratory at the point of generation. Adherence to these steps prevents accidental exposures and ensures the waste is ready for compliant pickup.

Step 1: Container Selection and Labeling
  • Choose a Compatible Container: Use a container made of material compatible with chlorinated organic liquids. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Do not use metal containers for potentially corrosive waste.[8]

  • Initial Labeling: From the moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: "This compound "

    • An accurate estimation of the concentration or percentage of each component if it is part of a mixture.

    • The date accumulation started.

Step 2: Waste Segregation

Chemical incompatibility is a major safety risk. Never mix this compound waste with incompatible materials.

  • Segregate from:

    • Strong oxidizing agents

    • Acids and bases

    • Reactive metals

  • Best Practice: Maintain a dedicated waste stream for halogenated organic compounds, separate from non-halogenated solvents.[7]

Step 3: Safe Accumulation in the Laboratory
  • Secure Storage: Keep the hazardous waste container tightly capped at all times, except when adding waste.[8]

  • Secondary Containment: Store the container in a designated Satellite Accumulation Area (SAA). This area should have secondary containment (such as a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Volume Limits: Be aware of SAA volume limits. Regulations typically restrict SAAs to 55 gallons of hazardous waste or one quart of acutely toxic waste.[8]

Spill Management and Decontamination: An Emergency Action Plan

Accidents happen. A clear, actionable spill response plan is non-negotiable.

Immediate Spill Response (Small Scale):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12]

  • Contain the Spill: Use absorbent pads or inert material like vermiculite or sand to dike the spill and prevent it from spreading. Work from the outside in.[13]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[12]

  • Decontaminate the Area:

    • Aromatic amines can be decontaminated using specialized solutions that often involve an oxidizing agent.[14]

    • If a commercial decontamination solution is unavailable, wash the area thoroughly with soap and hot water, using fresh absorbent pads to clean the residue.[13]

    • All used cleaning materials (pads, gloves, etc.) must be disposed of as hazardous waste.[13]

  • Avoid Drains: Never wash the spill into a sewer drain.[12][15]

For large spills or spills involving airborne vapors, evacuate the area immediately, alert your institution's emergency response team, and activate the fire alarm if necessary.[13]

Final Disposal Pathway: From Lab to Destruction

The ultimate goal of disposal is the complete and irreversible destruction of the hazardous compound.

Workflow for Compliant Disposal of this compound

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Disposal Vendor Interface cluster_facility Final Disposition gen Waste Generation (e.g., reaction quench, used analytical standard) container Select & Label Compatible Container 'HAZARDOUS WASTE' gen->container Step 1 spill Spill Occurs? gen->spill segregate Segregate Waste (Halogenated Organics) container->segregate Step 2 store Store in Secondary Containment (SAA) segregate->store Step 3 request Request Waste Pickup (Submit HMM-001 Form) store->request Step 4 manifest EHS Prepares Manifest (Assigns EPA Waste Code) request->manifest Step 5 transport Licensed Transporter Picks Up Waste manifest->transport Step 6 incinerate High-Temperature Incineration transport->incinerate Step 7 destroy Complete Destruction of Compound incinerate->destroy spill->container spill_proc Follow Spill Decontamination Protocol spill->spill_proc Yes spill_proc->store

Caption: Disposal workflow from laboratory generation to final destruction.

Recommended Disposal Method: Incineration

For chlorinated aromatic compounds, high-temperature incineration is the preferred and most environmentally sound disposal method.[16][17] This process occurs at a licensed Treatment, Storage, and Disposal Facility (TSDF) and ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the exhaust).

Procedure for Handover:

  • Request Pickup: Complete and submit a hazardous material pickup request form as required by your institution's EHS department.[8]

  • Ensure Proper Packaging: The container must be clean on the exterior, tightly sealed, and accurately labeled. Do not overfill containers; a maximum of 90% capacity is a common rule.[7]

  • Documentation: The EHS department will generate a hazardous waste manifest, a legal document that tracks the waste from your lab ("cradle") to its final disposal site ("grave").

Never attempt to neutralize or treat this chemical waste yourself unless you are specifically trained and equipped for such procedures, as reactions can be unpredictable and hazardous.[7]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our professional ethos. By understanding the chemical's hazards, adhering to regulatory frameworks, and implementing meticulous handling protocols, we protect ourselves, our colleagues, and the environment. This commitment to safety and stewardship is integral to the responsible conduct of scientific research.

References

Navigating the Safe Handling of 2-(3,5-Dichlorophenyl)propan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS Number: 129960-45-8). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated aromatic amine. This chemical structure inherently presents several potential hazards that must be respected and managed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The presence of the dichlorophenyl group and the amine functionality suggests that this compound should be handled with the same precautions as other potentially toxic aromatic amines.[2] Aromatic amines as a class are known for their potential to be absorbed through the skin and can have systemic effects.[3]

GHS Pictograms:

  • alt text
    (GHS07)[1]

  • alt text
    (Corrosive - as indicated by some suppliers)

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, along with the rationale for each.

PPE ComponentSpecifications and Rationale
Hand Protection Gloves: Due to the aromatic and halogenated nature of the compound, standard nitrile gloves may offer only splash protection and are not recommended for prolonged contact.[4] Consider using gloves made of Viton® or polyvinyl alcohol (PVA) for extended handling.[5] Always double-glove, with a disposable nitrile glove over a more robust glove, to improve dexterity and provide an additional barrier. Inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.
Body Protection Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Chemical-Resistant Apron: For larger scale operations or when transferring the chemical, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Respirator: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate risks.

Preparation and Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Although a comprehensive SDS for this specific compound is not widely available, review the SDS for structurally similar compounds and the general guidelines for handling aromatic amines.[3]

  • Designate a Handling Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Emergency Plan: Be familiar with your institution's emergency procedures, including the location of safety showers, eyewash stations, and first aid kits.

Handling Protocol

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE WorkArea Prepare Work Area in Fume Hood Prep->WorkArea Ensure clear workspace Weigh Weigh/Measure Compound WorkArea->Weigh Use appropriate tools Transfer Transfer to Reaction Vessel Weigh->Transfer Minimize spill potential Reaction Perform Reaction Transfer->Reaction Monitor reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate After reaction completion Waste Segregate & Dispose of Waste Decontaminate->Waste Follow disposal plan RemovePPE Remove PPE Correctly Waste->RemovePPE Final step

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled, and compatible waste container. Due to its chlorinated nature, this waste should be segregated as halogenated organic waste .

EPA Hazardous Waste Codes

While a specific listing for this compound may not exist, based on its chemical structure as a chlorinated aromatic compound, it would likely fall under the following EPA hazardous waste categories:

  • F-listed wastes: Wastes from non-specific sources. Chlorinated solvents are often included here.[9]

  • K-listed wastes: Wastes from specific industrial processes. If this compound is used in a process that generates a listed waste, that code would apply.[10]

  • U- or P-listed wastes: Discarded commercial chemical products.[9]

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.

Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Segregate Halogenated Waste Label Label Waste Container Clearly Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Secure Ensure Container is Sealed Store->Secure EHS Contact EHS for Pickup Secure->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest

Caption: A systematic process for the safe disposal of waste containing this compound.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a responsible and ethical research environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichlorophenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorophenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.